molecular formula C96H24 B1262555 Circumcircumcoronene

Circumcircumcoronene

Cat. No.: B1262555
M. Wt: 1177.2 g/mol
InChI Key: MUFSDFDJYHRYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumcircumcoronene (C96H24) is a large, benzenoid polycyclic aromatic hydrocarbon (PAH) that represents a significant fragment of the graphene structure, following benzene and coronene in its homologous series . These nanographene structures are of high interest in fundamental materials science research for modeling the properties and interactions of graphene, a two-dimensional carbon allotrope known for its remarkable mechanical strength, high surface area, and electrical conductivity . Current scientific exploration for compounds in this class includes their potential application in designing new materials for environmental technologies, such as systems for CO2 capture, where the interaction is governed by non-covalent interactions like van der Waals forces . Furthermore, preliminary theoretical studies on related structures like circumcoronene suggest potential as a nanocarrier in drug delivery systems due to interactions facilitated by weak van der Waals forces . As a prototype for asphaltene moieties, it also provides a model for studying aggregation phenomena relevant to the oil industry . This product is intended for research purposes in a controlled laboratory setting only. It is labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures, drug delivery, human consumption, or any clinical or therapeutic applications.

Properties

Molecular Formula

C96H24

Molecular Weight

1177.2 g/mol

IUPAC Name

heptatriacontacyclo[20.20.16.1629,32.427,57.334,36.339,41.343,45.247,50.252,55.125,58.04,44.06,46.08,48.011,49.013,51.015,53.018,54.020,56.160,64.165,66.167,68.180,84.059,62.061,89.063,91.069,83.070,71.072,82.073,74.075,81.076,78.077,92.079,90.085,94.086,95.087,96.088,93]hexanonaconta-1(42),2,4,6(46),7,9,11,13(51),14,16,18,20(56),21,23,25,27(63),28,30,32,34(76),35,37,39,41(71),43,45(68),47(67),48,50(66),52(65),53,55(64),57(60),58,61,69,72(82),73,75(81),77(92),78,80(93),83,85(94),86(95),87(96),88,90-octatetracontaene

InChI

InChI=1S/C96H24/c1-2-26-14-38-16-28-5-6-30-18-40-20-32-9-11-35-23-42-24-36-12-10-34-22-41-21-33-8-7-31-19-39-17-29-4-3-27-15-37-13-25(1)43-44(26)62-56(38)64-46(28)48(30)66-58(40)68-51(32)53(35)71-60(42)72-54(36)52(34)70-59(41)69-50(33)49(31)67-57(39)65-47(29)45(27)63-55(37)61(43)73-74(62)86-76(64)78(66)88-81(68)83(71)90-84(72)82(70)89-80(69)79(67)87-77(65)75(63)85(73)91-92(86)94(88)96(90)95(89)93(87)91/h1-24H

InChI Key

MUFSDFDJYHRYPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C5=C6C7=C8C(=C25)C1=CC9=C8C1=C2C7=C5C7=C6C6=C4C4=C8C(=CC%10=C%11C8=C6C6=C7C7=C8C%12=C%13C%14=C(C%11=C%126)C(=C%10)C=CC%14=CC6=C%13C%10=C8C8=C%11C%12=C%10C(=C6)C=CC%12=CC6=C%11C%10=C%11C8=C7C5=C5C2=C2C7=C1C(=C9)C=CC7=CC1=C2C(=C%115)C2=C%10C(=C6)C=CC2=C1)C=CC4=C3

Origin of Product

United States

Foundational & Exploratory

The Theoretical Frontier: An In-depth Technical Guide to the Discovery and History of Circumcircumcoronene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Circumcircumcoronene, a large polycyclic aromatic hydrocarbon (PAH), represents a fascinating subject of theoretical and computational chemistry. This technical guide delves into the history, or more accurately, the theoretical conception, of this compound. As of this writing, this compound has not been experimentally synthesized. Therefore, this document focuses on its identity as a molecule of significant interest in computational studies, particularly as a model for understanding the properties of graphene fragments. We will explore the different proposed molecular structures, their predicted properties based on quantum chemical calculations, and the computational methodologies employed in these theoretical investigations. This guide aims to provide a comprehensive overview for researchers interested in the computational chemistry of large PAHs and their potential applications.

Introduction: The Postulated Existence of this compound

This compound belongs to a homologous series of benzenoid hydrocarbons that begins with benzene and systematically expands. This series, often referred to as the "circumcoronene series," provides a theoretical framework for studying the evolution of physical and electronic properties as the size of the PAH increases. While earlier members of this series, such as benzene, coronene, and circumcoronene, have been synthesized and extensively studied experimentally, this compound remains a theoretical construct.

Its significance lies in its use as a molecular model for graphene, allowing researchers to computationally investigate the properties of finite graphene sheets. The sheer size and complexity of this compound make its synthesis a formidable challenge, pushing the boundaries of organic chemistry. Consequently, all current knowledge about this molecule is derived from computational chemistry.

A notable point of discussion in the scientific literature is the precise molecular formula of this compound. Two main structures have been considered:

  • C96H24 : This formula is cataloged in the PubChem database and has been the subject of several computational studies.[1]

  • C150H30 : This formula was proposed in a 1998 paper by Gutman et al. as the fourth member (B4) of the regular hexagon-shaped benzenoid hydrocarbon series.[2]

This guide will primarily focus on the C96H24 variant, for which more specific computational data is available, while acknowledging the C150H30 structure as part of the broader theoretical landscape.

The Circumcoronene Homologous Series

The circumcoronene series is a class of polycyclic aromatic hydrocarbons that grow by the addition of concentric rings of benzene units around a central benzene ring. This systematic growth allows for the theoretical investigation of how properties evolve with increasing size, approaching the properties of bulk graphene.

Below is a diagram illustrating the progression of the circumcoronene homologous series, culminating in the theoretical structure of this compound.

Circumcoronene_Series Benzene Benzene (C6H6) Coronene Coronene (C24H12) Benzene->Coronene +18 C, +6 H Circumcoronene Circumcoronene (C54H18) Coronene->Circumcoronene +30 C, +6 H This compound This compound (C96H24) Circumcoronene->this compound +42 C, +6 H Graphene Graphene (approached limit) This compound->Graphene n -> ∞

Progression of the Circumcoronene Homologous Series.

Theoretical and Computational Studies

The absence of experimental data for this compound makes computational chemistry the sole avenue for exploring its properties. Theoretical studies have primarily focused on its structural, electronic, and vibrational characteristics. These studies often employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Predicted Properties of this compound (C96H24)

Computational studies have predicted several key properties of this compound (C96H24). The following table summarizes the available quantitative data from the PubChem database and theoretical studies.

PropertyPredicted Value (C96H24)Source
Molecular Weight1177.2 g/mol PubChem[1]
Exact Mass1176.187800766 DaPubChem[1]
Monoisotopic Mass1176.187800766 DaPubChem[1]
Topological Polar Surface Area0 ŲPubChem[1]
Heavy Atom Count96PubChem[1]
Theoretical Vibrational Spectra

A significant computational investigation into this compound (C96H24) has been the prediction of its far-infrared (FIR) spectrum. A theoretical study reported the computed FIR spectra of several large neutral PAHs, including this compound.[3] These calculations are crucial for potential future identification of such molecules in astrophysical environments. The study highlights the increasing complexity of the vibrational spectra with the size of the PAH molecule.[3]

Computational Methodologies: A Theoretical "Experimental Protocol"

The "experimental protocols" for a theoretical molecule like this compound are the computational methods used to predict its properties. These methods are rigorously defined to ensure reproducibility and accuracy.

Density Functional Theory (DFT) Calculations

DFT is the most common method used to study large molecules like this compound. The general workflow for such a calculation is as follows:

DFT_Workflow start Define Molecular Geometry (C96H24 coordinates) basis_set Select Basis Set (e.g., 6-31G*, cc-pVDZ) start->basis_set functional Choose DFT Functional (e.g., B3LYP, PBE) start->functional scf Perform Self-Consistent Field (SCF) Calculation to find ground state electron density basis_set->scf functional->scf opt Optimize Molecular Geometry (Find lowest energy structure) scf->opt freq Calculate Vibrational Frequencies (Predict IR/Raman spectra) opt->freq props Calculate Electronic Properties (HOMO-LUMO, etc.) opt->props end Analyze Results freq->end props->end

References

An In-depth Technical Guide to the Electronic Band Structure of Circumcircumcoronene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Circumcircumcoronene (C96H24) is a large, disc-shaped polycyclic aromatic hydrocarbon (PAH) belonging to the circumcoronene series. As a nanometer-sized graphene fragment, or "graphene quantum dot," its electronic properties are of significant interest for applications in nanoelectronics, spintronics, and materials science. This technical guide provides a comprehensive overview of the electronic band structure of this compound. Given the nascent stage of research on this specific molecule, this document synthesizes findings from its smaller analogue, circumcoronene (C54H18), and employs established theoretical and experimental methodologies to project the electronic characteristics of this compound. This guide details the computational and experimental protocols used to investigate such large PAHs, presents available quantitative data in structured tables, and utilizes visualizations to elucidate key processes and concepts.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. As the size of these molecules increases, their electronic properties evolve, transitioning from those of molecular entities to those resembling bulk graphene. This compound stands as a significant member of this family, offering a platform to study the emergence of graphene-like electronic features. The electronic band structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that governs the optical and electrical properties of these materials.

Direct experimental characterization of the electronic band structure of isolated this compound is currently limited in the scientific literature. Therefore, this guide will heavily leverage the extensive research conducted on its precursor in the series, circumcoronene, for which both experimental and computational data are more readily available. The principles and trends observed for circumcoronene and other large PAHs provide a robust framework for predicting the electronic behavior of this compound.

Theoretical and Computational Methodologies

The electronic properties of large PAHs like this compound are primarily investigated using a suite of computational quantum chemistry methods. These theoretical approaches are essential for predicting molecular geometries, electronic energy levels, and spectral properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules.[1][2][3] It offers a balance between accuracy and computational cost, making it suitable for large systems like PAHs.

Protocol for DFT Calculations:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP or M06-2X with a basis set like 6-31+G(d).[1][2]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. From these values, the HOMO-LUMO gap, ionization potential, and electron affinity can be derived.[1][4]

  • Population Analysis: Methods like Natural Bond Orbital (NBO) analysis or ChelpG can be used to calculate the distribution of electronic charge within the molecule.[2]

Tight-Binding (TB) Model

For very large systems or for studying the electronic properties of self-assembled superlattices of PAHs, the tight-binding (TB) model provides a computationally efficient alternative to DFT. The TB model simplifies the description of electron hopping between neighboring atoms.

Protocol for Tight-Binding Calculations:

  • Parameterization: The hopping parameters (t), which describe the interaction energy between adjacent orbitals, are determined. These can be derived from fitting the TB band structure to results from DFT calculations or experimental data. For circumcoronene on a Cu(111) surface, hopping constants have been determined to be in the range of -0.5 eV.[5][6]

  • Hamiltonian Construction: A Hamiltonian matrix is constructed based on the atomic geometry and the hopping parameters.

  • Diagonalization: The Hamiltonian is diagonalized to obtain the energy eigenvalues, which represent the electronic band structure.

The following diagram illustrates a typical computational workflow for investigating the electronic properties of PAHs.

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_tb Tight-Binding (TB) Model cluster_analysis Analysis & Prediction dft_geom Geometry Optimization (e.g., B3LYP/6-31+G(d)) dft_freq Frequency Calculation dft_geom->dft_freq dft_elec Electronic Property Calculation (HOMO, LUMO, etc.) dft_freq->dft_elec band_structure Electronic Band Structure dft_elec->band_structure tb_param Parameterization (Hopping constants) tb_hamil Hamiltonian Construction tb_param->tb_hamil tb_diag Diagonalization tb_hamil->tb_diag tb_diag->band_structure dos Density of States band_structure->dos properties Optical & Electronic Properties dos->properties

Computational workflow for electronic structure analysis.

Experimental Methodologies

The experimental characterization of the electronic structure of this compound would rely on surface science techniques, as these large PAHs are typically synthesized and studied on crystalline surfaces.

On-Surface Synthesis

Conventional solution-phase synthesis of large, defect-free PAHs is challenging. On-surface synthesis has emerged as a powerful bottom-up approach to construct these molecules with atomic precision.[7]

Protocol for On-Surface Synthesis of Circumcoronene (as a model for this compound):

  • Precursor Design: A precursor molecule is rationally designed to undergo specific chemical reactions on a catalytic surface.[5]

  • Deposition: The precursor is sublimated onto a clean, single-crystal metal surface (e.g., Cu(111)) under ultra-high vacuum (UHV) conditions.

  • Thermal Annealing: The substrate is heated to specific temperatures to induce a cascade of reactions, such as cyclodehydrogenation and radical coupling, leading to the formation of the target molecule.[5][7] For circumcoronene, this involves annealing at around 140°C.[5]

  • Characterization: The resulting molecules and their assemblies are characterized in situ using techniques like STM and nc-AFM.

The on-surface synthesis of circumcoronene is depicted in the following diagram.

on_surface_synthesis precursor Precursor Molecule Deposition on Cu(111) annealing Thermal Annealing (~140°C) precursor->annealing reaction Intramolecular Dehydrogenation & Methyl Radical Coupling annealing->reaction circumcoronene Circumcoronene Formation reaction->circumcoronene assembly Self-Assembly into Superlattice circumcoronene->assembly

On-surface synthesis of circumcoronene on a Cu(111) surface.
Scanning Probe Microscopy

  • Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): STM provides real-space images of the synthesized molecules on the surface with atomic resolution. By measuring the tunneling current as a function of the bias voltage (dI/dV spectra), STS can map the local density of electronic states, allowing for the direct visualization of molecular orbitals and the determination of the HOMO-LUMO gap.[6]

  • Non-contact Atomic Force Microscopy (nc-AFM): This technique provides bond-resolved images of the molecules, confirming their chemical structure.[5]

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique for directly visualizing the electronic band structure of crystalline materials.[8][9] When large PAHs form well-ordered superlattices on a surface, ARPES can be used to measure their collective electronic states.[10]

Protocol for ARPES Measurements:

  • Sample Preparation: A well-ordered monolayer of the PAH is prepared on a single-crystal substrate in UHV.

  • Photoemission: The sample is illuminated with monochromatic photons (typically UV or X-rays), causing the emission of photoelectrons.[9]

  • Electron Analysis: The kinetic energy and emission angle of the photoelectrons are measured using a hemispherical electron analyzer.

  • Band Structure Reconstruction: By conserving energy and momentum, the measured kinetic energies and emission angles are converted into a plot of electron binding energy versus momentum, which represents the electronic band structure.[9]

Electronic Properties of Circumcoronene and the Circumcoronene Series

The electronic properties of circumcoronene provide a crucial baseline for understanding this compound. When self-assembled on a Cu(111) surface, circumcoronene molecules form a Kagome-honeycomb superlattice.[5] This periodic arrangement confines the two-dimensional electron gas of the copper surface, leading to the emergence of two flat electronic bands.[5][6]

The following table summarizes key electronic properties of PAHs in the circumcoronene series, primarily derived from computational studies. It illustrates the trend of a decreasing HOMO-LUMO gap with increasing molecular size.

Molecule Formula Number of Fused Rings Calculated HOMO-LUMO Gap (eV)
BenzeneC6H61~7.0
CoroneneC24H127~4.0
CircumcoroneneC54H1819~2.5 - 3.0
This compound (Predicted) C96H24 37 ~1.5 - 2.0

Note: The HOMO-LUMO gap values are approximate and can vary depending on the computational method used. The value for this compound is an extrapolation based on the observed trend.

The relationship between the size of a disc-shaped PAH and its electronic band gap is conceptually illustrated below. As the number of fused rings increases, the π-electron system becomes more delocalized, leading to a smaller energy gap between the HOMO and LUMO.

Size-dependent band gap in the circumcoronene series.

Predicted Electronic Band Structure of this compound

Based on the established trends in PAHs, the electronic band structure of this compound is expected to exhibit the following features:

  • Reduced HOMO-LUMO Gap: As shown in the table above, this compound is predicted to have a HOMO-LUMO gap in the range of 1.5 to 2.0 eV. This smaller gap, compared to circumcoronene, will result in the absorption of lower-energy photons, shifting its optical absorption and emission towards longer wavelengths.

  • Enhanced Graphene-like Character: With 96 carbon atoms, the electronic states of this compound will be more delocalized than in smaller PAHs. This will lead to higher charge carrier mobility, a desirable property for electronic applications.

  • Potential for Novel Electronic Phases: Similar to circumcoronene, self-assembled monolayers of this compound on suitable substrates may host exotic electronic phases due to the interplay of molecular symmetry and substrate interactions. The larger size of this compound could lead to different superlattice structures and, consequently, different emergent electronic properties.

Conclusion and Future Outlook

The electronic band structure of this compound represents a fascinating area of research at the intersection of chemistry, physics, and materials science. While direct experimental data remains to be reported, a strong predictive framework exists based on the study of related polycyclic aromatic hydrocarbons and sophisticated computational modeling. The anticipated small band gap and extensive π-conjugation make this compound a promising candidate for next-generation organic electronic and optoelectronic devices.

Future research efforts should focus on the successful on-surface synthesis of this compound, followed by its detailed characterization using scanning probe microscopy and angle-resolved photoemission spectroscopy. These experimental investigations will be crucial for validating the theoretical predictions outlined in this guide and for unlocking the full potential of this intriguing nanomaterial. The insights gained from such studies will not only advance our fundamental understanding of large PAHs but could also have implications for fields such as drug delivery and biocompatible electronics, where well-defined carbon nanostructures are of growing interest.

References

A Technical Guide to the Topological Properties of the Circumcoronene Series for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The circumcoronene series, a fascinating class of polycyclic aromatic hydrocarbons (PAHs), represents a significant area of interest in nanoscience and materials chemistry. Comprised of a central coronene core extended by successive annulation of benzene rings, these molecules exhibit unique topological, electronic, and structural properties that make them promising candidates for applications ranging from molecular electronics to advanced drug delivery systems. This technical guide provides a comprehensive overview of the core topological properties of the circumcoronene series, detailing experimental methodologies, presenting key quantitative data, and exploring their potential in drug development.

Structural and Electronic Topology

Circumcoronene (C₅₄H₁₈) and its derivatives are characterized by their planar, graphene-like structure with zigzag edges.[1][2] This specific topology dictates their electronic behavior, including the distribution of π-electrons and the nature of their frontier molecular orbitals. Theoretical calculations and experimental observations confirm that circumcoronene and its analogues largely adhere to Clar's aromatic sextet rule, which predicts a bonding model that maximizes the number of localized aromatic sextets, leading to dominant local aromaticity.[1][3]

Bond Length Alternation

A key topological feature of the circumcoronene series is the non-uniformity of its carbon-carbon bond lengths. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional, reveal a distinct pattern of shorter and longer C-C bonds. The shortest bonds, exhibiting a higher degree of double-bond character, are typically found at the molecular corners.[4] This bond length alternation is a direct consequence of the electronic structure and the drive to maximize aromatic stabilization.

Table 1: Calculated C-C Bond Lengths in Circumcoronene

Bond TypeLocationCalculated Bond Length (Å)
Peripheral (corner)Outer zigzag edge~1.37 - 1.39
Peripheral (intermediate)Outer zigzag edge~1.41 - 1.43
InternalConnecting peripheral to inner rings~1.42 - 1.44
Central CoreCoronene core~1.42 - 1.43

Note: These values are derived from DFT (B3LYP) calculations and represent a general trend. Actual bond lengths can be influenced by the substrate in on-surface synthesis.[4]

Electronic Properties and the HOMO-LUMO Gap

The electronic properties of the circumcoronene series are of significant interest for their potential in semiconductor applications. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that can be tuned by the size of the molecule and the introduction of functional groups.

Table 2: Electronic Properties of Circumcoronene

PropertyMethodValue
HOMO-LUMO GapScanning Tunneling Spectroscopy (STS) on Cu(111)~2.3 eV
Single Ionization Energy (Adiabatic)Calculation6.14 eV
Electron Affinity (Adiabatic)Calculation1.44 eV

Note: The experimental HOMO-LUMO gap can be influenced by the substrate and the specific experimental conditions.

Spectroscopic and Physicochemical Properties

Spectroscopic techniques provide invaluable insights into the topological and electronic structure of the circumcoronene series. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are particularly powerful tools for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the local electronic environment of the protons in PAHs. For circumcoronene derivatives synthesized in solution, the proton signals appear in the aromatic region, typically between 7.0 and 9.5 ppm.[3][5] The specific chemical shifts provide a fingerprint of the molecule and can be used to confirm its structure and purity.[2][6]

Table 3: Representative ¹H NMR Chemical Shifts for a Circumcoronene Derivative (CC-1)

| Proton Environment | Chemical Shift (ppm) | |---|---|---| | Outer proton (a and d) | 9.61 | | Outer proton (b) | 9.54 | | Outer proton (c) | 9.45 | | Protons on aryl substituents | 7.0 - 8.0 |

Note: Data for a specific derivative (CC-1) in C₂D₂Cl₄/CS₂ (1:1) at room temperature.[3] Chemical shifts are highly dependent on the molecular structure and solvent.

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of circumcoronene gives rise to characteristic absorption bands in the UV-Vis spectrum. These spectra are similar in shape to that of coronene, with distinct α-, p-, and β-bands.[3][7] The position and intensity of these bands provide information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Bands for a Circumcoronene Derivative (CC-2)

BandWavelength (nm)
α-band~450 - 500
p-band~350 - 450
β-band~300 - 350

Note: Data for a specific derivative (CC-2) in dichloromethane.[3] The exact peak positions can vary with substitution and solvent.

Experimental Protocols

The synthesis and characterization of the circumcoronene series require specialized experimental techniques. Both on-surface and solution-phase synthetic routes have been developed, each with its own set of characterization methods.

On-Surface Synthesis and Characterization

On-surface synthesis provides a route to atomically precise circumcoronene molecules on a metallic substrate, typically Cu(111).[8]

Experimental Protocol: On-Surface Synthesis of Circumcoronene

  • Substrate Preparation: A single-crystal Cu(111) substrate is cleaned in an ultra-high vacuum (UHV) chamber by repeated cycles of Ar⁺ sputtering and annealing until a clean, well-ordered surface is achieved, as confirmed by Scanning Tunneling Microscopy (STM).

  • Precursor Deposition: A rationally designed precursor molecule (e.g., a hexa-peri-hexabenzocoronene derivative with methyl groups) is thermally sublimated from a Knudsen cell onto the clean Cu(111) surface held at room temperature.[8]

  • Thermal Annealing: The substrate with the deposited precursor is annealed to a specific temperature (e.g., ~140°C) for a defined period (e.g., 1 hour) to induce intramolecular cyclodehydrogenation and formation of circumcoronene.[8]

  • Characterization:

    • Scanning Tunneling Microscopy (STM): The morphology of the resulting circumcoronene molecules and their self-assembled structures on the surface are imaged with atomic resolution.[9][10]

    • Non-contact Atomic Force Microscopy (nc-AFM): The precise chemical structure, including bond-resolved images, of the synthesized circumcoronene is obtained.[4]

    • Scanning Tunneling Spectroscopy (STS): The local density of states (LDOS) is measured to determine the electronic properties, such as the HOMO-LUMO gap, of individual molecules.[11][12]

On_Surface_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization UHV UHV Chamber Cu111 Cu(111) Substrate UHV->Cu111 Clean Sputtering & Annealing Cu111->Clean Precursor Precursor Deposition Clean->Precursor Anneal Thermal Annealing (~140°C) Precursor->Anneal STM STM (Morphology) Anneal->STM ncAFM nc-AFM (Structure) Anneal->ncAFM STS STS (Electronic Properties) Anneal->STS

Caption: Workflow for the on-surface synthesis and characterization of circumcoronene.

Solution-Phase Synthesis and Characterization

The synthesis of circumcoronene derivatives in solution allows for the production of larger quantities of material and the introduction of a wider range of functional groups.[13][14]

Experimental Protocol: Solution-Phase Synthesis of Circumcoronene Derivatives

  • Precursor Synthesis: A multi-step organic synthesis is employed to prepare a suitable precursor, often involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to construct the carbon skeleton.[3][15]

  • Cyclization: The precursor undergoes a Brønsted or Lewis acid-mediated cyclization reaction to form the final circumcoronene core.[3][13] This is a critical step that often requires careful optimization of reaction conditions (acid, solvent, temperature).

  • Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to obtain the pure circumcoronene derivative.

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and purity of the synthesized compound.[5][16]

    • Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight of the product.

    • UV-Vis and Fluorescence Spectroscopy: The optical properties of the circumcoronene derivative are characterized.[3]

    • X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule, providing definitive proof of its structure and information on bond lengths and packing in the solid state.[3]

Solution_Synthesis cluster_char Characterization Precursor Precursor Synthesis (e.g., Pd-catalyzed coupling) Cyclization Acid-mediated Cyclization Precursor->Cyclization Purification Purification (Chromatography, Recrystallization) Cyclization->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis/Fluorescence Purification->UV_Vis Xray X-ray Crystallography Purification->Xray

Caption: General workflow for the solution-phase synthesis of circumcoronene derivatives.

Applications in Drug Development

The unique properties of the circumcoronene series, such as their large, planar surface area, potential for functionalization, and intrinsic fluorescence, make them attractive candidates for applications in drug delivery.[17][18] While specific signaling pathways involving circumcoronene are still under investigation, a logical workflow for their development as drug carriers can be proposed based on established principles of nanomedicine.[19][20]

Logical Workflow for Circumcoronene-Based Drug Delivery

  • Functionalization: The circumcoronene core is functionalized with biocompatible moieties (e.g., polyethylene glycol - PEG) to enhance water solubility and reduce toxicity. Targeting ligands (e.g., antibodies, peptides) can also be attached to direct the nanocarrier to specific cells or tissues.[21]

  • Drug Loading: Therapeutic agents (e.g., anticancer drugs) are loaded onto the circumcoronene nanocarrier. This can be achieved through non-covalent interactions, such as π-π stacking of aromatic drugs onto the graphene-like surface, or through covalent conjugation.[20]

  • Systemic Administration and Circulation: The drug-loaded nanocarrier is administered (e.g., intravenously) and circulates in the bloodstream. The functionalization helps to prolong circulation time and avoid premature clearance by the immune system.

  • Targeting and Cellular Uptake: The nanocarrier accumulates at the target site (e.g., a tumor) through passive (Enhanced Permeability and Retention - EPR effect) or active targeting. The nanocarrier is then internalized by the target cells, typically via endocytosis.

  • Drug Release: The therapeutic agent is released from the nanocarrier within the target cell. This release can be triggered by internal stimuli (e.g., the lower pH of endosomes or the reducing environment of the cytoplasm) or external stimuli (e.g., near-infrared light, which can induce photothermal release from the circumcoronene core).[21]

  • Therapeutic Action: The released drug exerts its therapeutic effect on the target cells.

  • Clearance: The nanocarrier and its metabolites are eventually cleared from the body.

Drug_Delivery_Workflow Functionalization Functionalization (Biocompatibility, Targeting) Drug_Loading Drug Loading (π-π stacking, covalent) Functionalization->Drug_Loading Administration Systemic Administration Drug_Loading->Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Targeting & Cellular Uptake (EPR, Active Targeting, Endocytosis) Circulation->Targeting Release Drug Release (pH, Redox, Light-triggered) Targeting->Release Action Therapeutic Action Release->Action Clearance Nanocarrier Clearance Action->Clearance

Caption: Logical workflow for the development of circumcoronene-based drug delivery systems.

Conclusion

The circumcoronene series of benzenoid hydrocarbons represents a rich platform for fundamental research and technological innovation. Their well-defined topological properties, which can be precisely controlled through chemical synthesis, give rise to a host of interesting electronic and optical characteristics. The ability to characterize these molecules at the single-molecule level provides unprecedented insight into their structure-property relationships. Furthermore, their potential as nanocarriers in drug delivery opens up exciting new avenues for the development of advanced therapeutics. Continued research into the synthesis, characterization, and biological interactions of the circumcoronene series will undoubtedly unlock their full potential in the fields of materials science, nanotechnology, and medicine.

References

Introduction: The Concept of Aromaticity and Clar's Rule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Clar's Rule and Aromaticity in Circumcircumcoronene

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. This stability has profound implications for a molecule's structure, reactivity, and electronic properties. For complex polycyclic aromatic hydrocarbons (PAHs), a simple electron count like Hückel's (4n+2) rule is insufficient to describe the distribution of aromaticity across the structure.

In 1972, Erich Clar proposed an empirical rule, now known as Clar's rule, to qualitatively predict the aromatic character of different regions within a benzenoid PAH.[1][2] The rule states that the most significant resonance structure (the "Clar structure") for a benzenoid PAH is the one with the maximum number of disjoint "aromatic π-sextets".[1][2] An aromatic π-sextet is a group of six π-electrons localized in a single benzene-like ring, which is separated from adjacent rings by formal C-C single bonds.[2] These sextets are typically represented by a circle inscribed in the hexagon.[1] Molecules with a higher number of these π-sextets are generally more stable than their isomers with fewer sextets.[1]

This guide will provide a detailed technical overview of Clar's rule and its application to understanding the aromaticity of a large, complex PAH: this compound.

This compound: A Graphene Fragment

This compound (C96H24) is a large, highly symmetric, benzenoid PAH.[3] It belongs to a series of "circumcoronenes," which can be thought of as progressively larger hexagonal fragments of a graphene sheet.[4] The series begins with benzene (C6H6), followed by coronene (C24H12), circumcoronene (C54H18), and then this compound.[4] Due to their size and resemblance to graphene, these molecules are of significant interest as models for understanding the properties of nanographenes and for applications in materials science.[5]

Theoretical Application of Clar's Rule to this compound

According to Clar's rule, we can predict the distribution of aromaticity in this compound by identifying the resonance structure with the maximum number of disjoint aromatic π-sextets. For this compound, the Clar structure is one where the π-electrons are localized into a pattern of fully aromatic rings (possessing a sextet) and rings with fixed double bonds, which are less aromatic.

The most stable Clar structure for this compound features a central benzene ring surrounded by six coronene units, with the aromatic sextets located in the outermost rings and the central ring. This arrangement maximizes the number of disjoint π-sextets. The rings that do not contain a circle in the Clar representation are predicted to have more localized double bonds and thus be less aromatic.

Clar_Structure_this compound cluster_ccc A1 B1 B2 B3 B4 B5 B6 C1 C2 C3 C4 C5 C6 C7 C8 C9 C10 C11 C12 D1 D2 D3 D4 D5 D6 D7 D8 D9 D10 D11 D12 caption Clar structure of this compound with aromatic sextets (◎).

Caption: Clar structure of this compound.

Note: The DOT language has limitations in accurately representing the complex fused ring structure of this compound in a simple, automated layout. The diagram above is a conceptual representation of the Clar structure, where "◎" denotes the rings predicted to have the highest aromatic character.

Quantitative Analysis of Aromaticity: A Case Study of Circumcoronene

Several computational and experimental methods are used to quantify aromaticity:

  • Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 (or negative) suggest a non-aromatic or anti-aromatic character.

  • Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic current, indicative of anti-aromaticity.

  • Bond Length Analysis: Aromatic rings tend to have relatively uniform carbon-carbon bond lengths (around 1.39-1.42 Å), whereas non-aromatic rings with fixed double bonds will show greater bond length alternation (alternating shorter and longer bonds).

Quantitative Data for Circumcoronene (C54H18)

Computational studies and X-ray crystallographic analysis of circumcoronene derivatives have shown that the molecule largely follows Clar's bonding model.[6] The data reveals dominant local aromaticity in specific rings, as predicted.

Table 1: Calculated HOMA and NICS(1) Values for Rings in Circumcoronene

Ring TypeHOMA ValuesNICS(1) Values (ppm)Aromatic Character
Central Ring0.38 - 0.62Less NegativeLess Aromatic
"Benzenoid" Rings0.71 - 0.81-39.0Highly Aromatic
Outer Rings0.38 - 0.62Less NegativeLess Aromatic

Data adapted from computational studies on circumcoronene derivatives.[5]

Table 2: Selected Bond Lengths from Circumcoronene Derivatives

Bond TypeTypical Bond Length (Å)Interpretation
Within "Benzenoid" Rings1.401 - 1.423Characteristic of aromatic rings
Between Rings1.414 - 1.457More single-bond character

Data from X-ray crystallographic analysis of circumcoronene derivatives.[5]

The data in these tables for circumcoronene strongly supports the predictions of Clar's rule. The "benzenoid" rings, which correspond to the locations of the aromatic sextets in the Clar structure, have HOMA values closer to 1, more negative NICS values, and more uniform bond lengths, all of which are indicators of higher aromaticity.

Expected Aromaticity Trends in this compound

Based on the principles of Clar's rule and the quantitative data from circumcoronene, we can predict the aromaticity trends in this compound:

  • Highest Aromaticity: The outermost rings and the very central ring, where the aromatic π-sextets are located in the Clar structure, are expected to exhibit the highest degree of aromaticity. This would be evidenced by HOMA values approaching 1 and large negative NICS values.

  • Lower Aromaticity: The intermediate rings, which are "empty" in the Clar representation, would be expected to have lower aromaticity, characterized by lower HOMA values, less negative or even positive NICS values, and more pronounced bond length alternation.

  • Graphene-like Core: As these molecules increase in size, the central region is expected to increasingly resemble the electronic structure of graphene, with delocalized π-electrons.

Methodologies for Aromaticity Assessment

The determination of aromaticity in large PAHs like this compound relies heavily on computational chemistry, supplemented by experimental data where available.

Experimental Protocols
  • Synthesis: The solution-phase synthesis of circumcoronene derivatives has been achieved through methods like Brønsted/Lewis acid-mediated cyclization of alkynes.[6] On-surface synthesis on metal substrates (e.g., Cu(111)) via intramolecular dehydrogenation of precursor molecules is another powerful technique.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, providing the bond length data necessary for HOMA analysis and direct assessment of bond length alternation. The process involves growing a high-quality crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern to determine the positions of the atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide experimental evidence for aromaticity. The chemical shifts of protons attached to aromatic rings are influenced by the ring currents. Protons on highly aromatic rings are typically deshielded and appear at higher chemical shifts.

Computational Protocols

Computational chemistry provides a powerful toolkit for investigating the aromaticity of molecules that are difficult to synthesize or analyze experimentally.

  • Density Functional Theory (DFT): This is the most common computational method for studying large PAHs. The choice of functional and basis set is crucial for obtaining accurate results. For PAHs, hybrid functionals such as B3LYP are widely used, often with basis sets like 6-31G(d) or larger.[7]

  • Geometry Optimization: The first step in a computational study is to find the lowest energy structure of the molecule. This optimized geometry provides the bond lengths used for HOMA calculations.

  • NICS Calculations: Once the geometry is optimized, NICS calculations are performed. This involves calculating the magnetic shielding at the center of each ring (and often at points above and below the ring plane, e.g., NICS(1), which is 1 Å above the plane) using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Computational_Workflow start Define Molecular Structure (C96H24) dft Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-31G(d)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc bond_lengths Extract Bond Lengths geom_opt->bond_lengths nics_calc NICS Calculation (GIAO Method) freq_calc->nics_calc homa Calculate HOMA Indices bond_lengths->homa analysis Analyze Aromaticity (Compare with Clar's Rule) homa->analysis nics_values Extract NICS Values nics_calc->nics_values nics_values->analysis

Caption: A typical computational workflow for assessing aromaticity.

Conclusion

Clar's rule provides a powerful and intuitive framework for predicting the distribution of aromaticity in complex polycyclic aromatic hydrocarbons like this compound. While detailed quantitative data for this specific molecule remains sparse, analysis of its smaller analogue, circumcoronene, demonstrates a strong correlation between the predictions of Clar's rule and quantitative measures of aromaticity such as HOMA, NICS, and bond length analysis. The most stable resonance structure, with the maximum number of disjoint π-sextets, accurately identifies the most aromatic regions of the molecule. For researchers and professionals in drug development and materials science, understanding the distribution of local aromaticity is crucial as it governs the molecule's stability, solubility, reactivity, and electronic properties, all of which are key factors in the design of new materials and therapeutics. The combination of theoretical predictions from Clar's rule and quantitative computational analysis provides a robust methodology for characterizing these complex and important molecules.

References

Circumcircumcoronene: A Technical Guide to a Vast Polycyclic Aromatic Hydrocarbon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Circumcircumcoronene (C₉₆H₂₄) stands as a significant member of the polycyclic aromatic hydrocarbon (PAH) family, representing a large, highly symmetric, and planar nanographene structure. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its fundamental properties, theoretical characteristics, and potential synthetic strategies. While experimental data on this specific molecule remains limited, this document consolidates available computed data and draws parallels with its smaller analogue, circumcoronene (C₅₄H₁₈), to offer a detailed perspective for researchers. The content herein is intended to serve as a foundational resource for scientists interested in the exploration and potential application of large PAHs.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their unique electronic and structural properties have made them a subject of intense research in materials science, electronics, and astrophysics. The "circumcoronene" series, which includes benzene, coronene, circumcoronene, and this compound, represents a systematic expansion of benzenoid rings around a central coronene core.[1] this compound, with the chemical formula C₉₆H₂₄, is a significant member of this series, characterized by its extensive π-conjugated system.[2] This guide delves into the known attributes of this fascinating molecule.

Physicochemical Properties

To date, the characterization of this compound has been predominantly computational. The following table summarizes its key computed physical and chemical properties.

PropertyValueSource
Molecular Formula C₉₆H₂₄[2]
Molecular Weight 1177.2 g/mol [2]
Monoisotopic Mass 1176.187800766 Da[2]
Description Ortho- and peri-fused polycyclic arene[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 96[2]
Complexity 2960[2]

Spectroscopic Properties (Theoretical)

Theoretical studies have provided insights into the spectroscopic characteristics of this compound, particularly its far-infrared (FIR) spectrum. These computational analyses are crucial for identifying such large PAHs in astrophysical environments and for understanding their vibrational modes.

The theoretical FIR spectrum of this compound is notably more complex than that of smaller PAHs like coronene.[3] Key predicted features include a shift of the "drumhead" or out-of-plane breathing modes to longer wavelengths compared to coronene.[3] For instance, the (0,1) drumhead mode for coronene is observed around 80.6 μm, while for this compound, it is predicted at a significantly longer wavelength.[3]

Spectroscopic FeaturePredicted Wavelength (μm)Predicted Wavenumber (cm⁻¹)Reference
(0,1) Drumhead Mode~319.9~31.3[3]
(0,2) Drumhead Mode~76.5~130.7[3]
Other bands32.9 and 27.2304 and 367.6[3]

Note: The data presented is based on theoretical calculations and may differ from experimental values.

Synthesis of Large PAHs: A Case Study of Circumcoronene

While an experimental synthesis of this compound has not yet been reported, the successful synthesis of its smaller analogue, circumcoronene (C₅₄H₁₈), offers valuable insights into potential synthetic strategies. Two primary approaches have been demonstrated: on-surface synthesis and solution-phase synthesis.

On-Surface Synthesis

On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of atomically precise nanographenes.[4] A high-yield synthesis of circumcoronene was achieved on a Cu(111) surface.[4][5]

Experimental Workflow: On-Surface Synthesis of Circumcoronene

G cluster_0 Precursor Preparation cluster_1 Surface Deposition cluster_2 On-Surface Reaction cluster_3 Product Precursor Hexa-peri-hexabenzocoronene precursor Deposition Deposition onto Cu(111) surface Precursor->Deposition Dehydrogenation Intramolecular Dehydrogenation Deposition->Dehydrogenation Coupling Methyl Radical Coupling Dehydrogenation->Coupling Aromatization Aromatization Coupling->Aromatization Circumcoronene Circumcoronene (C54H18) Aromatization->Circumcoronene

Caption: Workflow for the on-surface synthesis of circumcoronene.

Methodology:

  • Precursor Synthesis: A rationally designed hexa-peri-hexabenzocoronene precursor molecule is synthesized through multi-step organic chemistry.[4]

  • Surface Deposition: The precursor is deposited onto a clean Cu(111) surface under ultra-high vacuum conditions.

  • Thermal Annealing: The substrate is annealed to induce a series of on-surface reactions.

  • Reaction Cascade: This includes an intramolecular dehydrogenation, followed by methyl radical coupling and subsequent aromatization to form the final circumcoronene product.[4][5]

Solution-Phase Synthesis

A solution-phase synthesis of circumcoronene derivatives was reported in 2023, providing a scalable method for producing these materials.[6]

Logical Relationship: Solution-Phase Synthesis of Circumcoronene

G Start Alkyne Precursors Reaction Cyclization Reaction Start->Reaction Acid Acid Mediator Acid->Reaction Product Crystalline Circumcoronene Derivatives Reaction->Product

Caption: Key components in the solution-phase synthesis of circumcoronene.

Methodology:

  • Precursor Design: Synthesis of appropriate alkyne-containing precursor molecules.

  • Cyclization: An acid-mediated cyclization of the alkynes is performed in solution.[6]

  • Isolation and Characterization: The resulting circumcoronene derivatives are isolated as crystalline solids and characterized using techniques such as X-ray crystallography and NMR spectroscopy.[6]

Biological Activity and Drug Development

Currently, there is no published literature describing the biological activity of this compound or its potential applications in drug development. The large size and extreme lipophilicity of such a molecule would likely present significant challenges in terms of bioavailability and cellular uptake, which are critical parameters for drug candidates. Research into the biological effects of large, highly condensed PAHs is an area that remains largely unexplored.

Future Outlook

The study of this compound is still in its infancy and relies heavily on theoretical predictions. The development of a robust and scalable synthesis for this and other large PAHs is a critical next step for the field. Such a breakthrough would enable experimental validation of the predicted properties and open the door to exploring their potential in materials science and nanotechnology. While direct applications in drug development seem unlikely at present, the unique electronic properties of these nanographenes could find use in the development of novel biosensors or drug delivery platforms, contingent on overcoming challenges related to solubility and biocompatibility.

Conclusion

This compound represents a fascinating frontier in the study of polycyclic aromatic hydrocarbons. While experimental data remains elusive, theoretical studies provide a compelling glimpse into the properties of this massive nanographene. The synthetic strategies successfully employed for its smaller counterpart, circumcoronene, lay the groundwork for future efforts to construct this and even larger PAHs. Continued research in this area will undoubtedly deepen our understanding of the fundamental properties of matter at the nanoscale and may unlock unforeseen applications in a variety of scientific disciplines.

References

Preliminary Computational Studies of Circumcircumcoronene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circumcircumcoronene (C96H24) is a large polycyclic aromatic hydrocarbon (PAH) belonging to the circumcoronene series of benzenoid hydrocarbons.[1] As a nanographene fragment, it has garnered significant theoretical interest for its unique electronic, optical, and structural properties.[2] Computational chemistry, particularly Density Functional Theory (DFT), has been the primary tool for investigating this molecule due to the significant challenges associated with its synthesis.[3][4] This technical guide provides a summary of the preliminary computational studies on this compound, focusing on its predicted properties and the methodologies employed.

Computational Methodologies

The theoretical investigation of this compound and other large PAHs predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is the most common method due to its balance of computational cost and accuracy for large systems.

Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure, optimized geometry, and various spectroscopic properties of molecules. A typical computational protocol for a large PAH like this compound involves the following steps:

  • Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation. This is a crucial step as the geometry influences all other calculated properties.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Once a stable geometry is obtained, single-point energy calculations are performed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity.

  • Spectroscopic Predictions: Further calculations can predict other spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and electronic absorption spectra (UV-Vis).

Commonly used DFT functionals for PAHs include B3LYP, PBE0, and CAM-B3LYP, often paired with basis sets such as 6-31G(d) or larger sets for more accurate results. For very large systems, dispersion corrections (e.g., -D3) are often included to better account for non-covalent interactions.

Data Presentation

Predicted Electronic and Physical Properties

The following table summarizes the computed properties for this compound from various sources.

PropertyPredicted ValueComputational Method
Molecular FormulaC96H24-
Molecular Weight1177.2 g/mol -
HOMO-LUMO GapData not available in a specific studyDFT
Ionization PotentialData not available in a specific studyDFT
Electron AffinityData not available in a specific studyDFT
Theoretical Vibrational Frequencies

A study by Ricca et al. focused on the theoretical Far-Infrared (FIR) spectra of this compound (C96H24) using DFT. The study highlights the increasing complexity of the FIR spectrum with molecular size when compared to coronene (C24H12).

FeatureCoronene (C24H12)This compound (C96H24)
Major FIR Bands (μm)18.2, 26.5, 80.632.9, 27.2, 76.5
"Drumhead" Mode Shift18.2 μm~76.5 μm

The shift in the "drumhead" vibrational mode is noted to scale with the number of carbon atoms.

Experimental Protocols

The direct synthesis and experimental characterization of this compound have not been extensively reported, making the validation of computational predictions challenging. However, protocols developed for the synthesis and characterization of its smaller analog, circumcoronene (C54H18), and other large nanographenes provide a framework for potential future experimental work.

On-Surface Synthesis and Characterization

On-surface synthesis has emerged as a powerful technique for creating atomically precise nanographenes.[5]

  • Precursor Deposition: A rationally designed precursor molecule is deposited onto a catalytically active metal surface, such as Cu(111), under ultra-high vacuum conditions.

  • Thermal Annealing: The substrate is heated to induce a series of intramolecular and intermolecular reactions. For circumcoronene, this involves cyclodehydrogenation of a precursor.[5]

  • Characterization: The resulting nanographenes are characterized in-situ using high-resolution imaging techniques:

    • Scanning Tunneling Microscopy (STM): Provides topographical and electronic information about the molecules and their self-assembled structures on the surface.

    • Non-contact Atomic Force Microscopy (nc-AFM): Can resolve the chemical structure of individual molecules with atomic precision.

    • Scanning Tunneling Spectroscopy (STS): Used to probe the local density of electronic states, including the HOMO-LUMO gap.

Solution-Phase Synthesis and Characterization

Solution-phase synthesis offers the potential for larger scale production of nanographenes.[3]

  • Synthesis: A multi-step organic synthesis is employed to construct the circumcoronene core. For circumcoronene derivatives, this has been achieved via acid-mediated cyclization of alkynes.[3]

  • Purification: The synthesized molecules are purified using standard techniques such as column chromatography and recrystallization.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the solution-state structure of the molecule.

    • X-ray Crystallography: Provides unambiguous confirmation of the molecular structure in the solid state.

    • UV-Vis and Fluorescence Spectroscopy: Used to investigate the optical properties of the molecule.

Mandatory Visualization

Computational Workflow for this compound

Computational_Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Property Analysis cluster_validation Validation (Hypothetical) start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT: B3LYP/6-31G(d)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, Gap) freq_calc->elec_prop spec_prop Spectroscopic Properties (IR, NMR, UV-Vis) freq_calc->spec_prop exp_char Experimental Characterization elec_prop->exp_char Compare spec_prop->exp_char Compare exp_synthesis Experimental Synthesis exp_synthesis->exp_char Circumcoronene_Series benzene Benzene (C6H6) coronene Coronene (C24H12) benzene->coronene +18 C +6 H circumcoronene Circumcoronene (C54H18) coronene->circumcoronene +30 C +6 H This compound Circum- circumcoronene (C96H24) circumcoronene->this compound +42 C +6 H

References

Methodological & Application

On-Surface Synthesis of Circumcircumcoronene on Cu(111): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-surface synthesis of circumcircumcoronene on a Copper (111) substrate. The process yields an atomically precise, hexagonal zigzag-edged nanographene that self-assembles into a chiral electronic Kagome-honeycomb lattice with a remarkably high yield of over 98%.[1] This novel material holds potential for applications in nanoelectronics and quantum devices.

Overview of the Synthesis Process

The on-surface synthesis of this compound is achieved through a thermally induced intramolecular cyclodehydrogenation of a rationally designed precursor molecule, hexa-peri-hexabenzocoronene carrying 12 methyl groups at the bay regions (hereafter referred to as Precursor II), on a catalytically active Cu(111) surface. The synthesis involves three key stages: substrate preparation, precursor deposition, and thermal annealing to induce the chemical transformation. The resulting this compound molecules then self-assemble into a highly ordered superlattice.

Experimental Protocols

Substrate Preparation: Atomically Clean Cu(111) Surface

An atomically clean and well-ordered Cu(111) single crystal surface is crucial for the successful synthesis and self-assembly of this compound. The following protocol outlines the cleaning procedure performed under ultra-high vacuum (UHV) conditions.

Protocol:

  • Sputtering: The Cu(111) single crystal is subjected to multiple cycles of Ar⁺ ion sputtering. This process removes surface contaminants.

  • Annealing: Following each sputtering cycle, the crystal is annealed. This step repairs the crystal lattice and facilitates the formation of large, atomically flat terraces.

  • Verification: The cleanliness and long-range order of the Cu(111) surface should be verified by Scanning Tunneling Microscopy (STM) prior to precursor deposition.

ParameterValueNotes
Base Pressure< 3 × 10⁻⁹ mbarMaintained throughout the preparation and synthesis process.[2]
Ar⁺ Sputtering Energy1.5 keVA typical energy for removing surface contaminants without significant subsurface damage.
Sputtering Duration15 minutes per cycleThe number of cycles depends on the initial contamination level of the crystal.
Annealing Temperature720 °C → 420 °CA stepwise annealing process, first at a high temperature to promote surface mobility and then at a lower temperature to order the surface, can produce a perfect surface with a step height of a single atom layer and a step width of more than 150 nm.[3][4]
Annealing Duration10 - 30 minutes per cycleLonger annealing times are typically used at lower temperatures.[3]

Table 1: Quantitative Parameters for Cu(111) Substrate Preparation.

Precursor Deposition

The precursor molecule (C₅₄H₄₂) is deposited onto the clean Cu(111) surface via thermal sublimation from a Knudsen cell.

Protocol:

  • Degassing: The Knudsen cell containing the precursor powder is thoroughly degassed in UHV to remove any adsorbed contaminants.

  • Sublimation: The precursor is sublimated by heating the Knudsen cell. The molecular vapor is then directed towards the Cu(111) substrate, which is held at room temperature.

  • Deposition: The precursor molecules adsorb on the Cu(111) surface and self-assemble into close-packed ordered structures.[5]

ParameterValueNotes
PrecursorC₅₄H₄₂ (Precursor II)Hexa-peri-hexabenzocoronene with 12 methyl groups.
Knudsen Cell Temperature350 °CThis temperature provides a sufficient sublimation rate for deposition.[2]
Substrate TemperatureRoom TemperatureThe Cu(111) crystal is held at room temperature during the deposition process.[2]
Deposition EnvironmentUltra-High VacuumBase pressure should be maintained below 3 × 10⁻⁹ mbar.[2]

Table 2: Parameters for Precursor Deposition.

On-Surface Synthesis: Thermal Annealing

The transformation of the precursor molecules into this compound is triggered by thermal annealing. This step provides the necessary energy for the intramolecular cyclodehydrogenation reaction.

Protocol:

  • Annealing: After precursor deposition, the sample is annealed to the specified temperature for a set duration.

  • Reaction: The annealing process induces a cascade of reactions: dehydrogenative coupling of adjacent methyl groups followed by dehydrogenative aromatization, leading to the formation of this compound.[1]

  • Cooling: After the reaction is complete, the sample is cooled down before transferring for characterization.

ParameterValueNotes
Annealing Temperature~140 °CThe temperature required to initiate the chemical transformation.[5]
Annealing Duration1 hourSufficient time for the reaction to proceed to completion.[1][5]

Table 3: Annealing Parameters for this compound Synthesis.

Characterization

The synthesized this compound and its self-assembled superlattice are characterized using low-temperature Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM).

ParameterValueNotes
Characterization TechniqueLow-Temperature STM and nc-AFMProvide atomic and sub-molecular resolution imaging.
Measurement Temperature4.5 KLow temperature is required to minimize thermal drift and enhance image stability.[2]
STM Bias Voltage (Typical)-40 mV to 100 mVThe applied voltage between the tip and the sample.[2][5][6]
Tunneling Current (Typical)5 pA to 100 pAThe measured current, which is kept constant in constant-current mode.[5]
nc-AFM SensorqPlus sensorCommonly used for high-resolution imaging.
nc-AFM Tip FunctionalizationCO-terminated tipA carbon monoxide molecule at the apex of the tip enhances resolution and allows for the visualization of chemical bonds.[1]
Superlattice Constant18.4 ÅThe lattice constant of the resulting √3 × √3 elementary unit cell of the this compound superlattice.[1]
Superlattice StructureCommensurate with Cu(111) latticeThe this compound molecules adopt an identical adsorption with a commensurate registry with respect to the underlying Cu(111) lattice.[1]

Table 4: Parameters for STM and nc-AFM Characterization.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the on-surface synthesis of this compound on Cu(111).

experimental_workflow cluster_prep Substrate Preparation (UHV) cluster_synthesis Synthesis (UHV) cluster_char Characterization sputter Ar+ Sputtering anneal_clean Annealing sputter->anneal_clean Multiple Cycles deposit Precursor Deposition (350°C) anneal_clean->deposit anneal_synth Thermal Annealing (~140°C for 1h) deposit->anneal_synth characterize LT-STM / nc-AFM (4.5 K) anneal_synth->characterize

Experimental workflow for on-surface synthesis.
Reaction Pathway

The diagram below depicts the chemical transformation from the precursor molecule to the final this compound product on the Cu(111) surface.

reaction_pathway precursor Precursor II (C54H42) on Cu(111) intermediate Dehydrogenated Intermediate precursor->intermediate Thermal Annealing (~140°C) Dehydrogenative Coupling product This compound intermediate->product Aromatization

Reaction pathway of this compound synthesis.

Summary

The on-surface synthesis of this compound on Cu(111) provides a robust method for the bottom-up fabrication of atomically precise nanographenes. The high yield and exceptional ordering of the resulting superlattice make this a promising platform for fundamental studies of novel electronic phenomena and for the development of future carbon-based nano-devices. The detailed protocols and parameters provided in this document serve as a comprehensive guide for the replication and further investigation of this exciting material system.

References

Solution-Phase Synthesis of Circumcoronene Derivatives: A Breakthrough in Nanographene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the recent advent of solution-phase synthesis of large polycyclic aromatic hydrocarbons (PAHs), specifically circumcoronene derivatives, marks a significant milestone. This development opens new avenues for the rational design and synthesis of novel carbon-based materials with tailored electronic and optical properties.

Until recently, the synthesis of circumcoronene, a large, highly symmetric nanographene fragment, was confined to on-surface methods, limiting its scalability and potential for solution-based applications. However, a groundbreaking study has demonstrated the first successful solution-phase synthesis and isolation of crystalline circumcoronene derivatives.[1][2][3] This achievement provides a viable pathway to produce these complex molecules in quantities suitable for thorough characterization and exploration of their potential in fields ranging from organic electronics to drug delivery.

This document provides detailed application notes and protocols based on the pioneering work in the solution-phase synthesis of circumcoronene derivatives. While the synthesis of the even larger circumcircumcoronene in solution has not yet been reported, the methodologies described herein for circumcoronene serve as a foundational blueprint for future advancements in the synthesis of extended nanographene structures.

Synthetic Strategy: Acid-Mediated Cyclization

The key to the successful solution-phase synthesis of circumcoronene derivatives lies in a Brønsted/Lewis acid-mediated cyclization of strategically designed precursor molecules.[4] This approach effectively stitches together the final hexagonal rings of the circumcoronene core in the final step.

A general overview of the synthetic pathway is presented below:

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclization Step cluster_product Final Product A Functionalized Benzene Derivatives B Multi-step synthesis A->B Coupling Reactions C Alkynyl-Substituted Precursor B->C Functional Group Interconversion D Brønsted/Lewis Acid-Mediated Annulative π-Extension C->D Acid Treatment E Circumcoronene Derivative D->E Aromatization

Figure 1: General synthetic pathway for circumcoronene derivatives.

Experimental Protocols

The following protocols are adapted from the reported facile method for synthesizing circumcoronene derivatives.[4]

Protocol 1: Synthesis of an Alkynyl-Substituted Precursor

This protocol outlines a general procedure for creating the precursor molecule for the final cyclization. The specific starting materials and reaction conditions may be adapted based on the desired substitution pattern on the final circumcoronene derivative.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

  • Base (e.g., K₂CO₃ solution, 2 M)

  • Solvent system (e.g., Toluene/Ethanol/H₂O)

  • Appropriate functionalized aryl boronic acids and aryl halides

Procedure:

  • To a reaction vessel, add the aryl halide, aryl boronic acid, and palladium catalyst.

  • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system and the base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the alkynyl-substituted precursor.

Protocol 2: Brønsted/Lewis Acid-Mediated Cyclization

This is the crucial step where the precursor undergoes intramolecular cyclization to form the circumcoronene core.

Materials:

  • Alkynyl-substituted precursor from Protocol 1

  • Anhydrous solvent (e.g., Dichloromethane)

  • Brønsted acid (e.g., Methanesulfonic acid, CH₃SO₃H) or Lewis acid (e.g., Platinum(II) chloride, PtCl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the alkynyl-substituted precursor in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the Brønsted or Lewis acid to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting circumcoronene derivative by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for a synthesized circumcoronene derivative (CC-1), as reported in the literature.[4]

ParameterValue
Yield Not explicitly stated for the final step, but the synthetic route is described as "facile".
¹H NMR (Aromatic Region) A distinct set of peaks in the aromatic region confirming the C₆ symmetry of the core.[4]
X-ray Crystallography Confirmed the planar structure and provided precise bond lengths.[4]
UV-Vis Absorption Absorption spectra are similar to the smaller coronene molecule due to the high symmetry.[4]
Emission Emission spectra are also similar to coronene.[4]

Functionalization and Applications

The ability to synthesize circumcoronene derivatives in solution opens the door to a wide range of functionalization possibilities. The peripheral groups can be tailored to modulate the solubility, electronic properties, and self-assembly behavior of these nanographene molecules.

Functionalization_Workflow cluster_apps Targeted Properties and Applications Start Solution-Phase Synthesis of Circumcoronene Derivative Post_Synth Post-Synthetic Functionalization Start->Post_Synth App1 Organic Electronics (e.g., OFETs, OPVs) Post_Synth->App1 Tuning electronic properties App2 Drug Delivery (with biocompatible groups) Post_Synth->App2 Introducing bio-conjugation sites App3 Advanced Materials (e.g., self-assembled structures) Post_Synth->App3 Modifying intermolecular interactions Applications Potential Applications App1->Applications App2->Applications App3->Applications

References

Characterization of Circumcircumcoronene using STM and nc-AFM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of circumcircumcoronene using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). The on-surface synthesis of this compound allows for the creation of atomically precise nanographenes, whose structural and electronic properties can be investigated with sub-molecular resolution.

Introduction

This compound is a large polycyclic aromatic hydrocarbon (PAH) that serves as a model system for nanographene. Its on-surface synthesis from a rationally designed precursor molecule on a catalytic metal surface, followed by characterization with STM and nc-AFM, provides unprecedented insights into its structure and electronic properties.[1][2][3][4] This bottom-up approach allows for the fabrication of extended, defect-free molecular superlattices.[1][2] The combination of STM, which probes the local density of states, and nc-AFM with a functionalized tip (e.g., with a carbon monoxide molecule), which resolves the chemical structure, is a powerful tool for the unambiguous identification and detailed analysis of the synthesized molecules.[5][6][7]

On-Surface Synthesis of this compound

The synthesis of this compound is achieved through a surface-assisted cyclodehydrogenation of a custom-designed precursor molecule.[1][3]

Precursor Molecule: The process starts with the hexakis(3,5-dimethylphenyl)benzene precursor molecule (C₅₄H₄₂). This precursor is designed to undergo a series of intramolecular reactions upon thermal activation on a catalytic surface.[3]

Substrate: A clean, single-crystal metal surface is crucial for the synthesis. Cu(111) is a commonly used substrate due to its catalytic activity and atomically flat terraces.[1][2][3] Other substrates like Au(111) are also used for on-surface synthesis of other PAHs.[6][8]

Mechanism: The synthesis proceeds via a cascade of reactions:

  • Deposition: The precursor molecule is sublimated onto the clean metal substrate in ultra-high vacuum (UHV).

  • Dehydrogenation and Radical Formation: Upon annealing, the methyl groups of the precursor undergo dehydrogenation.

  • Radical-Radical Coupling and Aromatization: The resulting radicals couple, leading to the formation of new C-C bonds and the planarization of the molecule into this compound.[1][2][3]

Experimental Protocols

Sample Preparation
  • Substrate Cleaning:

    • The single-crystal substrate (e.g., Cu(111) or Au(111)) is cleaned in UHV by repeated cycles of sputtering with Ar⁺ ions followed by annealing.

    • The cleanliness and crystallographic order of the surface are verified by STM imaging.

  • Precursor Deposition:

    • The precursor molecule (C₅₄H₄₂) is thermally evaporated from a Knudsen cell or a similar evaporator onto the clean substrate held at room temperature.[1][3]

    • The deposition rate should be low to ensure sub-monolayer coverage.

  • On-Surface Synthesis:

    • The sample with the deposited precursor is annealed to induce the cyclodehydrogenation reaction. For the synthesis of this compound on Cu(111), annealing is typically performed at approximately 140°C.[1][2][3]

STM and nc-AFM Characterization

All STM and nc-AFM measurements are performed in a UHV system at low temperatures (typically 4.5 K to 77 K) to minimize thermal drift and enhance stability.[9]

  • Tip Preparation:

    • An electrochemically etched metal tip (e.g., W or PtIr) is prepared in-situ by field emission or gentle indentation into the metal substrate.

    • For high-resolution nc-AFM, the tip is functionalized by picking up a single CO molecule from the surface. This is achieved by positioning the tip over an adsorbed CO molecule and applying a voltage pulse or bringing the tip closer.[5][7]

  • STM Imaging:

    • The sample is transferred to the low-temperature STM stage.

    • Large-scale STM images are acquired to identify the self-assembled structures of this compound.[1][2]

    • High-resolution STM images are obtained to resolve the electronic structure of individual molecules.

  • nc-AFM Imaging:

    • The system is switched to nc-AFM mode, often using a qPlus sensor.[9]

    • Constant-height frequency shift images are acquired with the CO-functionalized tip to obtain bond-resolved images of the this compound molecules.[2][5]

  • Scanning Tunneling Spectroscopy (STS):

    • To probe the local electronic properties, dI/dV spectra are acquired by positioning the tip over specific locations on a molecule or the substrate and sweeping the bias voltage while recording the differential conductance.[2][3]

Data Presentation

Quantitative Data Summary
ParameterValueTechniqueReference
Precursor Molecule C₅₄H₄₂-[3]
Substrate Cu(111)STM/nc-AFM[1][2][3]
Annealing Temperature 140 °CSTM[1][2][3]
STM Imaging Bias (Precursor) VariesSTM[1]
STM Imaging Bias (this compound) VariesSTM[1][2]
nc-AFM Tip Functionalization CO moleculenc-AFM[2]

Note: Specific tunneling currents and bias voltages can vary depending on the experimental setup and desired image contrast. Researchers should optimize these parameters for their specific instrument.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the on-surface synthesis and characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization sub_clean Substrate Cleaning (e.g., Cu(111)) precursor_dep Precursor Deposition (C54H42) sub_clean->precursor_dep on_surface_syn On-Surface Synthesis (Annealing at 140°C) precursor_dep->on_surface_syn stm_imaging STM Imaging on_surface_syn->stm_imaging tip_func Tip Functionalization (CO molecule) stm_imaging->tip_func sts Scanning Tunneling Spectroscopy (STS) stm_imaging->sts nc_afm_imaging nc-AFM Imaging (Bond-Resolved) tip_func->nc_afm_imaging

Caption: Experimental workflow for this compound characterization.

logical_relationship cluster_synthesis Synthesis cluster_analysis Analysis cluster_properties Determined Properties precursor Precursor Molecule (C54H42 on Cu(111)) product This compound precursor->product Thermal Annealing (Cyclodehydrogenation) stm STM product->stm nc_afm nc-AFM (CO-tip) product->nc_afm sts STS product->sts morphology Surface Morphology stm->morphology structure Chemical Structure nc_afm->structure ldos Local Density of States sts->ldos

Caption: Relationship between synthesis, analysis, and determined properties.

References

Spectroscopic Analysis of Circumcoronene: Application Notes and Protocols for Far-Infrared and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of circumcoronene (C₅₄H₁₈), a significant polycyclic aromatic hydrocarbon (PAH), using Far-Infrared (FIR) and Raman spectroscopy. Given the recent synthesis of circumcoronene, experimental spectroscopic data remains limited.[1][2] This document combines theoretical data for circumcoronene with experimental data from its smaller analogue, coronene (C₂₄H₁₂), to provide a comprehensive analytical framework.

Introduction to Spectroscopic Analysis of Circumcoronene

Circumcoronene is a large, planar PAH composed of a central coronene core surrounded by an additional ring of benzene molecules. Its unique electronic and structural properties make it a molecule of interest in materials science and as a model for nanographene. Vibrational spectroscopy techniques such as FIR and Raman are crucial for elucidating its molecular structure, identifying characteristic vibrational modes, and understanding its physical and chemical properties.

  • Far-Infrared (FIR) Spectroscopy probes low-frequency vibrational modes, including skeletal "drumhead" vibrations and other large-amplitude motions of the carbon skeleton.[3] These modes are highly sensitive to the overall size, shape, and symmetry of the molecule.

  • Raman Spectroscopy is a complementary technique that measures scattered light to observe vibrational modes. It is particularly sensitive to symmetric vibrations and C-C stretching modes in aromatic systems, providing a detailed fingerprint of the molecule's structure.

Data Presentation

The following tables summarize the available theoretical vibrational data for circumcoronene and experimental data for coronene, which serves as a valuable reference.

Far-Infrared (FIR) Spectroscopy Data

Due to the lack of published experimental FIR spectra for circumcoronene, the table below presents theoretical data for circumcircumcoronene (C₉₆H₂₄) and experimental data for coronene (C₂₄H₁₂). The data for this compound illustrates the expected shift to lower frequencies (longer wavelengths) for the characteristic "drumhead" modes as the size of the PAH increases.[4]

MoleculeVibrational Mode DescriptionTheoretical Wavenumber (cm⁻¹)[4]Experimental Wavenumber (cm⁻¹)[3][5]
Coronene (C₂₄H₁₂) Skeletal vibration548.6549.2
Degenerate skeletal mode377.8378.7
(0,1) Drumhead mode-124.0
This compound (C₉₆H₂₄) (0,2) Drumhead mode-like~130-
(0,1) Drumhead mode~31-

Note: The (0,1) and (0,2) drumhead modes are analogous to the fundamental and first overtone of a circular vibrating membrane and are characteristic of large, compact PAHs.[4]

Infrared (IR) Spectroscopy Data for Circumcoronene (Calculated)

Calculations on neutral circumcoronene predict a strong IR peak at 11.1 micrometers (approximately 900 cm⁻¹).[6] A more detailed calculated infrared spectrum of ionized circumcoronene (C₅₄H₁₈)ⁿ⁺ shows several prominent peaks.[7]

Wavelength (µm)Approximate Wavenumber (cm⁻¹)General Assignment
~3.3~3030C-H Stretch
~6.2~1610C-C Stretch
~7.7~1300C-C Stretch / C-H Bend
~8.6~1160C-H In-Plane Bend
~11.1 - 11.3~900 - 885C-H Out-of-Plane Bend
~12.7~787C-H Out-of-Plane Bend

Note: This data is based on theoretical calculations for ionized circumcoronene and serves as a predictive guide for experimental analysis.[6][7]

Raman Spectroscopy Data

The following table presents key experimental Raman peaks for solid coronene, which are expected to be similar, though potentially shifted, in circumcoronene.

MoleculeExperimental Wavenumber (cm⁻¹)General Assignment
Coronene (C₂₄H₁₂) ~1583G-band (C=C quadrant stretch)[8]
~1360D-band (disorder-induced)
~960"Phantom band" (solid-state effect)[9]
Low-frequency modesLattice vibrations (phonons)[10][11]

Experimental Protocols

The following protocols are designed for the spectroscopic analysis of solid-state circumcoronene samples.

Protocol for Far-Infrared (FIR) Spectroscopy

Objective: To acquire the far-infrared absorption spectrum of solid circumcoronene to identify low-frequency skeletal vibrational modes.

Materials:

  • Circumcoronene powder (high purity)

  • Potassium Bromide (KBr) or Polyethylene powder (FTIR grade)

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FTIR spectrometer equipped with a Globar source, a far-infrared beam splitter (e.g., 6 µm Mylar), and a far-infrared detector (e.g., DTGS with polyethylene window).

Procedure:

  • Sample Preparation (KBr Pellet): a. Thoroughly dry the KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water. b. In a dry environment (e.g., a glove box or under a nitrogen purge), mix ~1-2 mg of circumcoronene with ~200 mg of dry KBr powder. c. Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. d. Transfer the powder to a pellet die and press under a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet.

  • Instrument Setup: a. Install the far-infrared beam splitter and detector in the FTIR spectrometer. b. Purge the spectrometer with dry nitrogen or air for at least 30 minutes to minimize interference from atmospheric water vapor, which has strong absorptions in the FIR region.

  • Data Acquisition: a. Place the KBr pellet containing the sample in the spectrometer's sample holder. b. Collect a background spectrum of the empty sample holder or a pure KBr pellet. c. Collect the sample spectrum over the desired range (e.g., 600 cm⁻¹ to 50 cm⁻¹). d. Co-add a sufficient number of scans (e.g., 128 or 256) to achieve an adequate signal-to-noise ratio. The resolution should be set to at least 2 cm⁻¹.

  • Data Processing: a. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. b. Perform baseline correction if necessary. c. Identify and label the peak positions (in cm⁻¹).

Protocol for Raman Spectroscopy

Objective: To acquire the Raman spectrum of solid circumcoronene to identify characteristic vibrational modes, particularly C-C and C-H vibrations.

Materials:

  • Circumcoronene powder (high purity)

  • Microscope slide or sample holder for solid samples

  • Spatula

Procedure:

  • Sample Preparation: a. Place a small amount of the circumcoronene powder onto a clean microscope slide. b. Gently press the powder with a clean spatula to create a flat, dense surface for analysis.

  • Instrument Setup: a. Use a Raman microscope system equipped with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). A longer wavelength laser (e.g., 785 nm) is often preferred for aromatic compounds to reduce fluorescence. b. Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer). c. Select a low laser power setting (e.g., <1 mW at the sample) to avoid sample degradation or laser-induced heating. d. Choose an appropriate objective lens (e.g., 10x, 20x, or 50x) to focus the laser onto the sample surface.

  • Data Acquisition: a. Focus the laser on a representative area of the circumcoronene sample. b. Acquire the Raman spectrum over the desired spectral range (e.g., 100 cm⁻¹ to 3200 cm⁻¹). c. Set the integration time and number of accumulations to achieve a good signal-to-noise ratio. This will depend on the sample's Raman scattering efficiency and any fluorescence background.

  • Data Processing: a. Perform cosmic ray removal and baseline correction on the acquired spectrum. b. Identify and label the peak positions (Raman shift in cm⁻¹). c. Analyze the relative intensities and widths of the characteristic Raman bands.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of circumcoronene.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Circumcoronene Sample Prep_FIR Mix with KBr/Polyethylene Press into pellet Sample->Prep_FIR Prep_Raman Mount on slide Create flat surface Sample->Prep_Raman FIR_Spec FTIR Spectrometer (FIR Configuration) Prep_FIR->FIR_Spec Raman_Spec Raman Microscope Prep_Raman->Raman_Spec Process_FIR Background Subtraction Baseline Correction FIR_Spec->Process_FIR Process_Raman Cosmic Ray Removal Baseline Correction Raman_Spec->Process_Raman Peak_ID Peak Identification (Wavenumber, Intensity) Process_FIR->Peak_ID Process_Raman->Peak_ID Assign Vibrational Mode Assignment Peak_ID->Assign Compare Comparison with Theoretical Spectra & Analogue Compounds Assign->Compare Report Final Report & Data Summary Compare->Report

Caption: Experimental workflow for spectroscopic analysis.

Data_Relationship cluster_fir FIR Spectroscopy cluster_raman Raman Spectroscopy cluster_theory Theoretical Analysis Circum Circumcoronene (C₅₄H₁₈) FIR_Modes Low-Frequency Skeletal Modes Circum->FIR_Modes Raman_Modes Symmetric C-C Stretches In-Plane Modes Circum->Raman_Modes FIR_Info Molecular Size & Shape 'Drumhead' Vibrations FIR_Modes->FIR_Info Mode_Assign Vibrational Mode Assignment FIR_Info->Mode_Assign Raman_Info Structural Fingerprint Bonding Characteristics Raman_Modes->Raman_Info Raman_Info->Mode_Assign DFT DFT Calculations DFT->Mode_Assign

References

Application Notes: Computational Modeling of Circumcircumcoronene (C₉₆H₂₄) with Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Circumcircumcoronene (C₉₆H₂₄) is a large, planar polycyclic aromatic hydrocarbon (PAH) composed of 19 fused benzene rings.[1][2] Its significant size and extended π-conjugated system make it an excellent model for graphene quantum dots and a subject of interest in materials science, nanoelectronics, and astrochemistry.[1][3] Due to its complexity, experimental characterization can be challenging. Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the structural, electronic, and spectroscopic properties of such large PAHs, offering a balance between computational cost and accuracy.[4] DFT allows researchers to predict molecular behavior, interpret experimental data, and design novel materials with tailored properties.

Key Applications of DFT in this compound Research

  • Structural and Geometric Analysis: The foundational step in any computational study is geometry optimization. DFT is used to find the lowest-energy (most stable) structure of this compound, providing precise bond lengths, bond angles, and planarity information. This optimized geometry is the basis for all subsequent property calculations.

  • Electronic Property Investigation: DFT calculations are crucial for understanding the electronic nature of C₉₆H₂₄. Key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, can be determined.[1] These parameters are vital for predicting the molecule's reactivity, stability, and potential applications in semiconductor devices.[5] Doping the structure with heteroatoms or decorating it with metals can significantly tune these electronic properties.[1]

  • Spectroscopic Characterization: DFT can predict various spectra, which serve as "fingerprints" for molecular identification.

    • Vibrational Spectroscopy: Calculation of harmonic and anharmonic frequencies provides theoretical Infrared (IR) and Raman spectra.[4][6] This aids in the interpretation of experimental spectra by assigning specific vibrational modes to observed peaks, such as C-H and C-C stretching or skeletal deformations.[4]

    • Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate vertical excitation energies and predict UV-Visible absorption spectra, offering insights into how the molecule interacts with light.[4]

  • Interaction and Adsorption Studies: DFT is used to model the non-covalent interactions (e.g., π-stacking, van der Waals forces) between this compound and other molecules or surfaces.[4][7] These studies are essential for applications in gas sensing, molecular adsorption on surfaces like graphite, and understanding intermolecular forces in molecular assemblies.[8][9] Dispersion-corrected DFT functionals are often necessary for accurately describing these interactions.[7][8][9]

Data Presentation

The following tables summarize typical quantitative data obtained from DFT calculations on large PAHs like this compound.

Table 1: Calculated Electronic Properties of Circumcoronene (C₅₄H₁₈) as a Model System

Note: Data for the closely related circumcoronene (C₅₄H₁₈) is presented as a representative example of DFT calculations on large, planar PAHs.

PropertyValue (eV)DFT MethodReference
HOMO Energy-5.05B3LYP/6-31G(d)[1]
LUMO Energy-2.43B3LYP/6-31G(d)[1]
HOMO-LUMO Gap 2.62 B3LYP/6-31G(d) [1]

Table 2: Representative Calculated Vibrational Frequencies for this compound (C₉₆H₂₄)

Note: This table is illustrative of the type of data generated from a frequency calculation. Exact values depend on the specific DFT functional and basis set used.

Mode DescriptionCalculated Frequency (cm⁻¹)Relative Intensity
Out-of-plane C-H bend~850Strong
In-plane C-H bend~1150Medium
C-C skeletal stretch~1400 - 1600Strong
C-H stretch~3050Medium
"Drumhead" out-of-plane skeletal modeLow (< 200)Variable

Table 3: Calculated Adsorption Energies on this compound (C₉₆H₂₄)

AdsorbateAdsorption Energy (kcal/mol)DFT MethodReference
n-Hexane-13.06Dispersion-Corrected DFT[7][8][9]
n-Perfluorohexane-9.05Dispersion-Corrected DFT[7][8][9]
Water-3.11 (-13.0 kJ/mol)SCS-MP2[4]
Hydrogen Sulfide-5.19 (-21.7 kJ/mol)SCS-MP2[4]

Protocols

The following are generalized protocols for performing DFT calculations on this compound using common quantum chemistry software packages (e.g., Gaussian, ORCA, VASP).

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To find the minimum energy structure of C₉₆H₂₄ and confirm it is a true minimum on the potential energy surface, while also calculating its vibrational spectra (IR/Raman).

Methodology:

  • Input Structure Generation:

    • Generate an initial 3D structure of this compound (C₉₆H₂₄). This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by retrieving coordinates from a database like PubChem.[2] Ensure the initial structure has the correct connectivity and is reasonably planar.

  • Software and Keyword Selection:

    • Software: Gaussian 16, ORCA 5.0, or similar.

    • Functional: Choose a functional known to perform well for PAHs. Hybrid functionals are often a good choice.

      • B3LYP: A widely used hybrid functional, good for general purpose geometry and frequency calculations.[1]

      • ωB97XD: A range-separated hybrid functional with empirical dispersion correction, excellent for systems where non-covalent interactions are important.

      • M06-2X: A high-nonlocality functional with good performance for main-group thermochemistry and non-covalent interactions.

    • Basis Set: Select a basis set that provides a good balance between accuracy and computational cost.

      • 6-31G(d): A Pople-style basis set suitable for initial optimizations of large molecules.[1]

      • def2-SVP: A Karlsruhe basis set offering a good compromise. For higher accuracy, def2-TZVP can be used.

    • Keywords (Gaussian example): #p Opt Freq=Raman B3LYP/6-31G(d) SCRF=(Solvent=None)

      • Opt: Requests a geometry optimization to a stationary point.

      • Freq=Raman: Calculates vibrational frequencies and Raman intensities at the optimized geometry. This is crucial to confirm the structure is a true minimum (no imaginary frequencies).

      • #p: Provides additional print output.

  • Execution and Analysis:

    • Run the calculation. For a molecule of this size, this will be computationally intensive and may require significant CPU time and memory on a high-performance computing cluster.

    • Convergence Check: Verify that the optimization has converged successfully by checking the output file for convergence criteria (forces, displacements).

    • Frequency Analysis: Examine the calculated frequencies. A true minimum energy structure will have zero imaginary frequencies. The output will list the vibrational modes, their frequencies (in cm⁻¹), and their IR and Raman intensities.

Protocol 2: Electronic Structure and Property Calculation

Objective: To calculate the frontier molecular orbitals (HOMO, LUMO), energy gap, and other electronic properties of the optimized C₉₆H₂₄ structure.

Methodology:

  • Use Optimized Geometry: Start with the fully optimized coordinates obtained from Protocol 1.

  • Software and Keyword Selection:

    • This is typically a single-point energy calculation performed at a higher level of theory (larger basis set) for improved accuracy, though the same level as the optimization can also be used.

    • Functional: B3LYP, PBE0, or other suitable hybrid functionals.[10]

    • Basis Set: A larger basis set is recommended for more accurate electronic properties, e.g., 6-311+G(d,p) or def2-TZVP.

    • Keywords (Gaussian example): #p B3LYP/6-311+G(d,p) Pop=Full GFInput

      • This requests a single-point energy calculation (no Opt keyword).

      • Pop=Full and GFInput: Requests detailed population analysis and printing of the molecular orbitals to be visualized.

  • Execution and Analysis:

    • Run the calculation.

    • Extract the energies of the HOMO and LUMO from the output file.

    • Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO .

    • Use visualization software (e.g., GaussView, VMD, Chemcraft) to plot the molecular orbital surfaces to understand the spatial distribution of the electron density.

Visualizations

A diagram illustrating the general workflow for a DFT-based computational study of this compound is provided below.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Property Analysis A Define Initial Structure (C₉₆H₂₄) B Select DFT Method (Functional + Basis Set) C Geometry Optimization B->C Run Calculation D Convergence Check C->D Check Output D->C No E Frequency Calculation D->E Yes F Single-Point Energy (Higher Accuracy) E->F Confirm True Minimum (0 Imaginary Frequencies) G Analyze Properties F->G H Visualize Results (Orbitals, Spectra) G->H

Caption: A flowchart illustrating the typical workflow for a DFT study of a molecule like this compound.

References

Application Notes and Protocols: Circumcircumcoronene as a Graphene Quantum Dot Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of circumcircumcoronene (C96H24) and its derivatives as atomically precise models for graphene quantum dots (GQDs). We detail their synthesis, characterization, and application as advanced nanocarriers for targeted drug delivery, alongside detailed experimental protocols relevant to their evaluation in a biomedical context.

Application Notes

This compound is a large polycyclic aromatic hydrocarbon (PAH) composed of 96 carbon atoms and 24 hydrogen atoms, forming a disc-shaped nanostructure.[1] Its smaller analogues, coronene (C24H12) and circumcoronene (C54H18), are also used as models for GQDs.[2][3] These molecules serve as excellent bottom-up models for GQDs because their uniform structure and well-defined periphery allow for precise structure-property relationship studies, overcoming the inherent heterogeneity of top-down GQD synthesis methods.[4][5] Their extended π-conjugated system provides a high surface area for efficient drug loading via π-π stacking interactions, particularly for aromatic drug molecules like doxorubicin (DOX).[6][7] Furthermore, the ability to chemically functionalize the edges of these molecules enables tuning of their solubility, biocompatibility, and targeting capabilities.[4][8][9]

Key Applications:
  • Drug Delivery Nanocarriers: The planar structure of this compound is ideal for loading aromatic anticancer drugs such as doxorubicin.[3][10] Functionalization of the periphery can render these molecules water-soluble and responsive to stimuli like the acidic tumor microenvironment, enabling targeted drug release.[7][11][12]

  • Bio-imaging Probes: The intrinsic fluorescence of these large PAHs makes them suitable for cellular imaging.[9] Their photoluminescence properties can be tuned through chemical functionalization, offering potential for developing next-generation imaging agents.[13]

  • Model Systems for Fundamental Studies: As atomically precise GQDs, they provide an unparalleled platform for studying quantum confinement effects and edge-state phenomena in graphene, which are critical for the design of novel electronic and spintronic devices.[14]

Data Presentation

Table 1: Physicochemical Properties of Circumcoronene and Related PAHs

PropertyBenzene (C6H6)Coronene (C24H12)Circumcoronene (C54H18)This compound (C96H24)Notes
Molecular Weight ( g/mol )78.11300.36666.741177.20Data from PubChem.[1]
Calculated HOMO-LUMO Gap (eV)~6.8~4.5~3.5~2.8Theoretical values vary with the computational method. These represent general trends.[2][9]
Oxidation Potential (V vs Fc/Fc+)-+1.56+1.1-For Hexa-peri-hexabenzocoronene (HBC), a C42 analogue.[5] For a circumcoronene derivative.[15]
Reduction Potential (V vs Fc/Fc+)--2.58-1.7-For Hexa-peri-hexabenzocoronene (HBC), a C42 analogue.[5] For a circumcoronene derivative.[15]
Emission Wavelength (nm)~280420-450460-500-Emission is highly dependent on solvent and functionalization.[12][15]

Table 2: Representative Drug Loading and Release Data for GQD-based Systems

Nanocarrier SystemDrugDrug Loading Capacity (DLC, wt%)Drug Loading Efficiency (DLE, %)pH for ReleaseCumulative Release (%)Time (h)Reference
GO NanosheetsDoxorubicin285%*-5.5~4072[1]
GQDsDoxorubicin--5.0~7824[16]
MWCNTsDoxorubicin--5.4~90~20[11][17]
GO-PEI-HydrazoneDoxorubicin~55%~80%5.0~6048[12]

Note: DLC for GO is often reported as mg of drug per mg of carrier, which translates to a weight percentage.

Table 3: In Vitro Cytotoxicity Data for GQD Models

Cell LineNanomaterialConcentration (µg/mL)Cell Viability (%)AssayReference
A549COOH-GQDs200~100MTT[8]
A549NH2-GQDs200~100MTT[8]
A549OH-GQDs100~60WST-1[8]
MCF-7GO-DOX25~30MTT[12]
MCF-7Free DOX25~45MTT[12]

Experimental Protocols & Visualizations

The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of this compound derivatives as drug delivery platforms.

G Figure 1. Overall Experimental Workflow. cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_drug Drug Formulation & Testing cluster_invitro In Vitro Evaluation S1 Solution-Phase Synthesis of Circumcoronene Derivative S2 Purification (Chromatography, Recrystallization) S1->S2 C1 Structural Verification (NMR, Mass Spectrometry) S2->C1 D1 Drug Loading (e.g., Doxorubicin) S2->D1 C2 Optical Properties (UV-vis, Fluorescence) C3 Morphology (TEM, AFM) D2 Characterization of Conjugate (UV-vis, DLS, Zeta Potential) D1->D2 D3 In Vitro Drug Release Study (pH-dependent) D2->D3 I1 Cytotoxicity Assay (MTT Assay on Cancer Cells) D2->I1 I2 Cellular Uptake & Imaging (Confocal Microscopy) I1->I2 G Figure 2. pH-Triggered Drug Release Mechanism. cluster_blood Bloodstream (pH 7.4) cluster_cell Cancer Cell cluster_nucleus Nucleus N1 Drug-Carrier Conjugate (DOX Stably Bound) C1 Endocytosis N1->C1 C2 Endosome / Lysosome (Acidic Environment, pH ~5.0) C1->C2 C3 Protonation of DOX weakens π-π stacking interaction C2->C3 C4 DOX Release C3->C4 NUC Released DOX intercalates with DNA, inducing apoptosis C4->NUC G Figure 3. Potential GQD-Induced Cytotoxicity Pathway. cluster_pathways Signaling Cascades GQD GQD Exposure (e.g., OH-GQDs) ROS Increased Intracellular Reactive Oxygen Species (ROS) GQD->ROS Stress Cellular Stress ROS->Stress p38 p38 MAPK Activation Stress->p38 JNK JNK Activation Stress->JNK ERK ERK1/2 Inhibition Stress->ERK Akt Akt Activation Stress->Akt Apoptosis Apoptosis / Autophagy p38->Apoptosis JNK->Apoptosis ERK->Apoptosis Akt->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

References

Application Notes and Protocols for Circumcircumcoronene and its Precursors in Molecular Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Circumcircumcoronene (C96H24) is a large polycyclic aromatic hydrocarbon (PAH) that represents a significant fragment of a graphene sheet.[1] As a nanographene, it is of considerable interest for applications in molecular electronics due to its unique electronic and optical properties.[2][3][4] While direct applications of this compound are still in the exploratory phase, significant progress has been made in the synthesis and characterization of its molecular precursors, particularly circumcoronene (C54H18).[5][6][7][8][9] These foundational studies on circumcoronene provide critical insights and protocols that are directly applicable to the future development of this compound-based molecular electronic devices.

This document provides detailed application notes and experimental protocols based on the current state of research, focusing on the on-surface synthesis and electronic characterization of circumcoronene as a key stepping stone towards the application of larger nanographenes like this compound.

I. Potential Applications in Molecular Electronics

The unique structure of this compound and related large PAHs suggests their potential use in a variety of molecular electronics applications:

  • Molecular Wires: The extended π-conjugated system of these molecules makes them excellent candidates for conducting electrons over nanometer-scale distances, a fundamental requirement for molecular circuits.[10][11]

  • Field-Effect Transistors (FETs): The semiconducting properties of some PAHs allow them to be used as the active channel material in FETs. The electronic properties of nanographenes can be tuned by their size, shape, and edge structure.[2][3]

  • Organic Photovoltaics (OPVs): The ability of PAHs to absorb light and transport charge makes them suitable for use as donor or acceptor materials in OPV devices.[2]

  • Nanosensors: The large surface area and electronic sensitivity of these molecules to their environment could be exploited for the development of highly sensitive chemical and biological sensors.[12]

  • Quantum Dots: As precisely defined nanometer-sized graphene fragments, they can exhibit quantum confinement effects, making them "molecular graphene quantum dots" with potential applications in quantum computing and optoelectronics.

II. Electronic Properties of Circumcoronene

The electronic properties of circumcoronene have been investigated using scanning tunneling microscopy and spectroscopy (STM/STS) on a Cu(111) surface. These studies provide the first experimental data on the electronic structure of a key precursor to this compound.

Table 1: Summary of Quantitative Electronic Data for Circumcoronene on Cu(111)

PropertyValueMeasurement TechniqueReference
STS Peak 1-1.6 VdI/dV Spectroscopy[5]
STS Peak 2+0.9 VdI/dV Spectroscopy[5]
STS Peak 3+1.8 VdI/dV Spectroscopy[5]
Electronic LatticeChiral Kagome-honeycombSTM/ncAFM[5][6][7][9]
Electronic BandsTwo emergent flat bandsDFT and Tight-Binding Calculations[5][6][7]

Note: The STS peaks correspond to features in the local density of states.

III. Experimental Protocols

The following protocols are based on the successful on-surface synthesis of circumcoronene. These methods provide a template for the synthesis of this compound and other large nanographenes on catalytic metal surfaces.

Protocol 1: On-Surface Synthesis of Circumcoronene on Cu(111)

This protocol describes the ultrahigh-yield synthesis of circumcoronene via surface-assisted intramolecular dehydrogenation of a rationally designed precursor molecule.[5][6][7][9]

Materials and Equipment:

  • Precursor Molecule II (C54H42)

  • Ultra-high vacuum (UHV) system with a base pressure < 1 x 10-10 mbar

  • Scanning Tunneling Microscope (STM) and Non-contact Atomic Force Microscope (ncAFM) with a CO-functionalized tip

  • Sample holder with heating capabilities

  • Molecular evaporator (e.g., Knudsen cell)

  • Sputter gun for sample cleaning (e.g., Ar+)

  • Single crystal Cu(111) substrate

Methodology:

  • Substrate Preparation:

    • Clean the Cu(111) single crystal by repeated cycles of Ar+ sputtering and annealing to ~500 °C until a clean, well-ordered surface is confirmed by STM.

  • Precursor Deposition:

    • Deposit the precursor molecule II onto the clean Cu(111) surface at room temperature using a molecular evaporator. The coverage should be in the sub-monolayer regime to allow for the study of individual molecules and self-assembled structures.

  • On-Surface Reaction:

    • Anneal the sample to 140 °C. This thermal activation induces an intramolecular cyclodehydrogenation of the precursor molecules. This process involves methyl radical-radical coupling and subsequent aromatization to form circumcoronene.[5][6][7][9]

  • Characterization:

    • Cool the sample to cryogenic temperatures (e.g., 5 K) for high-resolution STM and ncAFM imaging.

    • Use STM to characterize the morphology of the self-assembled circumcoronene superlattices.

    • Perform bond-resolved ncAFM with a CO-functionalized tip to confirm the chemical structure of the synthesized circumcoronene molecules.

    • Acquire dI/dV spectra using STS to probe the electronic properties of the individual circumcoronene molecules and the superlattice.

Expected Results:

  • STM images will show the self-assembly of circumcoronene molecules into an extended superlattice.[5]

  • ncAFM will reveal the planar, hexagonal structure of circumcoronene with its characteristic zigzag edges.

  • STS spectra will exhibit characteristic peaks corresponding to the molecular orbitals of circumcoronene.[5]

IV. Visualizations

Diagram 1: Experimental Workflow for On-Surface Synthesis of Circumcoronene

G Experimental Workflow for On-Surface Synthesis of Circumcoronene sub_prep1 Cu(111) Single Crystal sub_prep2 Ar+ Sputtering sub_prep1->sub_prep2 sub_prep3 Annealing (~500 °C) sub_prep2->sub_prep3 synth1 Precursor Deposition (Room Temp) sub_prep3->synth1 Clean Substrate synth2 Thermal Annealing (140 °C) (Cyclodehydrogenation) synth1->synth2 char1 STM Imaging synth2->char1 Circumcoronene Superlattice char2 ncAFM Imaging char1->char2 char3 STS (dI/dV Spectroscopy) char1->char3

Caption: Workflow for the on-surface synthesis and characterization of circumcoronene.

Diagram 2: Logical Relationship of Circumcoronene to Molecular Electronics

G Circumcoronene in the Context of Molecular Electronics cluster_materials cluster_applications Potential Devices C This compound P Circumcoronene (Precursor) C->P Synthetically Related N Nanographene (Material Class) P->N Is a ME Molecular Electronics (Application Field) N->ME Enables FET Field-Effect Transistors ME->FET OPV Organic Photovoltaics ME->OPV Sensor Nanosensors ME->Sensor

Caption: Relationship between circumcoronene, nanographenes, and molecular electronics.

V. Future Outlook

The successful synthesis and characterization of circumcoronene represent a significant milestone. Future research will likely focus on:

  • Scaling Up Synthesis: Developing methods for the large-scale production of circumcoronene and this compound, both on surfaces and in solution.

  • Device Fabrication: Integrating these molecules into prototype electronic devices to directly measure their charge transport properties, such as mobility and conductivity.

  • Functionalization: Chemically modifying the periphery of these nanographenes to tune their electronic properties and solubility for solution-based processing.

  • Theoretical Modeling: Further theoretical studies will be crucial to predict the electronic structure and transport properties of this compound and guide the design of new molecular electronic components.[1]

While the field of this compound-based molecular electronics is in its infancy, the foundational work on its precursors has laid a strong groundwork for future innovations. The protocols and data presented here provide a valuable resource for researchers entering this exciting and rapidly developing area.

References

Application Notes and Protocols for the Handling and Purification of Large Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Large Polycyclic Aromatic Hydrocarbons (PAHs), organic compounds containing multiple aromatic rings, are of significant interest in various scientific fields, including environmental science, materials science, and drug development, due to their unique electronic and photophysical properties. However, their handling and purification present considerable challenges due to their low solubility, high boiling points, and potential carcinogenicity.[1][2] The presence of complex isomeric mixtures and impurities from synthesis or environmental matrices necessitates robust purification protocols to obtain materials of sufficient purity for research and development applications.

These application notes provide detailed protocols for the extraction, purification, and handling of large PAHs, tailored for researchers and professionals in scientific and drug development fields. The included methodologies cover a range of techniques from classical extraction to advanced chromatographic purification. Additionally, comprehensive safety guidelines are provided to ensure the well-being of laboratory personnel.

Safety Protocols for Handling Large PAHs

Given that many large PAHs are classified as known or reasonably anticipated human carcinogens, strict adherence to safety protocols is paramount.[3][4]

1. Engineering Controls:

  • All work with solid or volatile PAHs should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • For procedures with a high risk of aerosol generation, consider using a glove box.[5]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves frequently, especially after direct contact with PAHs.[4]

  • Lab Coat: A fully fastened lab coat or disposable jumpsuit should be worn to protect street clothing.[7]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or airborne particles.[6]

3. Safe Handling Practices:

  • Designated Areas: Establish designated areas within the laboratory for working with carcinogens, clearly marked with warning signs.[5]

  • Personal Hygiene: Wash hands thoroughly after handling PAHs and before leaving the laboratory. Avoid touching your face, personal items, or door handles with gloved hands.[6][7]

  • No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory.[6]

  • Pipetting: Never use mouth pipetting. Always use mechanical pipetting aids.[7]

4. Waste Disposal:

  • All PAH-contaminated waste, including solvents, glassware, and PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[5]

Experimental Protocols

Protocol 1: Soxhlet Extraction of Large PAHs from Solid Matrices

Soxhlet extraction is a classical and exhaustive method for extracting nonvolatile and semivolatile organic compounds from solid samples.[8]

Materials:

  • Soxhlet extractor apparatus (40 mm ID) with a 500-mL round-bottom flask[8]

  • Extraction thimbles or glass wool[8]

  • Heating mantle[9]

  • Condenser[9]

  • Anhydrous sodium sulfate[8]

  • Extraction solvent (e.g., dichloromethane, hexane-acetone mixture)[8][10]

  • Boiling chips[8]

  • Kuderna-Danish (K-D) concentrator (optional, for extract concentration)[8]

Procedure:

  • Sample Preparation: Mix approximately 10 g of the solid sample with 10 g of anhydrous sodium sulfate. Place the mixture into an extraction thimble. Alternatively, place the sample between two plugs of glass wool in the extractor.[8]

  • Apparatus Assembly: Place about 300 mL of the chosen extraction solvent and a few boiling chips into the round-bottom flask. Assemble the flask, Soxhlet extractor, and condenser.[8][9]

  • Extraction: Heat the flask to boil the solvent. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the sample.[9] Continue the extraction for 16-24 hours, with a cycling rate of 4-6 cycles per hour.[8]

  • Extract Cooling: After the extraction is complete, turn off the heat and allow the extract to cool.[8]

  • Concentration (Optional): If necessary, concentrate the extract using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup and Fractionation

SPE is a rapid and efficient technique for purifying and concentrating analytes from a liquid sample by passing it through a solid adsorbent.[10][11]

Materials:

  • SPE cartridges (e.g., silica gel, C18, or Florisil)[12][13][14]

  • SPE manifold[12]

  • Collection vials[12]

  • Solvents for conditioning, loading, washing, and elution (e.g., hexane, dichloromethane, acetone, acetonitrile)[12][13]

  • Anhydrous sodium sulfate (for drying)[12]

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing a specific volume of the appropriate solvent(s) through it. For example, for a C18 cartridge, this may involve sequential washing with dichloromethane, methanol, and reagent water.[12]

  • Sample Loading: Dissolve the crude PAH extract in a minimal amount of a non-polar solvent like hexane and load it onto the conditioned cartridge.[15]

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds. For instance, hexane can be used to rinse the column.[13]

  • Elution: Elute the target PAHs with a stronger solvent or a solvent mixture. For example, a mixture of hexane and dichloromethane (e.g., 65:35 v/v) can be used to elute PAHs from an -NH2 column.[13] Collect the eluate in a clean vial.

  • Drying and Concentration: Pass the eluate through a drying cartridge containing sodium sulfate to remove any residual water.[12] Concentrate the purified extract under a gentle stream of nitrogen or using a rotary evaporator.

Protocol 3: Silica Gel Column Chromatography for PAH Fractionation

Column chromatography is a widely used technique to separate compounds based on their differential adsorption to a stationary phase.[16][17]

Materials:

  • Glass chromatography column[16]

  • Silica gel (activated)[16]

  • Sand[18]

  • Cotton or glass wool[17]

  • Elution solvents (e.g., hexane, dichloromethane, and mixtures thereof)[16]

  • Collection tubes or flasks

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane). Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.[18]

  • Sample Loading: Dissolve the crude PAH mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the column.[18]

  • Elution: Begin eluting with the least polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane) in a stepwise or gradient manner.[18]

  • Fraction Collection: Collect the eluate in fractions. The separation can be monitored by thin-layer chromatography (TLC) of the collected fractions.

  • Solvent Removal: Combine the fractions containing the purified PAH and remove the solvent using a rotary evaporator.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) for High-Purity Isolation

Preparative HPLC is a high-resolution technique used to isolate and purify target compounds from a mixture.[19][20]

Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)[19]

  • Preparative HPLC column (e.g., C18)[21]

  • HPLC-grade solvents (e.g., acetonitrile, water)[21]

  • Sample injection system

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the target PAH from impurities.[20]

  • Scale-Up: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume based on the column dimensions.[20]

  • Sample Preparation: Dissolve the partially purified PAH sample in the mobile phase or a compatible solvent at a high concentration.

  • Injection and Separation: Inject a large volume of the concentrated sample onto the preparative column. Run the separation using the scaled-up method.[19]

  • Fraction Collection: Collect the fractions corresponding to the peak of the target PAH using a fraction collector.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by high vacuum drying.

Data Presentation: Comparison of Purification Techniques

TechniqueTypical Recovery Rate (%)Purity AchievedThroughputSolvent ConsumptionNotes
Soxhlet Extraction 84-100% (for PAHs with >4 rings)[10]Low (crude extract)LowHighExhaustive extraction but time-consuming.[8][10]
Solid-Phase Extraction (SPE) 72-118%[22]Moderate to HighHighLowRapid and uses less solvent than column chromatography.[13]
Silica Gel Column Chromatography ~80% (mean recovery for all purification steps)[23]HighLow to ModerateHighGood for fractionation but can be labor-intensive.[16]
Preparative HPLC Dependent on method optimizationVery HighLow to ModerateModerateProvides the highest purity, essential for drug development applications.[19][24]

Visualization of Experimental Workflows

soxhlet_extraction_workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction start Solid Sample mix Mix with Anhydrous Na2SO4 start->mix thimble Load into Extraction Thimble mix->thimble apparatus Assemble Soxhlet Apparatus thimble->apparatus extract Extract for 16-24h (4-6 cycles/hr) apparatus->extract cool Cool Extract extract->cool concentrate Concentrate Extract (e.g., Rotovap) cool->concentrate crude_product Crude PAH Extract concentrate->crude_product

Caption: Workflow for Soxhlet Extraction of Large PAHs.

spe_purification_workflow start Crude PAH Extract load Load Sample start->load condition Condition SPE Cartridge condition->load wash Wash with Weak Solvent load->wash elute Elute PAHs with Strong Solvent wash->elute dry_concentrate Dry and Concentrate Eluate elute->dry_concentrate purified_product Purified PAH Fraction dry_concentrate->purified_product

Caption: Solid-Phase Extraction (SPE) Purification Workflow.

column_chromatography_workflow start Crude PAH Extract load Load Sample start->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Remove Solvent combine->concentrate purified_product Purified PAH concentrate->purified_product

Caption: Silica Gel Column Chromatography Workflow.

prep_hplc_workflow start Partially Purified PAH Sample inject Inject Concentrated Sample start->inject method_dev Analytical Method Development scale_up Scale-Up to Preparative Method method_dev->scale_up scale_up->inject separate Preparative HPLC Separation inject->separate collect Collect Fractions separate->collect analyze Analyze Fraction Purity collect->analyze combine Combine Pure Fractions analyze->combine concentrate Remove Solvent combine->concentrate high_purity_product High-Purity PAH concentrate->high_purity_product

References

Application Notes and Protocols for the Deposition of Circumcircumcoronene Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Circumcircumcoronene (C96H24) is a large polycyclic aromatic hydrocarbon (PAH) that represents a significant fragment of a graphene sheet.[1] Its unique electronic and optical properties make it a material of high interest for applications in organic electronics, sensor technology, and as a model system for studying the fundamental properties of graphene.[1] However, the large size and high degree of π-conjugation in this compound lead to strong intermolecular van der Waals interactions, resulting in extremely low solubility in common organic solvents and a high melting point. These properties present significant challenges for the deposition of high-quality thin films, which is a crucial step for the fabrication of electronic devices.

This document provides detailed application notes and protocols for the deposition of this compound thin films. Given the limited experimental literature specifically on this compound deposition, the following protocols are based on established techniques for other large, insoluble PAHs and graphene-like molecules, such as coronene, pentacene, and their derivatives.

I. Deposition Techniques Overview

Several techniques can be adapted for the deposition of this compound thin films. The choice of method will depend on the desired film properties, such as thickness control, crystallinity, and surface morphology, as well as the available equipment. The primary methods suitable for insoluble molecules like this compound are vacuum-based thermal evaporation techniques. For chemically modified, soluble derivatives of this compound, solution-based methods can be employed.

Primary Deposition Techniques:

  • Thermal Evaporation (Physical Vapor Deposition - PVD): A widely used technique for depositing thin films of organic materials with low vapor pressure. The material is heated in a high vacuum environment until it sublimes, and the vapor condenses on a cooler substrate.[2]

  • Organic Molecular Beam Deposition (OMBD): A more sophisticated high-vacuum deposition technique that allows for precise control over the deposition rate and film thickness, leading to highly ordered crystalline films.[3][4]

  • Solution-Based Methods (for soluble derivatives): Techniques like spin coating and drop-casting can be used if this compound is functionalized with solubilizing groups.[2][5]

  • Langmuir-Blodgett (LB) Technique: This method involves forming a monolayer of molecules at a liquid-air interface, which is then transferred to a solid substrate. It is suitable for creating highly organized monolayers and multilayers of amphiphilic or suitably functionalized molecules.[6][7]

II. Experimental Protocols

A. Thermal Evaporation

This protocol describes the deposition of this compound thin films using a standard high-vacuum thermal evaporator.

1. Substrate Preparation:

  • Select appropriate substrates (e.g., Si/SiO2, quartz, glass, or metal foils).

  • Clean the substrates meticulously to ensure good film adhesion and minimize defects. A typical cleaning procedure involves sequential ultrasonication in a series of solvents:

    • Deionized water with detergent (15 minutes)

    • Deionized water (15 minutes)

    • Acetone (15 minutes)

    • Isopropanol (15 minutes)

  • Dry the substrates with a stream of dry nitrogen gas.

  • For atomically clean surfaces, an additional in-situ cleaning step within the vacuum chamber (e.g., plasma treatment or high-temperature annealing) is recommended.

2. Source Material Preparation:

  • Use high-purity this compound powder.

  • Degas the powder in a separate vacuum chamber or in the deposition chamber at a temperature below its sublimation point for several hours to remove adsorbed water and other volatile impurities.

3. Deposition Parameters:

  • Base Pressure: Evacuate the deposition chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize contamination and ensure a long mean free path for the evaporated molecules.

  • Evaporation Source: Use a refractory metal boat (e.g., tungsten or molybdenum) or a Knudsen cell for heating the this compound powder. A Knudsen cell provides better temperature stability and control over the evaporation rate.

  • Deposition Rate: The deposition rate should be kept low and constant to promote the growth of well-ordered films. A typical rate for large PAHs is in the range of 0.1 to 1 Å/s. Monitor the deposition rate in real-time using a quartz crystal microbalance (QCM).

  • Substrate Temperature: The substrate temperature is a critical parameter that influences the film morphology and crystallinity. It should be carefully controlled and optimized. A heated substrate can enhance the surface mobility of the molecules, leading to the formation of larger crystalline grains. The optimal temperature will depend on the substrate and the desired film structure.

  • Film Thickness: The final film thickness can be controlled by the deposition time and rate, as monitored by the QCM.

4. Post-Deposition Annealing (Optional):

  • After deposition, the films can be annealed in a vacuum or an inert atmosphere to improve their crystallinity and structural order. The annealing temperature and time should be carefully chosen to avoid decomposition or dewetting of the film.

B. Organic Molecular Beam Deposition (OMBD)

OMBD is a highly controlled deposition technique that can produce epitaxial or highly ordered crystalline thin films. The protocol is similar to thermal evaporation but with more precise control over the molecular flux and substrate environment.

1. System Preparation:

  • Utilize an ultra-high vacuum (UHV) chamber with a base pressure of 10⁻⁹ Torr or lower.

  • The system should be equipped with Knudsen effusion cells for the organic material, a substrate manipulator with heating and cooling capabilities, and in-situ characterization tools such as Reflection High-Energy Electron Diffraction (RHEED) to monitor film growth in real-time.

2. Substrate Preparation:

  • Single-crystal substrates (e.g., NaCl, KBr, highly oriented pyrolytic graphite - HOPG) are often used to promote epitaxial growth.

  • Substrate preparation is critical and typically involves in-situ cleaving or high-temperature annealing to obtain a pristine surface.

3. Deposition Protocol:

  • Source Degassing: Thoroughly degas the this compound powder in the Knudsen cell at a temperature below its sublimation point.

  • Substrate Temperature Control: Precisely control the substrate temperature to influence the nucleation and growth kinetics of the thin film.

  • Molecular Flux Control: The Knudsen cell temperature determines the molecular flux (deposition rate). Maintain a very low and stable deposition rate (e.g., a few monolayers per hour) to allow for the molecules to arrange in an ordered fashion on the substrate surface.[8]

  • In-situ Monitoring: Use RHEED to monitor the surface structure of the substrate and the growing film. The appearance of sharp diffraction patterns is indicative of crystalline film growth.

C. Solution-Based Deposition (for Soluble Derivatives)

This protocol is applicable to this compound derivatives that have been chemically functionalized to be soluble in organic solvents.

1. Solution Preparation:

  • Dissolve the soluble this compound derivative in a suitable high-purity organic solvent (e.g., chloroform, toluene, or dichlorobenzene) to a desired concentration.

  • Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate impurities.

2. Spin Coating Protocol:

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a small amount of the solution onto the center of the substrate.

  • Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness is primarily controlled by the solution concentration and the spin speed.

  • The wet film is then dried, often by continuing to spin at a lower speed or by placing it on a hotplate at a moderate temperature to evaporate the solvent.

3. Post-Deposition Treatment:

  • Solvent annealing, where the film is exposed to a solvent vapor atmosphere, or thermal annealing can be used to improve the molecular ordering and crystallinity of the film.

III. Data Presentation

Quantitative data for the deposition of this compound is scarce. The following table provides typical parameters for the deposition of related large PAHs, which can be used as a starting point for optimizing this compound deposition.

ParameterThermal EvaporationOrganic Molecular Beam Deposition (OMBD)Spin Coating (for soluble derivatives)
Precursor High-purity powderHigh-purity powderSoluble derivative in a high-purity solvent
Substrate Si/SiO2, Glass, Quartz, Metal FoilsSingle Crystals (NaCl, KBr, HOPG)Si/SiO2, Glass, Flexible substrates
Base Pressure 10⁻⁶ - 10⁻⁷ Torr< 10⁻⁹ TorrN/A (Ambient or inert atmosphere)
Deposition Rate 0.1 - 1 Å/s1-10 monolayers/hourN/A
Substrate Temp. Room Temp. to 300°C (application dependent)Highly controlled, variableN/A (drying temperature is controlled)
Film Thickness 1 nm - 1 µmMonolayers to several hundred nm10 nm - 500 nm
Annealing Temp. 100 - 400°C (material dependent)In-situ during or post-deposition80 - 200°C (solvent and material dependent)

IV. Visualizations

Experimental Workflow Diagrams

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Load_System Load Substrate & Source Substrate_Cleaning->Load_System Source_Degassing Source Material Degassing Source_Degassing->Load_System Pump_Down Pump to High Vacuum (<10⁻⁶ Torr) Load_System->Pump_Down Heat_Source Heat Source to Sublimation Temp. Pump_Down->Heat_Source Deposit_Film Deposit Film (0.1-1 Å/s) Heat_Source->Deposit_Film Cool_Down Cool Down System Deposit_Film->Cool_Down Vent_Chamber Vent Chamber Cool_Down->Vent_Chamber Characterization Film Characterization Vent_Chamber->Characterization

Caption: Workflow for Thermal Evaporation of this compound.

Solution_Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Spin Coating Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Mount_Substrate Mount Substrate on Spin Coater Substrate_Cleaning->Mount_Substrate Solution_Prep Prepare Soluble Derivative Solution & Filter Dispense_Solution Dispense Solution Solution_Prep->Dispense_Solution Mount_Substrate->Dispense_Solution Spin_Coat Spin Coat (e.g., 3000 rpm, 60s) Dispense_Solution->Spin_Coat Dry_Film Dry Film Spin_Coat->Dry_Film Anneal_Film Solvent/Thermal Annealing (Optional) Dry_Film->Anneal_Film Characterization Film Characterization Anneal_Film->Characterization

Caption: Workflow for Spin Coating of Soluble this compound Derivatives.

References

Application Notes and Protocols for Circumcircumcoronene in Nanoscale Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the current understanding of the properties of circumcircumcoronene and related polycyclic aromatic hydrocarbons (PAHs). As of the date of this document, direct experimental data on the electronic properties and device performance of this compound is limited. The provided protocols are therefore proposed methodologies and should be considered as a starting point for research and development.

Introduction to this compound

This compound is a large, disc-shaped polycyclic aromatic hydrocarbon, representing a molecular subunit of graphene. Its extended π-conjugated system is predicted to endow it with unique electronic and optical properties, making it a compelling candidate for applications in next-generation nanoscale electronic and optoelectronic devices. Theoretical studies and experimental work on its smaller analogue, circumcoronene, suggest that this compound will possess a relatively small HOMO-LUMO gap, high charge carrier mobility, and strong light absorption and emission characteristics. These properties make it a promising material for applications such as field-effect transistors, sensors, and organic light-emitting diodes.

Physicochemical and Electronic Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes known properties of circumcoronene and theoretically extrapolated properties for this compound.

PropertyCircumcoronene (C₅₄H₁₈)This compound (C₉₆H₂₄)This compound (C₁₅₀H₃₀)
Molecular Formula C₅₄H₁₈[1]C₉₆H₂₄C₁₅₀H₃₀
Molar Mass ( g/mol ) 666.74[1]1177.20---
Symmetry Point Group D₆h (neutral)[2]D₆h (predicted)D₆h (predicted)
Ionization Potential (eV) Adiabatic: 6.14, Vertical: 6.35[2]~5.5 - 6.0 (Estimated)~5.0 - 5.5 (Estimated)
Electron Affinity (eV) Adiabatic: 1.44, Vertical: 1.40[2]~1.8 - 2.2 (Estimated)~2.0 - 2.5 (Estimated)
HOMO (eV) ~ -6.14 (Estimated from IP)~ -5.7 (Estimated)~ -5.2 (Estimated)
LUMO (eV) ~ -1.44 (Estimated from EA)~ -1.9 (Estimated)~ -2.2 (Estimated)
HOMO-LUMO Gap (eV) ~ 4.7 (Estimated)~ 3.8 (Estimated)~ 3.0 (Estimated)

Note: Values for this compound are estimations based on the trends observed in the benzene-coronene-circumcoronene series and other large nanographenes. Experimental verification is required.

Potential Applications and Experimental Protocols

Based on its predicted electronic properties, this compound is a promising candidate for several nanoscale device applications. Below are two detailed, albeit hypothetical, protocols for its integration into such devices.

Application 1: Active Layer in a p-Type Organic Field-Effect Transistor (OFET)

The relatively high predicted HOMO level of this compound suggests it could be an effective p-type semiconductor, facilitating hole transport.

  • Substrate Preparation:

    • Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrate by sequential ultrasonication in acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen and then bake at 120°C for 30 minutes to remove any residual solvent.

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a hydrophobic agent like octadecyltrichlorosilane (OTS) to improve the crystallinity and molecular ordering of the subsequently deposited this compound film. This can be done by vapor deposition or solution immersion.

  • This compound Deposition (Vacuum Thermal Evaporation):

    • Place the prepared substrate into a high-vacuum thermal evaporation system with a base pressure of less than 1 x 10⁻⁶ Torr.

    • Load high-purity this compound powder into a quartz crucible.

    • Heat the crucible gradually until the this compound starts to sublimate. The sublimation temperature will need to be determined experimentally but is expected to be in the range of 400-500°C for such a large molecule.

    • Deposit a thin film of this compound (target thickness: 30-50 nm) onto the substrate at a deposition rate of 0.1-0.2 Å/s. The substrate should be held at an elevated temperature (e.g., 100-150°C) to promote the formation of a well-ordered crystalline film.

  • Source and Drain Electrode Fabrication:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit 50 nm of gold (Au) through the shadow mask onto the this compound film via thermal evaporation. A thin (5 nm) layer of chromium (Cr) or molybdenum trioxide (MoO₃) can be used as an adhesion layer or hole-injection layer, respectively, between the this compound and the gold.

    • The channel length (L) and width (W) can be defined by the shadow mask, with typical values being L = 50 µm and W = 1000 µm.

  • Device Characterization:

    • Perform all electrical measurements in a vacuum or an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the device.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), threshold voltage (Vth), and on/off current ratio.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Active Layer Deposition cluster_electrode Electrode Fabrication cluster_char Characterization sub_clean Cleaning (Ultrasonication) sub_dry Drying (N2 + Bake) sub_clean->sub_dry ots_treat OTS Surface Treatment sub_dry->ots_treat vte Vacuum Thermal Evaporation of this compound ots_treat->vte mask Shadow Mask Alignment vte->mask au_dep Gold (Au) Deposition mask->au_dep measure Electrical Measurement (Output & Transfer Curves) au_dep->measure OLED_Architecture cluster_device OLED Device Stack Cathode Aluminum (Al) - 100 nm EIL Lithium Fluoride (LiF) - 1 nm ETL Tris(8-hydroxyquinolinato)aluminum (Alq₃) - 30 nm EML This compound : Dopant - 20 nm HTL N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) - 40 nm HIL Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) - 10 nm Anode Indium Tin Oxide (ITO) Substrate Glass Substrate

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Circumcircumcoronene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the multi-step synthesis of circumcircumcoronene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the multi-step synthesis of this compound?

A1: The synthesis of this compound (C₉₆H₂₄), a large polycyclic aromatic hydrocarbon (PAH), presents several significant challenges:

  • Precursor Synthesis: The assembly of a suitable, large, and sterically hindered polyphenylene precursor is complex and often suffers from low yields.

  • Poor Solubility: this compound and its immediate precursors are extremely insoluble in common organic solvents, making synthesis, purification, and characterization exceptionally difficult.

  • Harsh Cyclodehydrogenation Conditions: The final planarization step, typically a Scholl reaction, requires harsh oxidative conditions that can lead to side reactions, incomplete cyclization, or decomposition of the target molecule.[1]

  • Purification: Separating the desired product from starting materials, incompletely cyclized intermediates, and polymeric byproducts is a major hurdle due to its insolubility.

  • Characterization: The insoluble nature of this compound limits the use of standard solution-state analytical techniques like NMR spectroscopy.

Q2: What synthetic strategies are employed for the synthesis of large PAHs like this compound?

A2: Two main strategies are utilized:

  • Solution-Phase Synthesis: This "wet chemistry" approach involves the synthesis of a soluble, functionalized precursor molecule that is then subjected to a final cyclodehydrogenation step to form the planar PAH.[2][3][4][5] This method allows for larger scale production but is hampered by solubility issues.

  • On-Surface Synthesis: In this method, precursor molecules are deposited onto a metallic surface (e.g., Au(111), Cu(111)) under ultra-high vacuum conditions. Thermal annealing then induces intramolecular cyclodehydrogenation to form the desired PAH directly on the surface.[6][7] This technique offers atomic precision but is limited to very small scales.

Q3: How can the solubility of the precursor molecules be improved?

A3: To mitigate solubility problems, bulky and flexible alkyl or alkoxy chains are often attached to the periphery of the precursor molecule. These solubilizing groups can be removed in a final step if the pristine, unsubstituted this compound is the target.

Q4: What are the typical reagents and conditions for the final cyclodehydrogenation (Scholl reaction) step?

A4: The Scholl reaction is an oxidative intramolecular aryl-aryl coupling. Common reagents and conditions include:

  • Lewis Acids: A strong Lewis acid such as FeCl₃, AlCl₃, or MoCl₅ is used as the oxidant.

  • Solvent: An inert solvent that can withstand the harsh reaction conditions, such as dichloromethane (DCM) or carbon disulfide (CS₂), is typically used.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.

  • Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent unwanted side reactions.

Q5: How is this compound purified?

A5: Purification is extremely challenging due to its insolubility. A combination of the following techniques may be employed:

  • Soxhlet Extraction: This can be used to wash the crude product with various solvents to remove soluble impurities.[8]

  • Sublimation: Under high vacuum and at elevated temperatures, this compound may sublime, allowing for separation from non-volatile impurities.

  • Size Exclusion Chromatography (SEC): For soluble derivatives, SEC can separate molecules based on their size.

  • Recrystallization: This is generally not feasible for the parent this compound due to its extremely low solubility.[8][9][10][11]

Troubleshooting Guides

Problem 1: Low Yield of the Polyphenylene Precursor
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by mass spectrometry.Incomplete coupling reactions (e.g., Suzuki or Diels-Alder).- Optimize reaction conditions (temperature, catalyst loading, reaction time).- Ensure high purity of starting materials.- Use a more efficient catalyst system.
Starting materials remain unreacted.Deactivation of the catalyst or insufficient reaction time.- Add fresh catalyst.- Increase reaction temperature and/or time.- Ensure anhydrous and oxygen-free conditions.
Formation of polymeric byproducts.Uncontrolled side reactions or polymerization of starting materials.- Use a more dilute solution.- Employ a slow addition of reagents.- Optimize the stoichiometry of the reactants.
Problem 2: Incomplete Cyclodehydrogenation (Scholl Reaction)
Symptom Possible Cause Suggested Solution
Mass spectrometry shows masses corresponding to partially cyclized products.Insufficient oxidant or reaction time.- Increase the molar equivalents of the Lewis acid (e.g., FeCl₃).- Prolong the reaction time.- Consider a more potent oxidizing agent.
Product is a mixture of desired product and chlorinated byproducts.Reaction with chlorinated solvent (e.g., DCM).- Use a non-chlorinated solvent if possible (e.g., nitrobenzene).- Carefully control the reaction temperature to minimize side reactions.
No reaction or very low conversion.Deactivation of the Lewis acid by impurities (e.g., water).- Use freshly distilled and anhydrous solvents.- Ensure all glassware is thoroughly dried.- Use a freshly opened or purified Lewis acid.
Problem 3: Product is an Insoluble, Intractable Solid
Symptom Possible Cause Suggested Solution
The product precipitates out of solution during the reaction.The product is highly insoluble in the reaction solvent.- This is expected for this compound. The work-up will involve isolating the solid product.
The final product cannot be dissolved in any common solvent for characterization.This is an inherent property of large, planar PAHs.- Utilize solid-state characterization techniques such as MALDI-TOF mass spectrometry, solid-state NMR, Raman spectroscopy, and X-ray diffraction.[12]

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of circumcoronene and other large PAHs. Specific conditions for this compound would require significant optimization.

Protocol 1: Synthesis of a Soluble Polyphenylene Precursor (Hypothetical)

This protocol describes a hypothetical Suzuki coupling to form a large polyphenylene precursor with solubilizing alkyl chains.

  • Materials:

    • Diboronic ester monomer with solubilizing groups.

    • Dihalo-aromatic monomer.

    • Palladium catalyst (e.g., Pd(PPh₃)₄).

    • Base (e.g., K₂CO₃).

    • Anhydrous solvent (e.g., toluene/DMF mixture).

  • Procedure:

    • To a degassed solution of the diboronic ester and dihalo-aromatic monomers in the solvent, add the palladium catalyst and base.

    • Heat the mixture to reflux under an inert atmosphere for 24-48 hours.

    • Monitor the reaction progress by a suitable technique (e.g., mass spectrometry on a soluble aliquot).

    • After completion, cool the reaction mixture and precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Filter the precipitate and wash thoroughly with methanol and hexane.

    • Dry the precursor polymer under vacuum.

Protocol 2: Cyclodehydrogenation (Scholl Reaction)
  • Materials:

    • Polyphenylene precursor.

    • Anhydrous iron(III) chloride (FeCl₃).

    • Anhydrous dichloromethane (DCM).

    • Methanol.

  • Procedure:

    • Dissolve or suspend the polyphenylene precursor in anhydrous DCM under an inert atmosphere.

    • Add a solution of FeCl₃ in DCM dropwise to the precursor solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • The reaction mixture will typically turn dark, and a precipitate may form.

    • Quench the reaction by the slow addition of methanol.

    • Filter the solid product and wash extensively with methanol, water, and acetone to remove iron salts and other impurities.

    • Dry the crude this compound derivative under high vacuum.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclodehydrogenation Cyclodehydrogenation cluster_purification Purification & Characterization start Starting Materials (Monomers) polymerization Polymerization (e.g., Suzuki Coupling) start->polymerization purify_precursor Precipitation & Purification polymerization->purify_precursor precursor Soluble Precursor Polymer purify_precursor->precursor scholl Scholl Reaction (FeCl3, DCM) precursor->scholl quench Quenching (Methanol) scholl->quench isolate Isolation & Washing quench->isolate crude_product Crude This compound isolate->crude_product purification Purification (Soxhlet, Sublimation) crude_product->purification final_product Pure This compound purification->final_product characterization Characterization (MALDI-TOF, Raman) final_product->characterization

Caption: A generalized workflow for the solution-phase synthesis of this compound.

troubleshooting_logic cluster_precursor Precursor Synthesis Issues cluster_scholl Cyclodehydrogenation Issues start Low Yield or Incomplete Reaction precursor_issue Complex Mixture? start->precursor_issue unreacted_sm Unreacted Starting Material? start->unreacted_sm scholl_issue Incomplete Cyclization? start->scholl_issue side_products Side Products (e.g., Chlorination)? start->side_products optimize_coupling Optimize Coupling Conditions precursor_issue->optimize_coupling check_catalyst Check Catalyst Activity unreacted_sm->check_catalyst increase_oxidant Increase Oxidant/ Time scholl_issue->increase_oxidant change_solvent Change Solvent/ Temp side_products->change_solvent

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: On-Surface Circumcircumcoronene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield of on-surface circumcircumcoronene synthesis. The information is based on established high-yield methodologies and aims to address common experimental challenges.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the on-surface synthesis of this compound, particularly when aiming for high yields.

Problem IDQuestionPossible CausesSuggested Solutions
YIELD-01 Low to no formation of this compound after annealing. 1. Incorrect Precursor Molecule: Using a precursor without features that prevent intermolecular reactions can lead to undesired side products.[1] 2. Substrate Contamination: Impurities on the substrate surface can inhibit the desired reaction pathway. 3. Incorrect Annealing Temperature: The temperature may be too low to initiate cyclodehydrogenation or too high, causing precursor decomposition. 4. Poor Precursor Deposition: Inconsistent or aggregated precursor deposition can lead to inefficient reactions.1. Use the rationally designed precursor: Employ hexa-peri-hexabenzocoronene with 12 methyl groups in the bay regions (precursor II) to favor intramolecular cyclodehydrogenation.[1][2][3] This design minimizes intermolecular π-π interactions and reduces the rotational freedom of the methyl groups, predisposing them for the desired coupling.[1] 2. Ensure Substrate Cleanliness: Perform multiple cycles of Ar+ sputtering and annealing of the Cu(111) single crystal to achieve a clean, well-ordered surface.[3] 3. Optimize Annealing Parameters: For the specified high-yield precursor, anneal the sample at approximately 140°C for 1 hour.[1][2][3] 4. Controlled Sublimation: Deposit the precursor onto the substrate at room temperature from a Knudsen cell under ultra-high vacuum (UHV) conditions to achieve a self-assembled, close-packed monolayer.[2][3]
YIELD-02 High density of undesired byproducts observed with STM/ncAFM. 1. Competing Reaction Pathways: Conventional on-surface synthesis strategies often involve cascade reactions with multiple competing pathways, leading to a variety of undesired products.[1][4][5] 2. Intermolecular Coupling: Precursors without appropriate blocking groups can undergo intermolecular reactions, preventing the formation of the target molecule.[1]1. Utilize a Precursor Designed for Specificity: The high-yield synthesis of this compound relies on a precursor that is specifically designed to suppress side reactions.[1] The intramolecular cyclodehydrogenation of the recommended precursor is a robust pathway that leads to a remarkably high product yield of over 98%.[1] 2. Maintain Low Coverage: While the high-yield precursor self-assembles, starting with sub-monolayer coverage can help in analyzing individual molecular transformations and confirming the absence of intermolecularly coupled byproducts.
STRUCT-01 STM/ncAFM images show disordered or aggregated molecules post-synthesis. 1. Inefficient Self-Assembly: The precursor molecules did not form an ordered monolayer upon deposition. 2. Surface Defects: A high density of defects on the substrate can disrupt the long-range ordering of the synthesized molecules. 3. Post-Synthesis Instability: The formed this compound molecules may not have a strong enough interaction with the substrate to form a stable, ordered lattice.1. Room Temperature Deposition: Deposit the precursor onto the Cu(111) substrate held at room temperature to allow for self-assembly into close-packed, ordered structures.[2][3] 2. High-Quality Substrate Preparation: Ensure the Cu(111) substrate is well-prepared with large, defect-free terraces. 3. Choice of Substrate: The elegant electrostatic interaction between the synthesized this compound and the Cu(111) surface is key to the formation of extended superlattices.[3][4][5] Using a different substrate may alter this interaction.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of precursor molecule so critical for achieving high-yield this compound synthesis?

A1: On-surface synthesis often involves complex reaction cascades with competing pathways that can lead to a variety of unintended products, thus lowering the yield of the desired molecule.[1][2][4] For this compound, a rationally designed precursor (hexa-peri-hexabenzocoronene with 12 peripheral methyl groups) is crucial because it is engineered to favor a specific intramolecular cyclodehydrogenation reaction.[1][3] This design prevents undesired intermolecular and intramolecular side reactions, leading to an ultrahigh yield (>98%) of the target this compound.[1]

Q2: What is the role of the Cu(111) substrate in the synthesis?

A2: The Cu(111) surface plays a dual role. Firstly, it acts as a catalytic surface that facilitates the intramolecular cyclodehydrogenation of the precursor molecule upon thermal annealing.[1][2][3] Secondly, the metallic surface has an elegant electrostatic interaction with the final this compound molecules, which drives their self-organization into an extended, ordered superlattice.[3][4][5]

Q3: What is the key reaction mechanism in the high-yield on-surface synthesis of this compound?

A3: The primary mechanism is a surface-assisted intramolecular cyclodehydrogenation.[1] This involves two main steps: the dehydrogenative coupling of adjacent methyl groups on the precursor molecule, followed by dehydrogenative aromatization on the catalytically active Cu(111) surface.[1]

Q4: At what temperature should the precursor be deposited and the reaction be annealed?

A4: The precursor molecules should be deposited onto the Cu(111) substrate while it is held at room temperature.[2][3] The subsequent transformation into this compound is achieved by thermal annealing at approximately 140°C for one hour.[1][3]

Q5: What are the best techniques to verify the successful synthesis of this compound?

A5: Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (ncAFM) are the primary tools for characterization. STM can reveal the self-assembled superlattices of the molecules.[2] Bond-resolved ncAFM, often using a CO-functionalized tip, can confirm the chemical structure of the individual synthesized this compound molecules with atomic precision.[3]

Experimental Protocols

High-Yield On-Surface Synthesis of this compound

This protocol is based on the successful methodology demonstrating over 98% yield.[1]

1. Substrate Preparation:

  • A Cu(111) single crystal is cleaned in ultra-high vacuum (UHV) conditions (base pressure < 3 × 10⁻⁹ mbar).[3]
  • The cleaning process consists of multiple cycles of Ar+ sputtering followed by annealing to approximately 500°C to ensure a clean and well-ordered surface.

2. Precursor Deposition:

  • The rationally designed precursor molecule, hexa-peri-hexabenzocoronene with 12 peripheral methyl groups, is thermally sublimated from a Knudsen cell.
  • The precursor is deposited onto the clean Cu(111) substrate, which is held at room temperature.[2][3]
  • Deposition is continued until the desired surface coverage is achieved, typically leading to the formation of a close-packed, self-assembled monolayer.[2]

3. Thermal Annealing (Cyclodehydrogenation):

  • After precursor deposition, the sample is annealed to approximately 140°C for 1 hour.[1][3]
  • This thermal activation triggers the intramolecular cyclodehydrogenation of the methyl groups, leading to the formation of this compound.[1]

4. Characterization:

  • After the reaction, the sample is transferred to a low-temperature STM/ncAFM for analysis (e.g., at 4.5 K).[3]
  • STM is used to observe the large-scale ordering and self-assembly of the synthesized molecules.
  • ncAFM with a CO-functionalized tip is employed to resolve the bond structure of the final product, confirming the successful synthesis of this compound.

Quantitative Data Summary

ParameterValueReference
Precursor Molecule Hexa-peri-hexabenzocoronene with 12 methyl groups[1][2][3]
Substrate Cu(111) single crystal[1][2][3]
Precursor Deposition Temperature Room Temperature[2][3]
Annealing Temperature ~140 °C[1][2][3]
Annealing Time 1 hour[1][3]
Achieved Yield > 98%[1]
Characterization Techniques STM, ncAFM, STS[2][3]

Visualizations

OnSurfaceSynthesisWorkflow sub_prep Substrate Preparation (Cu(111) Sputtering & Annealing) precursor_dep Precursor Deposition (Room Temperature, UHV) sub_prep->precursor_dep thermal_anneal Thermal Annealing (~140°C, 1 hour) precursor_dep->thermal_anneal product High-Yield this compound (>98% Yield) thermal_anneal->product characterization Characterization (STM / ncAFM) product->characterization TroubleshootingFlowchart start Start: Low Yield Observed check_precursor Is the correct precursor (with 12 methyl groups) being used? start->check_precursor use_correct_precursor Action: Synthesize/procure the rationally designed precursor. check_precursor->use_correct_precursor No check_temp Was annealing done at ~140°C? check_precursor->check_temp Yes adjust_temp Action: Calibrate temperature and repeat annealing. check_temp->adjust_temp No check_substrate Is the Cu(111) substrate clean? check_temp->check_substrate Yes clean_substrate Action: Perform additional sputtering/annealing cycles. check_substrate->clean_substrate No success High Yield Achieved check_substrate->success Yes

References

overcoming insolubility of Circumcircumcoronene for characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Advanced Aromatic Materials. This guide provides troubleshooting and frequently asked questions for researchers encountering challenges with the characterization of circumcircumcoronene and other large, insoluble polycyclic aromatic hydrocarbons (PAHs).

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

This compound (C96H24) is a large, planar, and highly symmetric polycyclic aromatic hydrocarbon. Its extreme insolubility stems from strong intermolecular π-π stacking interactions. These forces cause the molecules to aggregate tightly in the solid state, making it energetically unfavorable for solvent molecules to intervene and solvate individual this compound molecules.

Q2: What are the primary strategies for characterizing an insoluble compound like this compound?

There are two main approaches to consider when solution-phase analysis is not feasible:

  • Solid-State & Surface-Based Analysis: Employ techniques that do not require the sample to be dissolved. This is often the most direct way to characterize the pristine molecule.

  • Chemical Derivatization: Synthesize a new version of the molecule with appended functional groups (e.g., long alkyl chains) that disrupt π-π stacking and enhance solubility in common organic solvents.[1] This allows for the use of conventional solution-phase characterization methods.

Troubleshooting Guides

Issue 1: Sample won't dissolve for Nuclear Magnetic Resonance (NMR) analysis.

If you are unable to acquire an NMR spectrum due to poor solubility, here are several troubleshooting steps:

  • Problem: The compound "crashes out" of solution before or during analysis.

  • Solution 1: Elevated Temperature NMR: For some derivatized PAHs that are still poorly soluble, gentle heating can transiently increase solubility enough to acquire a spectrum.[2]

    • Experimental Protocol:

      • Prepare your NMR tube with the sample and a high-boiling point deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2, 1,2-dichlorobenzene-d4).

      • Gently warm the NMR tube in a water bath at approximately 50°C.[2]

      • Immediately insert the warmed sample into the NMR spectrometer and acquire the spectrum. Be aware that the compound may precipitate as it cools. This method is often only suitable for quick acquisitions like a ¹H NMR.[2]

  • Solution 2: Solid-State NMR (ssNMR): If the compound is completely insoluble, ssNMR is the appropriate technique. This method analyzes the sample in its solid powder form, circumventing solubility issues entirely.

  • Solution 3: Synthesis of a Soluble Derivative: If solution-phase NMR is essential for your research goals, chemical modification is the most robust solution.

    • Strategy: Introduce bulky or long-chain alkyl groups to the periphery of the this compound core. These groups sterically hinder π-π stacking, significantly improving solubility.[1] The synthesis of such derivatives often involves multi-step organic reactions, starting from smaller, functionalized precursors.[3]

Issue 2: Obtaining mass spectrometry data for an insoluble sample is proving difficult.

Standard mass spectrometry techniques often rely on the sample being soluble. For insoluble giant PAHs, a specialized approach is necessary.

  • Problem: The sample cannot be introduced into the mass spectrometer using standard solution-based methods like electrospray ionization (ESI).

  • Recommended Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry with solvent-free sample preparation.[4]

  • Rationale: This method is highly effective for insoluble analytes as it co-crystalizes the sample and matrix in the solid state.[4]

    • Experimental Protocol (Solvent-Free MALDI-TOF):

      • Matrix Selection: Choose a suitable matrix. 7,7,8,8-tetracyanoquinodimethane (TCNQ) has proven to be particularly effective for large PAHs.[4]

      • Sample Preparation: Mechanically mix the solid analyte (this compound) and the solid matrix material together in a sample vial or on a grinding surface.[4] No solvent is used in this process.

      • Target Plate Application: Apply a small amount of the resulting fine powder mixture directly to the MALDI target plate.

      • Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum. The laser desorbs and ionizes the analyte directly from the solid mixture.

Data Summary

Characterization TechniqueSuitability for Insoluble this compoundKey Considerations
Solution NMR Unsuitable for pristine molecule. Possible for soluble derivatives.Requires chemical modification. Even derivatized samples may require heating.[2]
Solid-State NMR (ssNMR) Highly SuitableProvides information about the molecule's structure in the solid state.
MALDI-TOF MS Highly SuitableRequires a modified, solvent-free sample preparation method.[4]
UV-Vis Spectroscopy ChallengingSolid-state measurements can be dominated by scattering. Soluble derivatives are preferred.
Scanning Tunneling Microscopy (STM) Highly SuitableAllows for direct visualization of the molecule on a conductive surface. Often coupled with on-surface synthesis.
X-ray Crystallography ChallengingRequires growing a single crystal, which is exceptionally difficult for an insoluble, rigid molecule. Possible for soluble derivatives that can be crystallized.[5]

Visualized Workflows and Concepts

cluster_start Start: Characterization Goal cluster_solubility Initial Solubility Test cluster_decision Decision Point cluster_solution_phase Solution-Phase Analysis cluster_solid_state Solid-State / Derivatization Pathways start Characterize This compound sol_test Attempt to dissolve in common solvents (e.g., TCB, CS2) start->sol_test dissolved Is it soluble? sol_test->dissolved sol_nmr Solution NMR dissolved->sol_nmr Yes path_choice Choose Path dissolved->path_choice No sol_uv Solution UV-Vis sol_nmr->sol_uv ss_analysis Solid-State Analysis path_choice->ss_analysis Analyze Pristine Solid chem_mod Chemical Modification path_choice->chem_mod Modify Structure ss_nmr ssNMR ss_analysis->ss_nmr synthesis Synthesize Soluble Derivative chem_mod->synthesis maldi Solvent-Free MALDI-TOF ss_nmr->maldi stm On-Surface STM maldi->stm synthesis->sol_test cluster_core Core Molecule cluster_strategy Synthetic Strategy cluster_groups Solubilizing Groups cluster_result Resulting Derivative core Insoluble this compound Core (Strong π-π Stacking) strategy Attach Solubilizing Groups via Organic Synthesis (e.g., Suzuki Coupling) core->strategy result Soluble Derivative (Disrupted π-π Stacking) strategy->result group1 Long Alkyl Chains (-CnH2n+1) group1->strategy group2 Bulky Groups (e.g., t-Butylphenyl) group2->strategy

References

Technical Support Center: Managing Intermolecular Interactions in Circumcircumcoronene Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Circumcircumcoronene Assembly. This resource is designed for researchers, scientists, and drug development professionals working with this compound and other large polycyclic aromatic hydrocarbons (PAHs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the challenges of managing intermolecular interactions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary intermolecular interactions that govern the assembly of this compound?

The self-assembly of this compound is primarily driven by a combination of non-covalent interactions:

  • π-π Stacking: The large, planar aromatic core of this compound facilitates strong face-to-face π-π stacking interactions. These are the dominant forces responsible for the formation of columnar or aggregated structures.

  • Van der Waals Forces: These ubiquitous, short-range attractive forces contribute significantly to the overall stability of the assembled structures.

  • Electrostatic Interactions: In on-surface synthesis, elegant electrostatic interactions between the this compound molecules and the metallic substrate can drive their self-organization into extended superlattices.[1][2]

  • Solvent-Molecule Interactions: The choice of solvent plays a critical role in the assembly process. Solute-solvent interactions can modify the energies of electronic states and influence the final assembled structures.[3]

Q2: How can I prevent the premature or uncontrolled aggregation of this compound in solution?

Uncontrolled aggregation is a common challenge when working with large, planar PAHs like this compound due to strong π-π stacking. Here are some strategies to mitigate this:

  • Solvent Selection: Use solvents that can effectively solvate the this compound molecule. "Good" solvents will interact sufficiently with the aromatic surface to prevent strong intermolecular attraction. The choice of solvent can significantly influence the outcome of photochemical and self-assembly processes.[3]

  • Concentration Control: Work at low concentrations to reduce the probability of intermolecular encounters and subsequent aggregation. Self-assembly of nanographenes is highly dependent on concentration.[4]

  • Temperature Control: Temperature can be used to tune the thermodynamics of self-assembly. In some systems, increasing the temperature can disrupt weaker, non-covalent interactions and favor the monomeric state.

  • Functionalization: Introducing bulky functional groups to the periphery of the this compound core can introduce steric hindrance, which disrupts the close packing required for strong π-π stacking and can significantly improve solubility.[5]

Q3: What computational methods are used to understand the intermolecular interactions of this compound?

Density Functional Theory (DFT) with dispersion corrections is a powerful tool for studying the non-covalent interactions that govern this compound assembly. These calculations can provide valuable insights into:

  • Interaction Energies: DFT can be used to calculate the binding energies of this compound dimers and the adsorption energies on various substrates.[1][6]

  • Stable Geometries: Computational modeling can predict the most energetically favorable arrangements of molecules in an assembly.

  • Electronic Properties: These methods can elucidate the electronic structure of both individual molecules and their assemblies.[1][2]

Q4: What are the key characterization techniques for studying this compound assembly?

A multi-technique approach is often necessary to fully characterize the assembly of this compound:

  • Scanning Tunneling Microscopy (STM): Provides real-space images of the assembled structures on conductive surfaces with atomic resolution, revealing information about molecular arrangement and electronic properties.[2]

  • Atomic Force Microscopy (AFM): Can be used to image the topography of self-assembled structures on various surfaces, even those that are not highly conductive. It is particularly useful for characterizing the morphology and dimensions of aggregates.

  • UV-Vis and Fluorescence Spectroscopy: These techniques are powerful for studying the aggregation behavior of this compound in solution. Changes in the absorption and emission spectra, such as peak shifts and broadening, can indicate the formation of aggregates.[7]

Troubleshooting Guides

Issue 1: Poor or No Self-Assembly on a Metallic Substrate (e.g., Cu(111))
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Substrate Ensure the substrate is atomically clean. Perform multiple cycles of sputtering and annealing. Verify surface cleanliness with STM imaging prior to deposition.A clean, well-ordered substrate surface will promote uniform molecular adsorption and assembly.
Incorrect Deposition Rate Optimize the deposition rate. A rate that is too high can lead to disordered multilayer growth, while a rate that is too low may not provide sufficient surface coverage for assembly.An optimal deposition rate will result in sub-monolayer to monolayer coverage, facilitating ordered self-assembly.
Sub-optimal Annealing Temperature Systematically vary the annealing temperature. The temperature needs to be high enough to provide thermal energy for molecules to diffuse and find their lowest energy state but not so high that it causes desorption or unwanted chemical reactions.The correct annealing temperature will lead to the formation of large, well-ordered domains of self-assembled this compound.
Precursor Decomposition If using a precursor for on-surface synthesis, ensure the precursor is stable at the deposition temperature and that the subsequent annealing steps are appropriate for the desired reaction.Successful on-surface synthesis will yield the desired this compound molecules that can then self-assemble.[1][2]
Issue 2: Uncontrolled Aggregation and Precipitation in Solution
Potential Cause Troubleshooting Step Expected Outcome
Poor Solvent Choice Screen a range of solvents with varying polarities and aromaticities. Solvents that can engage in favorable interactions with the this compound core will better solvate the molecule and reduce aggregation.Identification of a solvent system that maintains this compound in a monomeric or well-defined, small oligomeric state at the desired concentration.
Concentration Too High Perform a concentration-dependent study using UV-Vis or fluorescence spectroscopy to determine the critical aggregation concentration. Work below this concentration to maintain a monomeric solution.Spectroscopic analysis will show a clear transition from monomeric to aggregated species, defining the usable concentration range.[4]
Presence of Impurities Purify the this compound sample thoroughly. Impurities can act as nucleation sites for aggregation.A highly pure sample will exhibit more predictable and controllable self-assembly behavior.
pH Effects (if applicable) If the this compound derivative has ionizable functional groups, control the pH of the solution to modulate electrostatic repulsion between molecules.Adjusting the pH can prevent aggregation by introducing repulsive forces that counteract the attractive π-π stacking.

Quantitative Data

Table 1: Calculated Interaction and Adsorption Energies for Circumcoronene with Alkanes and Perfluoroalkanes (Dispersion-Corrected DFT)

Interacting MoleculesAdsorption Energy (kcal/mol)Primary Interaction ForceReference
n-hexane on circumcoronene-13.06Dispersion[1][6]
n-perfluorohexane on circumcoronene-9.05Dispersion[1][6]
n-hexane dimer on circumcoronene-2.98Dispersion[1][6]
n-perfluorohexane dimer on circumcoronene-2.96Dispersion[1][6]

Experimental Protocols

Protocol 1: On-Surface Synthesis and STM Characterization of this compound on Cu(111)

This protocol is adapted from the on-surface synthesis of circumcoronene.[1][2]

  • Substrate Preparation:

    • Prepare a clean Cu(111) single crystal surface by repeated cycles of Ar+ sputtering and annealing at approximately 500°C in ultra-high vacuum (UHV).

    • Verify the surface cleanliness and atomic flatness using STM.

  • Precursor Deposition:

    • Deposit the rationally designed precursor molecules onto the clean Cu(111) surface held at room temperature via thermal sublimation from a Knudsen cell in UHV.

    • Monitor the surface coverage using STM to achieve sub-monolayer coverage.

  • On-Surface Synthesis and Self-Assembly:

    • Anneal the sample to a temperature sufficient to induce the intramolecular cyclodehydrogenation of the precursor to form this compound (e.g., ~140°C). This thermal energy also facilitates the self-assembly of the newly formed molecules.

    • Allow the sample to cool back to the imaging temperature (e.g., room temperature or cryogenic temperatures).

  • STM Imaging:

    • Use a pre-characterized STM tip (e.g., electrochemically etched tungsten).

    • Approach the tip to the surface and establish a stable tunneling current.

    • Acquire constant-current STM images of the self-assembled this compound superlattice. Typical tunneling parameters might be in the range of V = -1.0 to 1.0 V and I = 10 to 100 pA.

    • Perform scanning tunneling spectroscopy (STS) to probe the local density of states of the assembled structures.

Protocol 2: Characterization of this compound Assembly in Solution by UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a "good" solvent (e.g., tetrahydrofuran, chloroform) where it is expected to be monomeric.

    • Prepare a series of dilutions of the stock solution in the solvent of interest for the assembly study.

  • UV-Vis Measurements:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the pure solvent as a baseline.

    • Measure the absorption spectra of the this compound solutions from low to high concentration.

    • Monitor for changes in the spectra, such as:

      • Hypochromicity or Hyperchromicity: A decrease or increase in the molar absorptivity.

      • Peak Broadening: A widening of the absorption bands.

      • Red or Blue Shifts: A shift of the absorption maxima to longer (red) or shorter (blue) wavelengths, which can be indicative of H- or J-aggregation, respectively.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength against concentration to check for deviations from the Beer-Lambert law, which can indicate aggregation.

    • Analyze the spectral shifts and changes in peak shape to infer the nature of the intermolecular interactions in the aggregates.

Mandatory Visualizations

experimental_workflow_on_surface_synthesis cluster_prep Substrate Preparation cluster_synthesis Synthesis & Assembly cluster_char Characterization sp_anneal Sputtering & Annealing stm_verify STM Verification sp_anneal->stm_verify precursor_dep Precursor Deposition stm_verify->precursor_dep thermal_anneal Thermal Annealing precursor_dep->thermal_anneal stm_imaging STM Imaging thermal_anneal->stm_imaging sts_analysis STS Analysis stm_imaging->sts_analysis

Caption: Workflow for on-surface synthesis and characterization.

logical_relationship_aggregation cluster_factors Controlling Factors cluster_interactions Intermolecular Interactions concentration Concentration pi_stacking π-π Stacking concentration->pi_stacking solvent Solvent Choice solvent->pi_stacking temperature Temperature temperature->pi_stacking functionalization Functionalization functionalization->pi_stacking assembly_outcome Assembly Outcome (Monomer vs. Aggregate) pi_stacking->assembly_outcome vdw Van der Waals vdw->assembly_outcome

Caption: Factors influencing this compound assembly.

References

Technical Support Center: Optimizing Cyclodehydrogenation Reactions for Large PAHs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of large polycyclic aromatic hydrocarbons (PAHs) via cyclodehydrogenation reactions, primarily focusing on the Scholl reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

1. Low or No Yield of the Desired PAH

Q: My cyclodehydrogenation reaction is resulting in a low yield or no formation of the expected large PAH. What are the likely causes and how can I improve the outcome?

A: Low yields in cyclodehydrogenation reactions, particularly the Scholl reaction, are a common challenge. The primary causes often revolve around suboptimal reaction conditions, reagent choice, and substrate reactivity.

Possible Causes and Solutions:

  • Insufficient Oxidizing Power or Lewis Acidity: The choice and amount of the Lewis acid and/or oxidant are critical. For challenging cyclizations, a stronger system may be required.

  • Suboptimal Temperature: Temperature plays a crucial role in overcoming the activation energy for C-C bond formation. However, excessively high temperatures can lead to decomposition and side reactions.[1]

  • Poor Substrate Solubility: Large PAH precursors often have limited solubility, which can hinder the reaction.

  • Steric Hindrance: Bulky substituents near the desired reaction sites can prevent the necessary bond formation.

Troubleshooting Recommendations:

ParameterRecommendationRationale
Reagent System Screen different Lewis acids/oxidants (e.g., FeCl₃, AlCl₃, DDQ/TfOH, MoCl₅).[2][3][4]Different systems have varying reactivities and can be more effective for specific substrates.
Increase the molar equivalents of the Lewis acid/oxidant.Ensures complete conversion, especially if the reagent is consumed by side reactions.
Temperature Gradually increase the reaction temperature. For AlCl₃/NaCl systems, temperatures can range from 140–220 °C.[5]Higher temperatures can overcome activation barriers for cyclization.
For sensitive substrates, consider milder conditions, such as FeCl₃ in CH₂Cl₂/CH₃NO₂ at room temperature.[2][6]Avoids thermal decomposition of starting material or product.
Solvent Use a solvent in which the precursor has better solubility (e.g., CH₂Cl₂, CS₂, chlorobenzene).[2][3]Improved solubility increases the effective concentration of the reactant.
Consider solvent-free mechanochemical methods for highly insoluble precursors.[2]This method can overcome solubility limitations and promote reaction through mechanical force.

Experimental Protocol: General Procedure for a Trial Scholl Reaction with FeCl₃

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the PAH precursor in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

  • Reagent Addition: Add a solution of anhydrous iron(III) chloride (FeCl₃) in nitromethane (CH₃NO₂) dropwise to the stirred solution of the precursor at 0 °C. A typical starting point is using 10-20 equivalents of FeCl₃ per C-C bond to be formed.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by slowly adding methanol or a dilute HCl solution.

  • Work-up: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Formation of Undesired Side Products

Q: My reaction is producing a mixture of products, including oligomers, rearranged isomers, and/or halogenated byproducts. How can I improve the selectivity of the cyclodehydrogenation?

A: The formation of side products is a significant challenge in Scholl reactions due to the harsh reaction conditions. Understanding the types of side products can help in devising a strategy to minimize their formation.

Common Side Products and Mitigation Strategies:

  • Oligomerization: Intermolecular coupling of the starting material or product can lead to the formation of high molecular weight oligomers, which are often insoluble.[3][7]

    • Solution: Employ high dilution conditions to favor intramolecular reactions. Incorporate bulky "blocking" groups (e.g., tert-butyl) on the precursor to sterically hinder intermolecular reactions.[3][7]

  • Rearrangement: Acid-catalyzed rearrangements can lead to the formation of thermodynamically more stable, but undesired, isomers. This is particularly prevalent under harsh conditions.

    • Solution: Use milder reaction conditions (lower temperature, less aggressive Lewis acid). For instance, using DDQ with a Brønsted acid like triflic acid (TfOH) can sometimes offer higher selectivity.[8]

  • Halogenation: When using metal halides like FeCl₃ or AlCl₃, chlorination of the aromatic rings can occur as a side reaction.[2][6]

    • Solution: Use a non-halogenated oxidant system if possible, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in combination with an acid.[9] Alternatively, using a reagent system like Cu(OTf)₂/AlCl₃ can sometimes reduce halogenation.[4]

Summary of Strategies to Enhance Selectivity:

Side ProductMitigation StrategyExample Reagent/Condition
Oligomerization High dilutionPrecursor concentration < 1 mg/mL
Introduction of blocking groupstert-butyl, mesityl groups
Rearrangement Milder reaction conditionsDDQ/TfOH at 0 °C to room temperature[8]
Shorter reaction timesMonitor reaction closely and quench upon formation of the desired product
Halogenation Use of non-halide oxidantsDDQ, PIFA (phenyliodine bis(trifluoroacetate))[3]
Modified Lewis acid systemsCuCl₂/AlCl₃ in CS₂[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Scholl reaction?

A1: The exact mechanism of the Scholl reaction is still a subject of discussion and is believed to be substrate and condition-dependent. Two primary pathways are proposed: the arenium ion mechanism and the radical cation mechanism.[10][11] In the arenium ion mechanism , a proton or Lewis acid coordinates to the aromatic ring, forming an arenium ion which then acts as an electrophile to attack another aromatic ring. The radical cation mechanism involves the one-electron oxidation of the arene to a radical cation, which then attacks a neutral arene molecule.[10] Reactions at higher temperatures are often suggested to proceed via the arenium ion pathway, while room temperature reactions with known one-electron oxidants may favor the radical cation mechanism.[10]

Scholl_Mechanism cluster_arenium Arenium Ion Mechanism cluster_radical Radical Cation Mechanism A1 Arene A2 Arenium Ion A1->A2 + H⁺/Lewis Acid A3 Sigma Complex A2->A3 + Arene A4 Product A3->A4 - H⁺, -H₂ R1 Arene R2 Radical Cation R1->R2 - e⁻ (Oxidant) R3 Dimeric Radical Cation R2->R3 + Arene R4 Product R3->R4 - 2H⁺, -e⁻

Proposed mechanisms for the Scholl reaction.

Q2: How do I choose the right solvent for my cyclodehydrogenation reaction?

A2: The ideal solvent should dissolve the starting material, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. For Scholl reactions, common solvents include dichloromethane (DCM), carbon disulfide (CS₂), and chlorobenzene. The choice of solvent can influence reaction rates and, in some cases, selectivity.[2][3][12] For instance, a combination of DCM and nitromethane is often used with FeCl₃.[2][6] It is crucial to use anhydrous solvents, as water can deactivate the Lewis acid catalysts.

Q3: Are there any alternatives to the Scholl reaction for cyclodehydrogenation?

A3: Yes, while the Scholl reaction is widely used, other methods exist. One notable alternative is photochemical cyclodehydrochlorination (CDHC) . This method involves the UV irradiation of a precursor containing appropriately positioned chlorine atoms, leading to cyclization and elimination of HCl.[13][14][15] This technique can be advantageous for synthesizing specific structures that are not accessible through the Scholl reaction due to rearrangement or other side reactions.[9]

Experimental_Workflow start PAH Precursor Synthesis scholl Scholl Reaction start->scholl Traditional Route cdhc Photochemical CDHC start->cdhc Alternative Route workup Reaction Work-up & Purification scholl->workup cdhc->workup analysis Product Characterization (NMR, MS, etc.) workup->analysis troubleshoot Troubleshooting analysis->troubleshoot Issues Encountered end Desired Large PAH analysis->end Success troubleshoot->scholl Optimize Conditions troubleshoot->cdhc Change Strategy

General workflow for large PAH synthesis.

Q4: How can I monitor the progress of my cyclodehydrogenation reaction?

A4: Monitoring the reaction is crucial to prevent over-reaction and the formation of side products. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively observe the consumption of the starting material and the appearance of new, typically less polar, products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of products and byproducts.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can be used to analyze aliquots of the reaction mixture to identify the molecular weights of the species present.

Q5: What is the role of directing groups in the Scholl reaction?

A5: Electron-donating groups, such as methoxy (MeO), can act as ortho,para-directing groups, influencing where the new C-C bond forms.[3] This can be a powerful tool to control the regioselectivity of the cyclization. Conversely, electron-withdrawing groups that are meta-directing, like a nitro group (NO₂), can deactivate the aromatic ring and suppress the Scholl reaction.[3] Careful placement of activating groups on the precursor can significantly improve the yield and selectivity of the desired PAH.

References

Technical Support Center: Mass Spectrometry of High Molecular Weight PAHs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry of high molecular weight polycyclic aromatic hydrocarbons (PAHs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing poor peak shape and tailing for my high molecular weight (HMW) PAHs in GC-MS analysis?

A1: Poor peak shape and tailing for HMW PAHs are common issues stemming from their low volatility and "sticky" nature, causing them to adhere to surfaces within the GC-MS system.[1][2] Here are several factors to investigate and optimize:

  • Insufficient Temperatures: HMW PAHs have high boiling points and require elevated temperatures to remain in the gas phase.[2] Ensure your inlet, transfer line, and MS source temperatures are sufficiently high. For example, maintaining the inlet and MSD transfer line at 320 °C and the MS source at a minimum of 320 °C can prevent deposition.[2]

  • Improper Liner Selection: The choice of GC inlet liner is critical. A straight bore 4 mm liner with glass wool is highly recommended.[1] The glass wool aids in the efficient transfer of heat to the PAHs and prevents them from condensing on the cooler inlet base.[2]

  • Analyte Adsorption: PAHs can adsorb to active sites within the GC system. While not typically considered highly active, their tendency to stick to surfaces necessitates minimizing surface contact.[1][2] Using highly inert liners can help mitigate this issue.

  • Injection Technique: Pulsed splitless injections are beneficial as they maximize the transfer of HMW PAHs into the column.[1][2]

Q2: I am having trouble ionizing my HMW PAHs using Electrospray Ionization (ESI). What can I do to improve signal intensity?

A2: Electrospray ionization (ESI) is often challenging for non-polar compounds like PAHs due to their difficulty in acquiring a charge.[3] However, several strategies can enhance ESI efficiency for these analytes:

  • Solvent Modifiers and Dopants: The addition of certain reagents to the mobile phase or post-column can significantly improve ionization.

    • Tetramethylammonium Hydroxide (TMAH): TMAH can be used as a solvent modifier in negative-ion mode to promote gas-phase deprotonation of weakly acidic and neutral PAHs, overcoming typical ESI limitations.[4]

    • Silver(I) Ions: Doping with a Ag(I) salt can mediate the oxidation of PAHs to produce odd-electron molecular parent ions ([PAH]+•), which are readily detectable.[5]

  • Atmospheric Pressure Photoionization (APPI): APPI is a more sensitive ionization technique for non-polar compounds like PAHs compared to ESI.[3] If available, switching to an APPI source is a highly effective solution.

  • Nanodroplet Interfacial Ionization (NII): This novel technique leverages interfacial reactions at the surface of nanodroplets to efficiently convert PAHs into radical cations (M•+), offering exceptional sensitivity.[6]

Q3: My mass spectra of HMW PAHs show extensive fragmentation, making it difficult to identify the molecular ion. How can I achieve softer ionization?

A3: Excessive fragmentation can be a significant hurdle in identifying HMW PAHs. To obtain clearer mass spectra with prominent molecular ions, consider the following "soft" ionization techniques:

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a classic soft ionization method that uses a laser-absorbing matrix to desorb and ionize large molecules with minimal fragmentation.[7][8][9] It is particularly well-suited for fragile, high molecular weight compounds. The choice of matrix is crucial for successful analysis.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): While generally more energetic than ESI, APCI can be optimized for soft ionization of PAHs. The use of dopants like anisole can significantly enhance the signal-to-noise ratio for PAHs.[10]

  • Soft Ionization GC-HRMS: Techniques like dielectric barrier discharge ionization (DBDI) offer a "cold plasma" ionization source that can be coupled with GC, resulting in softer ionization and prominent protonated molecules ([M+H]+) for PAHs.[11]

Q4: I am concerned about matrix effects from complex samples (e.g., soil, food) interfering with my PAH analysis. What are the best practices to minimize these interferences?

A4: Complex sample matrices can introduce a host of interferences, leading to inaccurate quantification and detection of PAHs.[12] Here are some strategies to combat matrix effects:

  • Sample Preparation: A robust sample preparation protocol is your first line of defense. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be effective for oily matrices.[13]

  • Chromatographic Resolution: High-resolution gas chromatography is essential to separate PAHs from isobaric interferences present in the matrix.[12]

  • Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which significantly reduces or eliminates interfering responses from the matrix.[2]

  • High-Resolution Mass Spectrometry (HRMS): The high mass accuracy of HRMS allows for the unequivocal identification of molecular formulas, helping to distinguish PAHs from matrix components with similar nominal masses.[5][14]

  • Mid-column Backflushing: This technique reverses the carrier gas flow after the last analyte of interest has eluted, which helps to remove high-boiling matrix contaminants from the analytical column, preventing ghost peaks in subsequent runs.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of HMW PAHs with Optimized Conditions

This protocol outlines a general methodology for the analysis of HMW PAHs using a gas chromatograph coupled to a mass spectrometer, incorporating best practices to address common challenges.

  • Sample Preparation:

    • Extract PAHs from the sample matrix using an appropriate method (e.g., QuEChERS for food samples[13]).

    • Dilute the final extract in a suitable solvent (e.g., isooctane[1]).

    • Spike the sample with appropriate internal standards (ISTDs).

  • GC-MS System Configuration:

    • Inlet: Use a pulsed splitless injection mode with a 4 mm straight bore liner containing glass wool.[1][2]

    • Column: Select a high-temperature column suitable for PAH analysis.

    • Carrier Gas: Helium or Hydrogen.

    • MSD: An Agilent 5977 Series GC/MSD or similar.[1] For enhanced selectivity in complex matrices, an Agilent 7000D Triple Quadrupole GC/MS can be used in MRM mode.[2]

  • Instrumental Conditions:

    • Inlet Temperature: 320 °C[2]

    • Transfer Line Temperature: 320 °C[2]

    • MS Source Temperature: ≥ 320 °C[2]

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp to a final temperature high enough to elute all HMW PAHs (e.g., 320-340 °C).[2][15]

    • MS Acquisition: Use Selected Ion Monitoring (SIM) mode for targeted analysis or full scan mode for screening. For MS/MS, develop an MRM method with optimized collision energies for each PAH.[16]

Protocol 2: Enhancing ESI of HMW PAHs using a Silver(I) Dopant

This protocol describes a method to improve the detection of HMW PAHs in LC-MS by using a post-column addition of a silver(I) salt to facilitate ionization.

  • LC Separation:

    • Separate the PAH mixture using a suitable reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient appropriate for the separation of HMW PAHs (e.g., acetonitrile/water).

  • Post-Column Reagent Addition:

    • Prepare a solution of a silver salt (e.g., 0.1 mmol/L AgNO3 in methanol-ethanol (50:50)).[5]

    • Introduce this solution into the LC eluent flow post-column using a T-fitting just before the ESI source.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Monitor for the odd-electron molecular parent ions ([PAH]+•) of the target analytes.[5]

    • Analyzer: A high-resolution mass spectrometer (e.g., Fourier Transform Mass Spectrometry) is recommended for unequivocal formula identification.[5]

Data Presentation

Table 1: Recommended GC-MS Temperature Settings for HMW PAH Analysis

ParameterRecommended Temperature (°C)Rationale
Inlet320Prevents condensation of less volatile PAHs during injection.[2]
Transfer Line320Ensures efficient transfer of eluted PAHs from the GC to the MS.[2]
MS Source≥ 320Minimizes deposition and contamination of the ion source.[2]
Final Oven Temp320 - 340Necessary to elute the highest boiling point PAHs from the column.[2][15]

Table 2: Comparison of Ionization Techniques for HMW PAH Analysis

Ionization TechniquePrincipleAdvantages for HMW PAHsCommon Issues & Mitigation
Electron Ionization (EI) High-energy electrons bombard molecules, causing ionization and fragmentation.Well-established libraries for identification.Extensive fragmentation can obscure the molecular ion. Lowering ionization energy can help but may reduce sensitivity.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to charged droplets and eventually gas-phase ions.Soft ionization, suitable for thermally labile molecules.Poor efficiency for non-polar PAHs.[3] Use of dopants (e.g., Ag+, TMAH) can significantly improve ionization.[4][5]
Atmospheric Pressure Photoionization (APPI) Analytes are ionized by photons from a UV lamp, often with the aid of a dopant.More sensitive than ESI for non-polar compounds like PAHs.[3]Dopant selection is critical for optimal performance.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A laser strikes a matrix containing the analyte, causing desorption and soft ionization.Very soft ionization with minimal fragmentation, ideal for very large and fragile molecules.[7][9]Matrix selection and sample preparation are crucial for good results.[8]

Visualizations

Troubleshooting_Workflow start Start: Poor MS Signal for HMW PAHs check_ionization Check Ionization Technique start->check_ionization is_gcms GC-MS? check_ionization->is_gcms Is it GC-based? is_lcms LC-MS? check_ionization->is_lcms Is it LC-based? gc_troubleshoot GC-MS Troubleshooting is_gcms->gc_troubleshoot Yes end_bad Consult Instrument Specialist is_gcms->end_bad No lc_troubleshoot LC-MS Troubleshooting is_lcms->lc_troubleshoot Yes is_lcms->end_bad No temp_check Increase Temperatures? (Inlet, Transfer Line, Source) gc_troubleshoot->temp_check liner_check Optimize Liner? (e.g., Straight bore w/ wool) gc_troubleshoot->liner_check injection_check Use Pulsed Splitless Injection? gc_troubleshoot->injection_check dopant_check Add Ionization Enhancer? (e.g., Ag+, TMAH) lc_troubleshoot->dopant_check try_appi Switch to APPI Source? lc_troubleshoot->try_appi try_maldi Consider MALDI for Soft Ionization? lc_troubleshoot->try_maldi end_good Problem Resolved temp_check->end_good liner_check->end_good injection_check->end_good dopant_check->end_good try_appi->end_good try_maldi->end_good

A troubleshooting workflow for poor MS signal of HMW PAHs.

Ionization_Technique_Selection start Select Ionization Technique for HMW PAHs analyte_properties Analyte Properties: - High Molecular Weight - Non-polar - Prone to Fragmentation start->analyte_properties gc_based GC-based Separation analyte_properties->gc_based lc_based LC-based Separation analyte_properties->lc_based direct_analysis Direct Analysis (No Chromatography) analyte_properties->direct_analysis ei Electron Ionization (EI) gc_based->ei soft_gc_ion Soft GC Ionization (e.g., DBDI) gc_based->soft_gc_ion esi Electrospray (ESI) with Enhancers lc_based->esi appi APPI lc_based->appi maldi MALDI direct_analysis->maldi ei_note Standard, but fragmentation is high. ei->ei_note soft_gc_note Reduces fragmentation. soft_gc_ion->soft_gc_note esi_note Requires dopants for non-polar PAHs. esi->esi_note appi_note Good for non-polar compounds. appi->appi_note maldi_note Excellent for soft ionization of large molecules. maldi->maldi_note

A decision tree for selecting an appropriate ionization technique.

References

strategies to prevent aggregation of Circumcircumcoronene in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to prevent the aggregation of circumcircumcoronene in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this large polycyclic aromatic hydrocarbon (PAH).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to aggregation in solution?

A1: this compound is a large, planar, and hydrophobic molecule. In solution, these molecules have a strong tendency to stack on top of each other through attractive van der Waals forces and π-π interactions to minimize their contact with the solvent. This self-association process, known as aggregation, is energetically favorable and can lead to the formation of insoluble precipitates, which can interfere with experimental assays and characterization.

Q2: What are the primary strategies to prevent the aggregation of this compound?

A2: The main strategies to prevent the aggregation of this compound in solution fall into three categories:

  • Solvent Optimization: Choosing an appropriate solvent or solvent mixture that can effectively solvate the this compound molecule is the first line of defense.

  • Use of Solubilizing Agents: Surfactants and other stabilizing agents can be added to the solution to increase the solubility of this compound and prevent aggregation.

  • Control of Experimental Parameters: Adjusting experimental conditions such as concentration, temperature, and pH can significantly influence the aggregation behavior of this compound.

Q3: How can I detect if my this compound solution has aggregated?

A3: Aggregation can be detected through several analytical techniques:

  • Visual Inspection: The most straightforward method is to look for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: Aggregation can cause a broadening of the absorption bands and a shift in the absorption maxima.

  • Fluorescence Spectroscopy: The formation of aggregates can lead to changes in the fluorescence emission spectrum, such as the appearance of a new, red-shifted band corresponding to excimer formation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of large aggregates will be evident as an increase in the hydrodynamic radius of the particles.

Troubleshooting Guides

Issue 1: this compound is precipitating out of solution.

This is a clear indication of extensive aggregation. The following troubleshooting workflow can help you address this issue.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed reduce_concentration Reduce Concentration start->reduce_concentration Is concentration high? end Solution Stabilized check_solvent Is the solvent appropriate? reduce_concentration->check_solvent change_solvent Change to a better solvating solvent check_solvent->change_solvent No add_surfactant Add a non-ionic surfactant (e.g., Tween 80, Triton X-100) check_solvent->add_surfactant Yes change_solvent->add_surfactant optimize_conditions Optimize Temperature & pH add_surfactant->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent results in biological or spectroscopic assays.

Subtle aggregation, not visible to the naked eye, can lead to non-reproducible results.

Troubleshooting Steps:

  • Characterize your solution: Before conducting your primary experiment, analyze a sample of your this compound solution using Dynamic Light Scattering (DLS) to check for the presence of aggregates.

  • Incorporate a surfactant: Add a non-ionic surfactant to your buffer or solvent. The choice of surfactant and its concentration are critical. Refer to the tables below for guidance.

  • Filter your solution: Before use, filter your this compound solution through a syringe filter with a pore size appropriate to remove larger aggregates (e.g., 0.22 µm).

  • Control for solvent effects: Ensure that the concentration of any organic co-solvent (like DMSO) is kept constant across all experiments, as changes in solvent composition can trigger aggregation.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Surfactant

This protocol describes a general method for preparing a stock solution of this compound with a non-ionic surfactant to prevent aggregation.

Materials:

  • This compound

  • High-purity organic solvent (e.g., Toluene, Dichloromethane)

  • Non-ionic surfactant (e.g., Tween 80 or Triton X-100)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a stock solution of the chosen non-ionic surfactant in the aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC). For example, a 1% (w/v) solution of Tween 80 or Triton X-100.

  • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent.

  • Slowly add the this compound solution to the surfactant solution while vortexing vigorously. The final concentration of the organic solvent should be kept as low as possible (ideally <1%).

  • Sonicate the mixture in a bath sonicator for 15-30 minutes to ensure complete dispersion and micellar encapsulation.

  • Visually inspect the solution for any signs of precipitation.

  • Characterize the solution using UV-Vis spectroscopy and Dynamic Light Scattering (DLS) to confirm the absence of large aggregates.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

Principle: The aggregation of PAHs in solution leads to changes in their electronic absorption spectra. Typically, aggregation causes a broadening of the absorption bands and can lead to a hypsochromic (blue) or bathochromic (red) shift of the absorption maximum, depending on the geometry of the aggregates.

Procedure:

  • Prepare a series of this compound solutions at different concentrations in the desired solvent.

  • Record the UV-Vis absorption spectrum for each concentration.

  • Plot the absorbance at a specific wavelength against concentration. A deviation from the linear relationship described by the Beer-Lambert law is indicative of aggregation.

  • Compare the spectral shapes at different concentrations. A significant change in the shape or a shift in the absorption maximum suggests the formation of aggregates.

Protocol 3: Characterizing Aggregation with Fluorescence Spectroscopy

Principle: Many PAHs exhibit excimer fluorescence in the aggregated state. An excimer is a short-lived dimeric species that is formed when an excited monomer associates with a ground-state monomer. Excimer emission is typically broad, featureless, and red-shifted compared to the monomer emission.

Procedure:

  • Prepare a dilute solution of this compound where aggregation is minimal and record its fluorescence emission spectrum. This will serve as the monomer reference spectrum.

  • Prepare more concentrated solutions or induce aggregation by adding a non-solvent (e.g., water to an organic solution).

  • Record the fluorescence emission spectra of these solutions.

  • The appearance of a new, broad emission band at a longer wavelength is a strong indicator of excimer formation and, therefore, aggregation.

Protocol 4: Sizing Aggregates with Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the particle size. Larger particles move more slowly, leading to slower fluctuations.

Procedure:

  • Prepare your this compound solution and filter it through an appropriate syringe filter to remove dust and large particulates.

  • Place the sample in a clean DLS cuvette.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the resulting size distribution data. A monomodal distribution with a small hydrodynamic radius is indicative of a well-dissolved, non-aggregated sample. The presence of a second population at a much larger size, or a high polydispersity index (PDI), suggests the presence of aggregates.

Quantitative Data

Table 1: Molar Solubilization Ratios (MSR) of Various PAHs with Non-ionic Surfactants

Polycyclic Aromatic HydrocarbonSurfactantMolar Solubilization Ratio (MSR)Reference
PhenanthreneTween 800.1170[1]
AnthraceneTween 800.0094[1]
PyreneTween 800.0468[1]
PhenanthreneTriton X-100-[2][3]
PyreneTriton X-100-[4]
NaphthaleneBrij-350.214
PhenanthreneBrij-350.094

Note: The MSR can be influenced by factors such as temperature and the presence of co-solutes.

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form and the solubilization of hydrophobic compounds begins. It is crucial to work at surfactant concentrations above the CMC.

Table 2: Critical Micelle Concentrations (CMC) of Common Non-ionic Surfactants

SurfactantCMC (mg/L)Reference
Tween 80~13-15[5]
Triton X-100~150-200[4][5]
Brij 35~55-60[5]

Note: The effective CMC in the presence of soil or other matrices can be higher than in pure aqueous solution.[4][5]

Signaling Pathways and Logical Relationships

The process of surfactant-mediated solubilization of this compound can be visualized as a logical workflow.

G cluster_0 Surfactant Solubilization Pathway start This compound Aggregates add_surfactant Surfactant Concentration > CMC start->add_surfactant Introduce Surfactant end Solubilized this compound micelle_formation Micelle Formation add_surfactant->micelle_formation encapsulation Encapsulation of this compound in Hydrophobic Micelle Core micelle_formation->encapsulation encapsulation->end

Caption: Logical pathway of this compound solubilization by surfactants.

References

Technical Support Center: Refining Computational Models for Circumcircumcoronene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on computational models of circumcircumcoronene (C96H24) and other large polycyclic aromatic hydrocarbons (PAHs).

Frequently Asked Questions (FAQs)

DFT Calculations

Q1: My Self-Consistent Field (SCF) calculation for this compound is failing to converge. What are the common causes and solutions?

A1: SCF convergence issues with large, conjugated systems like this compound are common. Here are several troubleshooting steps:

  • Increase SCF Cycles: The default number of cycles may be insufficient. Increase the maximum number of SCF iterations in your input file.

  • Improve the Initial Guess: A poor initial guess for the molecular orbitals can hinder convergence. Try using orbitals from a calculation with a smaller basis set or a more robust, albeit less accurate, method.

  • Use a Different SCF Algorithm: Standard algorithms like the Direct Inversion in the Iterative Subspace (DIIS) can sometimes struggle. Experiment with alternative algorithms such as Quadratically Convergent SCF (QC-SCF) or a Pulay DIIS variant with different settings.

  • Apply Level Shifting: This technique involves raising the energy of the virtual orbitals to prevent them from mixing with occupied orbitals during the initial SCF cycles, which can dampen oscillations and improve convergence.

  • Introduce Damping: Damping can help stabilize the SCF procedure by mixing a fraction of the density from the previous iteration.

  • Check for Low-Lying Excited States: Systems with small HOMO-LUMO gaps can be challenging. A broken-symmetry DFT calculation can help identify if a multi-reference character is a potential issue.[1]

Q2: Which density functional and basis set combination is recommended for geometry optimization of this compound?

A2: The choice depends on the desired balance between accuracy and computational cost. For a large molecule like this compound, a multi-level approach is often best.[1][2]

  • For Initial Geometries: A computationally less expensive functional, such as a GGA (e.g., PBE) or a meta-GGA, with a double-zeta basis set (e.g., def2-SVP) is a good starting point.[3][4]

  • For High-Accuracy Structures: A hybrid functional that includes a portion of exact Hartree-Fock exchange, such as PBE0 or B3LYP, is often used.[3][4] It is crucial to include a dispersion correction (e.g., -D3 or -D4) to accurately model the non-covalent interactions that are significant in large PAHs.[3] For the basis set, a triple-zeta quality set with polarization functions (e.g., def2-TZVP) is recommended for a good balance of accuracy and cost.[3][5]

Q3: My calculated electronic properties (e.g., HOMO-LUMO gap) seem inaccurate. How can I improve my predictions?

A3: Inaccurate electronic properties can stem from the chosen functional.

  • Self-Interaction Error (SIE): Many standard DFT functionals suffer from SIE, which can lead to an incorrect description of electron localization and underestimation of band gaps.[2][6] Functionals with a higher percentage of Hartree-Fock exchange or range-separated hybrids (e.g., CAM-B3LYP, ωB97X-D) often perform better for excited states and charge-transfer properties.[3]

  • Basis Set Choice: For electronic properties, especially those involving excited states or anions, including diffuse functions in your basis set (e.g., aug-cc-pVTZ or def2-TZVPD) is important for describing the electron density far from the nuclei.[3][7]

Intermolecular Interactions & Molecular Dynamics

Q4: How can I accurately model the π-π stacking and other non-covalent interactions of this compound?

A4: Accurately modeling these interactions is critical.

  • Dispersion Corrections in DFT: As mentioned, using dispersion-corrected DFT (DFT-D) is essential. These corrections add an empirical term to the energy to account for van der Waals forces, which are the primary driver of π-π stacking.[8][9] Studies on circumcoronene show that dispersion is the major source of attraction in its interactions with other molecules.[8][9]

  • Force Field Parameterization: Standard force fields (like AMBER, CHARMM, OPLS) may lack accurate parameters for large, complex PAHs.[10][11] It may be necessary to develop custom parameters, particularly for dihedral angles and partial charges, by fitting to high-level quantum mechanics data (e.g., DFT or MP2 calculations).[11]

  • Coarse-Graining: For very large systems or long-timescale simulations, coarse-grained models, where groups of atoms are represented as single beads, can offer significant computational speedups while maintaining predictive accuracy for certain properties.[12]

Q5: My molecular dynamics (MD) simulation is unstable, or the geometry of the molecule is becoming distorted. What should I check?

A5: Simulation instability often points to issues with the force field or simulation parameters.

  • Force Field Parameters: Ensure that all bond, angle, and dihedral parameters are appropriate and do not create excessive strain. Pay special attention to 1-4 interactions, as their treatment can significantly impact molecular geometries.[10]

  • Initial Structure: Start with a well-optimized geometry from a quantum mechanics calculation. A high-energy initial structure can cause the simulation to become unstable.

  • Time Step: A time step that is too large can cause the simulation to fail. For all-atom simulations, a time step of 1-2 fs is typical.

  • Equilibration: Ensure the system is properly equilibrated (temperature, pressure, and density) before the production run. A multi-stage equilibration process is recommended.

Troubleshooting Workflows & Logic

dft_troubleshooting start SCF Calculation Fails to Converge q1 Increase Max SCF Cycles? start->q1 q2 Try Different SCF Algorithm? (e.g., QC-SCF) q1->q2 No end_node Convergence Achieved q1->end_node Yes a1 Use a Better Initial Guess (e.g., from smaller basis set) a2 Apply Level Shifting or Damping a1->a2 q2->a1 No q2->end_node Yes q3 System has small HOMO-LUMO gap? a2->q3 a3 Consider Broken-Symmetry or Multi-Reference Methods q3->a3 Yes q3->end_node No a3->end_node

Caption: A troubleshooting workflow for DFT self-consistent field (SCF) convergence issues.

method_selection cluster_task Computational Task cluster_geom Structure/Interactions cluster_elec Electronic Properties task What is the primary goal? geom Geometry Optimization or Intermolecular Interactions task->geom Geometry elec Electronic Properties (HOMO-LUMO, Excitations) task->elec Properties dftd Use Dispersion-Corrected DFT (e.g., PBE0-D3) geom->dftd tzvp Use Triple-Zeta Basis Set (e.g., def2-TZVP) dftd->tzvp rs_dft Use Range-Separated Hybrid DFT (e.g., CAM-B3LYP) elec->rs_dft aug_basis Use Augmented Basis Set (e.g., aug-cc-pVTZ) rs_dft->aug_basis

Caption: A decision guide for selecting computational methods based on the research goal.

Quantitative Data Summary

The accurate calculation of interaction energies is vital. The choice of basis set significantly impacts not only the energy values but also the Basis Set Superposition Error (BSSE), an artifact that can artificially increase binding energies.

PropertySystemMethod/Basis SetCalculated ValueBSSEReference
Adsorption Energyn-hexane on circumcoroneneDFT-D-13.06 kcal/molNot Specified[8][9]
Adsorption Energyn-perfluorohexane on circumcoroneneDFT-D-9.05 kcal/molNot Specified[8][9]
Interaction EnergyWater DimerHF/6-31G*-23.61 kJ/mol3.4 kJ/mol[5]
Interaction EnergyWater DimerHF/6-31+G**-21.16 kJ/mol2.6 kJ/mol[5]
Interaction EnergyWater DimerHF/aug-cc-pVQZ-15.65 kJ/mol0.1 kJ/mol[5]

Table showing the impact of molecular structure and basis set choice on calculated interaction energies. Note how larger, more flexible basis sets (like aug-cc-pVQZ) significantly reduce the Basis Set Superposition Error (BSSE)[5].

Experimental Protocols

Protocol 1: High-Accuracy Geometry Optimization

This protocol outlines a multi-step process for obtaining a reliable equilibrium geometry for this compound.

  • Initial Conformer Search (if applicable): For flexible systems, perform an initial search using a computationally inexpensive method (e.g., molecular mechanics or semi-empirical methods) to identify low-energy conformers.

  • Preliminary DFT Optimization:

    • Method: Use a GGA functional (e.g., PBE) with a dispersion correction (e.g., D3).

    • Basis Set: Use a double-zeta basis set (e.g., def2-SVP).

    • Purpose: To obtain a reasonable starting geometry for the higher-level calculation, saving computational time.

  • Final High-Level Optimization:

    • Method: Use a hybrid functional (e.g., PBE0-D3 or ωB97X-D).[3] The choice of functional is a critical issue in DFT.[2]

    • Basis Set: Use a triple-zeta basis set with polarization functions (e.g., def2-TZVP).[3]

    • Convergence Criteria: Use tight convergence criteria for both the energy and forces to ensure a true minimum is found.

  • Frequency Calculation:

    • Purpose: Perform a frequency calculation at the same level of theory as the final optimization. This is to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE).

    • Caution: Be aware of spurious low-frequency modes which can incorrectly inflate entropy values.[4]

Protocol 2: Calculation of Intermolecular Interaction Energy

This protocol describes how to accurately calculate the binding energy between two molecules (e.g., this compound and a potential drug candidate).

  • Optimize Monomers: Perform a full geometry optimization of each individual molecule (Monomer A and Monomer B) at the desired level of theory (see Protocol 1).

  • Optimize Complex: Perform a full geometry optimization of the interacting complex (Complex AB).

  • Calculate Interaction Energy (IE): The uncorrected interaction energy is calculated as:

    • IE = EAB - (EA + EB)

    • Where EAB is the energy of the optimized complex, and EA and EB are the energies of the optimized monomers.

  • Correct for Basis Set Superposition Error (BSSE): BSSE arises because the basis functions of one monomer can be "borrowed" by the other in the complex, artificially lowering the energy. The counterpoise correction is the standard method to account for this.

    • Calculate the energy of Monomer A in the presence of the basis functions of Monomer B (but not its nuclei or electrons). This is often called a "ghost atom" calculation.

    • Do the same for Monomer B in the presence of Monomer A's basis functions.

    • The BSSE-corrected interaction energy is:

    • IEcorrected = EAB - EA(B) - EB(A)

    • Where EA(B) is the energy of A with B's ghost functions, and EB(A) is the energy of B with A's ghost functions. Achieving an error level below 1% for intermolecular interactions can be challenging, partly due to the need to accurately capture electronic correlation.[13]

References

dealing with impurities in Circumcircumcoronene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Circumcircumcoronene Synthesis

Welcome to the technical support center for this compound (C96H24) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this complex polycyclic aromatic hydrocarbon (PAH).

Frequently Asked Questions (FAQs)

Q1: My final product has very low solubility, making purification by column chromatography difficult. What are the alternative purification methods?

A1: The extremely low solubility of this compound and related large PAHs is a primary challenge. Standard purification techniques like column chromatography are often ineffective. The recommended method is Temperature-Gradient Sublimation under high vacuum. This technique separates compounds based on their different sublimation temperatures, which is ideal for rigid, planar molecules like this compound. Additionally, extensive washing with various solvents can help remove more soluble, smaller-molecule impurities.

Q2: MALDI-TOF mass spectrometry of my product shows a series of peaks instead of a single one at the expected m/z for C96H24. What could these other peaks be?

A2: This is a common issue in the synthesis of large PAHs prepared via oxidative cyclodehydrogenation (e.g., Scholl reaction). The additional peaks likely correspond to:

  • Incompletely fused intermediates: Precursor molecules that have not fully planarized, retaining some hydrogen atoms. These will appear at M+2, M+4, etc., relative to the target mass.

  • Oligomers of the precursor: Side-reactions can lead to the formation of dimers or trimers of the starting materials, which will appear at much higher m/z ratios.

  • Oxidized byproducts: Exposure to air at high temperatures can lead to the formation of ketone or other oxygen-containing derivatives.

Q3: The UV-Vis spectrum of my product doesn't match the literature reports for this compound. Why might this be?

A3: The electronic properties, and thus the UV-Vis spectrum, of large PAHs are highly sensitive to their structure. Discrepancies can arise from the presence of impurities, particularly incompletely fused intermediates. These less-conjugated impurities will have absorption maxima at different wavelengths than the fully aromatic target molecule. Poor solubility can also lead to scattering effects that distort the spectrum. Ensure the sample is as well-dissolved or dispersed as possible, or consider obtaining spectra of thin films.[1]

Q4: What are the key safety precautions when working with this compound and its precursors?

A4: Large PAHs should be handled with caution as their toxicological properties are often not fully characterized.[2] It is prudent to treat them as potentially carcinogenic.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Be particularly careful when handling fine powders to avoid inhalation. The Scholl reaction often uses strong oxidants and acids (e.g., FeCl3, AlCl3) which are corrosive and require careful handling.[1]

Troubleshooting Guide

This guide addresses specific problems that may occur during the synthesis of this compound.

Problem 1: Incomplete Cyclodehydrogenation (Scholl Reaction)
  • Symptoms:

    • MALDI-TOF MS shows multiple peaks higher than the target mass, corresponding to partially dehydrogenated species.

    • The product has better solubility than expected for pure this compound.

    • The color of the product is lighter than the deep color expected for the fully conjugated system.

  • Root Causes:

    • Insufficient reaction time or temperature.

    • Incorrect stoichiometry of the oxidant (e.g., FeCl3).

    • Steric hindrance in the precursor molecule preventing full planarization.

  • Solutions:

    • Optimize Reaction Conditions: Systematically increase the reaction time or temperature. A step-wise increase in temperature can sometimes help overcome kinetic barriers.

    • Adjust Oxidant Ratio: Increase the molar equivalents of the Lewis acid/oxidant. A titration can help find the optimal amount.

    • Re-subject the Product: The purified mixture of partially-fused products can sometimes be subjected to the reaction conditions again to drive the cyclodehydrogenation to completion.

Problem 2: Product Aggregation and Low Yield
  • Symptoms:

    • Difficulty in isolating the product from the reaction mixture.

    • Very low isolated yield after purification.

    • Product appears as an intractable solid.

  • Root Causes:

    • Strong intermolecular π-π stacking of the large, planar this compound molecules.

    • Use of solvents in which the product is completely insoluble, leading to precipitation on the catalyst surface.

  • Solutions:

    • Solvent Selection: While solubility is low, use high-boiling aromatic solvents (e.g., 1,2,4-trichlorobenzene, nitrobenzene) that can better solvate the intermediates and final product.

    • High-Dilution Conditions: Running the reaction at very low concentrations can disfavor intermolecular side reactions and aggregation.

    • Precursor Design: For future syntheses, consider incorporating solubilizing groups (e.g., alkyl chains) onto the precursor, which can be removed in a final step if the pristine core is required.

Data on Impurity Removal by Purification Method

The following table provides a representative summary of the effectiveness of different purification techniques on common impurities in this compound synthesis. Data is illustrative based on typical outcomes for large PAH purification.

Impurity TypeInitial Purity (Pre-Purification)Purity after Solvent WashingPurity after Sublimation
Unreacted Precursors~80%~90%>99%
Partially Fused Intermediates~80%~85%>99.5%
Oxidized Byproducts~95%~96%>99%
Oligomeric Side Products~90%~92%>98% (less volatile)

Experimental Protocols

Protocol 1: Purification by Temperature-Gradient Sublimation

This method is highly effective for separating this compound from less volatile oligomeric impurities and more volatile unreacted precursors.

  • Apparatus Setup:

    • Use a multi-zone tube furnace with a long quartz tube (approx. 1-1.5 meters).

    • The system must be capable of achieving a high vacuum (<10⁻⁵ mbar).

    • Place the crude product in a quartz boat at the sealed end of the tube.

  • Procedure:

    • Insert the boat containing the crude material into the hottest zone of the furnace.

    • Evacuate the system slowly to avoid disturbing the powdered sample.

    • Establish a temperature gradient along the tube. For this compound, the sublimation zone might be around 500-600°C, while deposition zones for purer fractions will be at lower temperatures further down the tube.

    • Heat the sample zone slowly to the target sublimation temperature and hold for several hours to days, depending on the quantity of material.

    • The highly pure this compound will deposit as a crystalline film in a specific temperature zone of the tube, physically separated from other fractions.

    • After cooling the system to room temperature, carefully vent the tube and collect the distinct crystalline zones.

Protocol 2: Characterization by MALDI-TOF Mass Spectrometry

This is a crucial technique for confirming the mass of the large PAH and identifying hydrogenated intermediates.

  • Sample Preparation:

    • Due to low solubility, a standard matrix-assisted approach is used.

    • Common matrices for PAHs include trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

    • Dissolve the matrix in a suitable solvent like chloroform or THF.

    • Suspend a small amount of the this compound sample in the same solvent.

    • Mix the matrix solution and the sample suspension.

  • Analysis:

    • Spot the mixture onto the MALDI target plate and allow the solvent to evaporate completely.

    • Acquire the mass spectrum in reflectron mode for high resolution.

    • The spectrum should show the [M]⁺ ion as the base peak. Look for peaks at [M+2]⁺, [M+4]⁺, etc., which indicate the presence of incompletely fused impurities.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general synthesis and purification workflow, as well as a decision tree for troubleshooting common issues.

G General Synthesis & Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Initial Workup cluster_purification Purification Stage cluster_characterization Characterization Precursor Precursor Molecule Reaction Scholl Reaction (e.g., FeCl3, CH2Cl2/Nitrobenzene) Precursor->Reaction Oxidative Cyclodehydrogenation Quench Quench Reaction (e.g., Methanol) Reaction->Quench Filter Filtration & Washing Quench->Filter Crude Crude Product Filter->Crude Sublimation Temperature-Gradient Sublimation Crude->Sublimation High Vacuum Pure Pure this compound Sublimation->Pure MS MALDI-TOF MS Pure->MS UV UV-Vis Pure->UV

Caption: General workflow for this compound synthesis.

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Enhancing the Stability of Circumcircumcoronene for Device Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of circumcircumcoronene and related large polycyclic aromatic hydrocarbons (PAHs) in device applications.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, handling, and device fabrication with this compound.

Issue 1.1: Rapid Degradation of this compound in Solution

Question: My this compound solution appears to degrade quickly, showing changes in color and absorption spectra. What could be the cause and how can I prevent this?

Answer:

Rapid degradation of this compound in solution is often attributed to photo-oxidation. Large PAHs are susceptible to degradation when exposed to light and atmospheric oxygen.

Troubleshooting Steps:

  • Work in a Controlled Atmosphere: Handle solutions of this compound in an inert atmosphere, such as a nitrogen or argon-filled glovebox, to minimize exposure to oxygen.

  • Use Degassed Solvents: Ensure that all solvents used are thoroughly degassed to remove dissolved oxygen prior to use.

  • Protect from Light: Work under dark or amber light conditions. Store solutions in amber vials or vials wrapped in aluminum foil to prevent photodegradation.

  • Solvent Choice: While this compound has limited solubility, ensure the chosen solvent is of high purity and free of peroxides.

Issue 1.2: Poor Film Quality and Morphology in Thin-Film Devices

Question: I am struggling to create uniform, high-quality thin films of this compound for my organic field-effect transistor (OFET), leading to inconsistent device performance. What can I do to improve this?

Answer:

The planarity and strong π-π stacking interactions of large PAHs like this compound can lead to aggregation and non-uniform film formation.

Troubleshooting Steps:

  • Substrate Treatment: Ensure the substrate (e.g., SiO₂) is meticulously cleaned and treated to control the surface energy. This can involve plasma cleaning or treatment with self-assembled monolayers (SAMs) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).

  • Optimize Deposition Parameters:

    • Spin-Coating: Adjust the spin speed, acceleration, and solution concentration to control the film thickness and uniformity.

    • Vapor Deposition: Control the substrate temperature, deposition rate, and vacuum level. A higher substrate temperature can sometimes improve molecular ordering but may also lead to dewetting.

  • Solvent Selection: For solution-based deposition, experiment with different high-boiling point solvents or solvent mixtures to control the evaporation rate and allow more time for molecular self-assembly.

  • Post-Deposition Annealing: Perform thermal annealing after film deposition. This can improve the crystallinity and morphology of the film. The annealing temperature and time should be carefully optimized to avoid dewetting or degradation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and enhancement of this compound.

Q1: What are the primary degradation pathways for this compound in a device setting?

A1: The primary degradation pathways for large PAHs like this compound, analogous to graphene and other nanographenes, are:

  • Photo-oxidation: In the presence of light and oxygen, reactive oxygen species can attack the aromatic core, leading to the formation of oxygenated functional groups and eventual breakdown of the conjugated system.

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. The exact decomposition temperature in a device will depend on the surrounding materials and atmosphere.

  • Reaction with Adsorbates: Water and other atmospheric molecules can adsorb to the surface of the this compound layer and, under operational stress (e.g., bias voltage), can lead to chemical reactions that degrade the material.

Q2: How can I chemically modify this compound to improve its stability?

A2: Chemical functionalization of the periphery of the this compound molecule is a key strategy to enhance its stability. While protocols specifically for this compound are not widely published due to its synthetic challenge, strategies from related PAHs can be adapted.

  • Halogenation: Introducing fluorine or chlorine atoms at the periphery can increase the ionization potential, making the molecule more resistant to oxidation.

  • Alkylation/Arylation: Attaching bulky alkyl or aryl groups can increase solubility and disrupt close packing, which can sometimes reduce degradation pathways that are dependent on aggregation.

  • Peripheral Group Substitution: The electronic properties and stability of coronene, a smaller analogue, have been shown to be tunable by substituting peripheral hydrogen atoms with other functional groups. This suggests that similar strategies could be applied to this compound.

Q3: What is passivation and how can it be applied to protect this compound-based devices?

A3: Passivation involves depositing a protective layer over the active material to shield it from the environment (oxygen, moisture, etc.). This is a crucial step for improving the lifetime and reliability of organic electronic devices.

  • Inorganic Passivation: Thin films of materials like silicon dioxide (SiO₂), silicon nitride (SiNₓ), or aluminum oxide (Al₂O₃) can be deposited via techniques like atomic layer deposition (ALD) or plasma-enhanced chemical vapor deposition (PECVD). These layers provide excellent barrier properties.

  • Organic Passivation: Polymeric materials such as parylene, polyvinyl alcohol (PVA), or fluoropolymers can be deposited via spin-coating or vapor deposition. These can offer good conformal coverage and are often less damaging to the underlying organic layer during deposition.

Q4: Are there any quantitative data on the stability of this compound?

A4: Specific quantitative stability data for this compound is scarce in publicly available literature. However, we can infer its stability based on data from other large PAHs. For instance, the photodegradation quantum yields of PAHs in hydrophobic media are generally low (on the order of 10⁻⁵). The thermal stability of large PAHs is generally high, with decomposition temperatures often exceeding 400 °C in an inert atmosphere, as can be determined by thermogravimetric analysis (TGA). It is expected that this compound would exhibit high thermal stability due to its extensive aromatic system.

Section 3: Data Presentation

Table 1: Comparison of Photodegradation Quantum Yields for Representative PAHs (in different media)

Polycyclic Aromatic HydrocarbonNumber of RingsMediumPhotodegradation Quantum Yield (Φ)
Benzo[a]pyrene5Hydrophobic Media~10⁻⁵
Anthracene3Aqueous2.5 x 10⁻³
Pyrene4Aqueous1.1 x 10⁻⁴

Note: Data for this compound is not available. This table provides context from smaller, more studied PAHs. The lower quantum yield in hydrophobic media is more representative of a thin-film device environment.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Spin-Coating Passivation Layer (PVA)

  • Preparation of PVA Solution: Prepare a solution of polyvinyl alcohol (PVA) in deionized water (e.g., 5 wt%). Stir the solution at an elevated temperature (e.g., 80 °C) until the PVA is fully dissolved. Allow the solution to cool to room temperature and filter it through a 0.2 µm syringe filter.

  • Device Preparation: The this compound-based device should be fabricated and characterized prior to passivation.

  • Spin-Coating: Place the device on the spin-coater chuck. Dispense the PVA solution onto the substrate to cover the entire device area. Spin-coat at a desired speed (e.g., 3000 rpm) for a set time (e.g., 60 seconds) to achieve the target thickness.

  • Annealing: Transfer the device to a hotplate in an inert atmosphere (e.g., nitrogen-filled glovebox). Anneal at a temperature below the glass transition temperature of PVA and the degradation temperature of this compound (e.g., 100 °C) for a specified time (e.g., 30 minutes) to remove the solvent.

  • Characterization: Re-characterize the device to assess the impact of the passivation layer on its performance.

Protocol 4.2: Conceptual Workflow for Peripheral Functionalization (Halogenation)

This is a conceptual workflow as a specific protocol for this compound is not established. It is based on general methods for PAH functionalization.

  • Dissolution: Dissolve the starting this compound precursor in a suitable dry, degassed solvent under an inert atmosphere.

  • Reagent Addition: Slowly add a halogenating agent (e.g., N-bromosuccinimide for bromination) and a catalyst (if required) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a specific temperature for a defined period. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or mass spectrometry.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction with a suitable reagent and extract the product into an organic solvent.

  • Purification: Purify the functionalized this compound derivative using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Section 5: Visualizations

Experimental_Workflow_Passivation cluster_prep Device Fabrication cluster_passivation Passivation Process cluster_characterization Analysis A Substrate Cleaning B Electrode Deposition A->B C This compound Deposition B->C G Initial Device Testing C->G D Prepare Passivation Solution E Spin-Coat Passivation Layer D->E F Anneal Device E->F H Post-Passivation Testing F->H G->E I Stability Measurement H->I

Caption: Workflow for device passivation.

Degradation_Pathways cluster_stressors Environmental Stressors A Stable this compound Device F Device Degradation A->F Operation B Light (UV-Vis) B->F C Oxygen C->F D Moisture (H2O) D->F E Heat E->F

Caption: Factors leading to device degradation.

Validation & Comparative

Validating the Structure of Circumcircumcoronene: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex polycyclic aromatic hydrocarbons (PAHs) like circumcircumcoronene is paramount for understanding their properties and potential applications. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structure validation, alongside alternative and complementary techniques, using the closely related circumcoronene derivatives as a case study.

The unambiguous determination of the intricate, multi-ring structure of this compound (C₉₆H₂₄) presents a significant analytical challenge. While computational models provide theoretical structures, experimental validation is crucial. Single-crystal X-ray crystallography remains the most definitive method for determining the three-dimensional atomic arrangement of a molecule. However, obtaining suitable crystals of large, planar PAHs can be difficult. This guide explores the application of X-ray crystallography to a close analogue, circumcoronene (C₅₄H₁₈), and compares its performance with other powerful analytical techniques.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

The validation of this compound's structure and that of its analogues relies on a combination of techniques, each providing unique and complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2][3]Provides the most definitive and unambiguous structural determination.[4]Requires the growth of high-quality single crystals, which can be challenging for large, insoluble molecules.
NMR Spectroscopy Information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C). Can confirm the presence of specific structural motifs and symmetry.[1][2][3]Non-destructive and provides detailed information about the molecule's structure in solution.Spectra of large PAHs can be complex and difficult to interpret fully. Does not provide precise bond lengths or angles.
Mass Spectrometry Provides the exact molecular weight of the molecule, confirming its elemental composition.[5]High sensitivity and accuracy in determining molecular mass. Can be used to analyze complex mixtures when coupled with chromatography.Provides limited information about the 3D structure and connectivity of atoms.
Computational Chemistry Theoretical prediction of molecular structure, bond lengths, bond angles, and spectroscopic properties (e.g., Raman spectra).[6][7][8][9]Can provide structural insights when experimental methods are not feasible. Allows for the study of theoretical properties and reactivity.Predictions are model-dependent and require experimental validation. May not accurately reflect the true structure in all cases.

Experimental Protocols

Single-Crystal X-ray Crystallography of a Circumcoronene Derivative

The following protocol is a generalized procedure for single-crystal X-ray diffraction, exemplified by the successful structural determination of circumcoronene derivatives.[1][2]

  • Crystal Growth: Single crystals of the circumcoronene derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution of the purified compound.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃/CS₂).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) for large molecules.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis: The measured exact mass is used to determine the elemental composition of the molecule, confirming the molecular formula.

Visualizing the Workflow

The following diagram illustrates the general workflow for validating the structure of a complex molecule like this compound, emphasizing the central role of X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_alternative Alternative & Complementary Methods synthesis Synthesis of this compound or Derivative purification Purification synthesis->purification computational Computational Modeling synthesis->computational crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Validated Structure structure_solution->final_structure Definitive 3D Structure nmr->final_structure ms->final_structure computational->final_structure

Workflow for the structural validation of this compound.

References

A Comparative Guide to the Experimental and Theoretical Spectra of Circumcircumcoronene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Circumcircumcoronene (C₉₆H₂₄) is a large polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and astrophysics. Understanding its electronic and vibrational properties through spectroscopy is crucial for its potential applications. However, the solution-phase synthesis of this complex molecule has only recently been achieved, making experimental spectroscopic data scarce.[1] Consequently, researchers heavily rely on theoretical calculations to predict its spectral characteristics.

This guide provides a comparative overview of the available theoretical spectra of this compound and, due to the lack of experimental data for the parent molecule, uses coronene (C₂₄H₁₂) as a proxy to illustrate the comparison between experimental and theoretical spectroscopic techniques.

Workflow for Spectral Comparison

The following diagram illustrates the general workflow for comparing theoretical and experimental spectra of large PAHs like this compound.

G cluster_0 Theoretical Workflow cluster_1 Experimental Workflow Define Molecule Define Molecular Structure (C₉₆H₂₄) Select Method Select Computational Method (DFT/TD-DFT) Define Molecule->Select Method Set Parameters Set Basis Set and Functional Select Method->Set Parameters Perform Calculation Perform Geometry Optimization & Frequency Calculation Set Parameters->Perform Calculation Generate Spectra Generate Theoretical Spectra (IR, Raman, UV-Vis) Perform Calculation->Generate Spectra Compare Spectra Compare and Analyze Spectra Generate Spectra->Compare Spectra Compare Peaks and Intensities Synthesize Synthesize and Purify This compound (or proxy molecule) Prepare Sample Prepare Sample (solution, solid-state) Synthesize->Prepare Sample Acquire Spectra Acquire Experimental Spectra (FTIR, Raman, UV-Vis Spectrometers) Prepare Sample->Acquire Spectra Process Data Process and Analyze Spectral Data Acquire Spectra->Process Data Process Data->Compare Spectra Interpret Results Interpret Results and Refine Models Compare Spectra->Interpret Results Identify Correlations and Discrepancies

Figure 1: Workflow for comparing theoretical and experimental spectra.

Theoretical Spectra of this compound

Theoretical spectra for this compound are typically generated using Density Functional Theory (DFT) for vibrational spectra (IR and Raman) and Time-Dependent DFT (TD-DFT) for electronic absorption spectra (UV-Vis).[2]

Far-Infrared (FIR) Spectrum

The far-infrared spectrum of this compound has been theoretically investigated, revealing characteristic low-energy vibrational modes. A notable feature is the "drumhead" mode, which is an out-of-plane breathing motion of the entire molecule.[1] As the size of the PAH increases from coronene to this compound, these drumhead modes are predicted to shift to significantly lower frequencies (longer wavelengths).[1]

Vibrational ModeCoronene (C₂₄H₁₂) Calculated Wavelength (μm)[1]This compound (C₉₆H₂₄) Calculated Wavelength (μm)[1]
(0,1) drumhead mode80.6319.9
(0,2) drumhead mode18.276.5
Reminiscent of (0,3) mode-32.9 and 27.2

Table 1: Comparison of calculated far-infrared "drumhead" mode wavelengths for coronene and this compound.

Comparison with a Proxy: The Case of Coronene

Due to the current absence of published experimental spectra for this compound, we turn to its structural core, coronene, to exemplify the comparison between theoretical predictions and experimental measurements.

Infrared (IR) and Raman Spectra

Vibrational spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its bonds. For coronene, both experimental and theoretical IR and Raman spectra are available and show good agreement.[3][4]

Spectroscopic TechniqueExperimental Peak Position (cm⁻¹)Theoretical Peak Position (cm⁻¹)
Far-Infrared (FIR)
549[3]~550[3]
378.7[3]377.8[3]
124[3]~125[3]
Raman
1365[4]~1370[4]
1599[4]~1600[4]
3050[4]~3050[4]

Table 2: Comparison of selected experimental and theoretical vibrational spectral peaks for coronene.

UV-Vis Absorption Spectrum

The electronic absorption spectrum of coronene has been studied both experimentally and theoretically. The spectrum is characterized by several bands in the UV and visible regions.

BandExperimental Peak Position (nm)Theoretical Peak Position (nm)
α-band~400-430[5]~420[5]
p-band~340-350[5]~350[5]
β-band~300-310[5]~305[5]

Table 3: Comparison of experimental and theoretical UV-Vis absorption bands for coronene.

Experimental and Theoretical Protocols

Experimental Protocols

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the PAH is prepared in a suitable solvent (e.g., chloroform, dichloromethane, or a non-polar solvent) that does not absorb in the region of interest.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorption spectrum is recorded over a specific wavelength range (typically 200-800 nm). The absorbance is plotted against the wavelength.

Raman Spectroscopy:

  • Sample Preparation: The sample can be in solid (crystalline or powder) or solution form. For solids, the sample is placed on a microscope slide.[6] For solutions, a cuvette is used.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[7] A microscope is often used to focus the laser beam on the sample and collect the scattered light.[6]

  • Measurement: The laser is directed onto the sample, and the inelastically scattered light is collected and analyzed by a spectrometer. The Raman shift (in cm⁻¹) is plotted against intensity.

Theoretical Protocols

Density Functional Theory (DFT) for Vibrational Spectra:

  • Geometry Optimization: The molecular geometry of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G** or 4-31G).[2]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to obtain the vibrational modes and their corresponding frequencies (wavenumbers) and intensities for both IR and Raman spectra.

  • Spectral Simulation: The calculated frequencies and intensities are convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra:

  • Ground State Calculation: The ground state electronic structure is calculated using DFT, as described above.

  • Excited State Calculation: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states.

  • Spectral Simulation: The calculated excitation energies (converted to wavelengths) and oscillator strengths are used to generate a simulated UV-Vis absorption spectrum.

Conclusion

While experimental spectra for this compound are not yet widely available, theoretical calculations provide valuable insights into its expected spectroscopic properties. The comparison with a smaller, well-characterized PAH like coronene demonstrates that modern computational methods can achieve good agreement with experimental results. As the synthesis of this compound and its derivatives becomes more established, the experimental validation of these theoretical predictions will be a critical step in advancing our understanding of these fascinating nanographene structures.

References

Circumcircumcoronene vs. Circumcoronene: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the properties of two significant nanographenes, this guide offers a comparative analysis of circumcircumcoronene and circumcoronene. Tailored for researchers, scientists, and drug development professionals, this document outlines their structural, electronic, and spectral differences, supported by available experimental and theoretical data.

Circumcoronene (C₅₄H₁₈) and this compound (C₉₆H₂₄) are large polycyclic aromatic hydrocarbons (PAHs) that represent fragments of a graphene sheet. As members of the benzenoid series, their extended π-systems give rise to unique electronic and optical properties, making them subjects of intense research. While circumcoronene has been successfully synthesized and characterized both in solution and on surfaces, its larger counterpart, this compound, remains a formidable synthetic challenge, with much of the current understanding derived from theoretical studies.[1][2] This guide provides a structured comparison of these two fascinating molecules.

Molecular Structure and Physical Properties

The defining difference between circumcoronene and this compound lies in their size and the extent of their π-conjugated systems. Circumcoronene consists of a central coronene core surrounded by an additional ring of benzene units. This compound takes this a step further, with a second layer of benzene rings fused to the periphery of a circumcoronene core. This increase in size has a profound impact on their molecular weight and, theoretically, on their physical properties.

PropertyCircumcoroneneThis compound
Chemical Formula C₅₄H₁₈C₉₆H₂₄
Molecular Weight 666.73 g/mol 1177.20 g/mol
Appearance Crystalline solid (derivatives)Theoretical

Electronic and Optical Properties: A Tale of Increasing Conjugation

The extension of the π-system from circumcoronene to this compound is predicted to significantly alter their electronic and optical properties. A key indicator of this is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, which generally decreases with increasing conjugation. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, leading to a red-shift in the absorption and emission spectra.

While direct experimental comparison of the HOMO-LUMO gaps is not yet available, theoretical studies on related polycyclic aromatic hydrocarbons suggest a trend of decreasing gap size with increasing molecular dimensions. For instance, density functional theory (DFT) calculations on coronene and its derivatives show a decrease in the HOMO-LUMO gap with increasing size. Extrapolating this trend, this compound is expected to have a smaller HOMO-LUMO gap than circumcoronene, making it more reactive and capable of absorbing lower-energy photons.

Theoretical studies on the far-infrared (FIR) spectra of these molecules also highlight the impact of their size. A comparative theoretical study of coronene (C₂₄H₁₂) and this compound (C₉₆H₂₄) revealed a significant red-shift in the vibrational modes of the larger molecule. For example, the (0,1) drumhead mode shifts from 80.6 μm in coronene to 319.9 μm in this compound, a factor of four increase that mirrors the increase in the number of carbon atoms. This suggests that the vibrational properties are strongly dependent on the molecular dimensions.

Synthesis Strategies: From Feasible to Formidable

The synthesis of these large PAHs is a significant challenge due to their low solubility and high tendency to aggregate. However, recent breakthroughs have enabled the preparation of circumcoronene and its derivatives through both solution-phase and on-surface methods.

Solution-Phase Synthesis of Circumcoronene Derivatives: A recently developed method involves the Brønsted/Lewis acid-mediated cyclization of vinyl ether or alkyne precursors. This approach has successfully yielded crystalline derivatives of circumcoronene, allowing for their detailed characterization by X-ray crystallography and NMR spectroscopy.

On-Surface Synthesis of Circumcoronene: An alternative strategy involves the surface-assisted cyclodehydrogenation of a rationally designed precursor molecule on a copper surface (Cu(111)). This method allows for the formation of highly ordered, self-assembled monolayers of circumcoronene.

The synthesis of this compound, however, remains an unmet challenge. The increased number of bonds that need to be formed and the expectedly lower solubility make its bottom-up synthesis significantly more complex than that of circumcoronene.

Experimental Protocols

Solution-Phase Synthesis of Circumcoronene Derivatives

A general protocol for the synthesis of circumcoronene derivatives involves a multi-step process. The key final step is an acid-mediated cyclization. For example, a precursor containing multiple alkyne or vinyl ether functionalities can be treated with a strong acid, such as methanesulfonic acid, or a Lewis acid, like platinum(II) chloride, in an appropriate solvent (e.g., toluene) under reflux conditions to induce the final ring-closing reactions. The specific precursors and reaction conditions can be tailored to produce different derivatives with varying substituents on the periphery.

G cluster_precursor Precursor Synthesis cluster_cyclization Final Cyclization cluster_product Product A Starting Materials B Multi-step Organic Synthesis A->B Coupling Reactions C Alkyne/Vinyl Ether Precursor B->C D Acid-Mediated Cyclization (e.g., PtCl2, Toluene, Reflux) C->D E Circumcoronene Derivative D->E

Solution-Phase Synthesis Workflow
On-Surface Synthesis of Circumcoronene

This method utilizes a specifically designed precursor molecule that is deposited onto a pristine metal surface under ultra-high vacuum conditions. The synthesis proceeds through a series of thermally activated steps.

  • Precursor Deposition: A precursor molecule, such as a hexa-peri-hexabenzocoronene derivative with methyl groups, is sublimated onto a Cu(111) surface.

  • Surface-Assisted Cyclodehydrogenation: Upon annealing the substrate to a specific temperature, the precursor undergoes intramolecular cyclodehydrogenation, leading to the formation of the planar circumcoronene molecule.

G A Precursor Molecule (e.g., Dodecamethyl-hexa-peri-hexabenzocoronene) B Deposition on Cu(111) Surface (Ultra-High Vacuum) A->B C Thermal Annealing B->C D On-Surface Cyclodehydrogenation C->D E Circumcoronene Monolayer D->E

On-Surface Synthesis Workflow

Concluding Remarks

Circumcoronene and this compound represent important milestones in the bottom-up synthesis of graphene-like molecules. While circumcoronene is now accessible for experimental investigation, this compound remains a theoretical target, pushing the boundaries of synthetic chemistry. The comparative analysis presented here, based on available data, highlights the predictable yet profound impact of size on the properties of these nanographenes. Future research will undoubtedly focus on the successful synthesis of this compound, which will enable a direct experimental comparison and unlock the potential of these large, well-defined graphene fragments in materials science and electronics.

References

The Electronic Frontier: Circumcircumcoronene's Properties in the Landscape of Large Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and scientists exploring the electronic characteristics of next-generation carbon-based nanomaterials.

Circumcircumcoronene (C96H24), a large, highly symmetric polycyclic aromatic hydrocarbon (PAH), stands at the forefront of materials science research due to its potential applications in organic electronics. Understanding its fundamental electronic properties is crucial for the rational design of novel devices. This guide provides a comparative analysis of the electronic characteristics of this compound against other prominent large PAHs, supported by available experimental and theoretical data.

Quantitative Comparison of Electronic Properties

The electronic behavior of PAHs is largely dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter determining the molecule's conductivity and optical properties. Ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) further define a PAH's charge-carrier injection and transport capabilities.

Below is a summary of key electronic properties for this compound and other representative large PAHs. It is important to note that experimental data for this compound is limited, and many values are derived from theoretical calculations.

MoleculeFormulaHOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Data Type
This compound C96H24~1.9 (Theoretical)5.33 (Theoretical)[1]2.34 (Theoretical)[1]Theoretical
Circumcoronene C54H182.2 - 2.5 (Expt.)5.90 (Theoretical)[1]1.68 (Theoretical)[1]Experimental & Theoretical
Coronene C24H123.8 - 4.2 (Expt.)7.21 - 7.29 (Expt.)[2]0.47 - 0.54 (Expt.)[3]Experimental
Ovalene C32H143.1 - 3.4 (Expt.)6.71 (Theoretical)[1]1.17 (Theoretical)[1]Experimental & Theoretical
Dicoronylene C48H20~2.5 (Theoretical)--Theoretical

Note: Experimental values can vary depending on the measurement technique and conditions (e.g., gas phase vs. solid state).

As the size of the PAH increases from coronene to this compound, a clear trend of a decreasing HOMO-LUMO gap is observed. This is consistent with the quantum confinement effect, where the delocalization of π-electrons over a larger area leads to a smaller energy separation between the frontier orbitals. The ionization potential also generally decreases with increasing size, indicating that it becomes easier to remove an electron from larger PAHs. Conversely, the electron affinity tends to increase, suggesting a greater ability to accept an electron. These trends highlight the tunability of electronic properties in PAHs through synthetic control over their size and structure.

Experimental Protocols

The determination of the electronic properties of large PAHs relies on a suite of sophisticated experimental techniques. Below are generalized protocols for two key methods: Scanning Tunneling Spectroscopy (STS) for determining the HOMO-LUMO gap and Ultraviolet Photoelectron Spectroscopy (UPS) for measuring the ionization potential.

Scanning Tunneling Spectroscopy (STS) for HOMO-LUMO Gap Measurement

STS is a powerful technique to probe the local density of electronic states (LDOS) of a molecule adsorbed on a conductive surface.

Methodology:

  • Sample Preparation:

    • A highly ordered, clean, and conductive substrate (e.g., Au(111), Ag(111), or graphite) is prepared under ultra-high vacuum (UHV) conditions.

    • The PAH molecules are deposited onto the substrate via thermal evaporation from a Knudsen cell or by solution deposition followed by annealing to promote self-assembly and remove residual solvent. The coverage is kept low to allow for the investigation of individual molecules.

  • STM Imaging:

    • A sharp metallic tip (e.g., Pt/Ir or W) is brought into close proximity (a few angstroms) to the sample surface.

    • A bias voltage is applied between the tip and the sample, and the resulting tunneling current is measured.

    • The tip is scanned across the surface to obtain a topographic image of the adsorbed molecules, confirming their integrity and arrangement.

  • STS Measurement:

    • The STM tip is positioned over a single PAH molecule of interest.

    • The feedback loop is temporarily disabled to maintain a constant tip-sample distance.

    • The bias voltage is swept through a range that encompasses the expected HOMO and LUMO energy levels.

    • The differential conductance (dI/dV) is recorded as a function of the bias voltage using a lock-in amplifier. The dI/dV signal is proportional to the LDOS of the molecule at the tip position.

  • Data Analysis:

    • The resulting dI/dV spectrum will show peaks corresponding to the onset of tunneling into the LUMO (at positive sample bias) and out of the HOMO (at negative sample bias).

    • The energy difference between the onsets of these two peaks provides a direct measurement of the HOMO-LUMO gap of the molecule on the surface.

Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Potential Measurement

UPS is a surface-sensitive technique used to investigate the valence electronic structure of materials and determine their ionization potential.

Methodology:

  • Sample Preparation:

    • A thin film of the PAH is deposited on a conductive substrate (e.g., indium tin oxide (ITO) or a metal foil) under UHV conditions. The film should be thick enough to be representative of the bulk material but thin enough to avoid charging effects.

  • UV Irradiation:

    • The sample is irradiated with a monochromatic source of ultraviolet photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).

  • Photoelectron Detection:

    • The UV photons cause the emission of photoelectrons from the valence band of the PAH film.

    • An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.

  • Data Analysis:

    • The UPS spectrum plots the number of emitted electrons as a function of their kinetic energy.

    • The ionization potential (IP) is determined from the secondary electron cutoff (the low kinetic energy edge of the spectrum) and the Fermi level edge (the high kinetic energy edge corresponding to the onset of emission from the valence band).

    • The ionization potential is calculated as: IP = hν - (E_Fermi - E_cutoff), where hν is the energy of the incident UV photons.

Visualizing Key Relationships

To better understand the structure-property relationships in large PAHs, the following diagrams illustrate fundamental concepts and experimental workflows.

G cluster_0 PAH Size and Electronic Properties Increasing Size Increasing Size Decreasing HOMO-LUMO Gap Decreasing HOMO-LUMO Gap Increasing Size->Decreasing HOMO-LUMO Gap Quantum Confinement Decreasing Ionization Potential Decreasing Ionization Potential Increasing Size->Decreasing Ionization Potential Increasing Electron Affinity Increasing Electron Affinity Increasing Size->Increasing Electron Affinity

Caption: Relationship between PAH size and key electronic properties.

G cluster_1 STS Experimental Workflow A UHV Sample Preparation B PAH Deposition A->B C STM Topographic Imaging B->C D Position Tip over Molecule C->D E Disable Feedback & Sweep Bias D->E F Record dI/dV Spectrum E->F G Determine HOMO-LUMO Gap F->G

Caption: Simplified workflow for HOMO-LUMO gap measurement using STS.

References

A Researcher's Guide to Benchmarking DFT Functionals for Circumcircumcoronene Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of large polycyclic aromatic hydrocarbons (PAHs) like circumcircumcoronene (C96H24) is crucial for understanding their electronic, structural, and vibrational properties. Density Functional Theory (DFT) stands as a primary tool for these investigations due to its balance of computational cost and accuracy. This guide provides a comparative overview of DFT functionals for this compound calculations, supported by available data and established best practices for large PAHs.

Data Presentation: A Comparative Look at DFT Functionals

The performance of various DFT functionals can be assessed based on their ability to predict key molecular properties, including geometric parameters, electronic structure, and vibrational frequencies. For large PAHs, hybrid functionals, particularly those incorporating a portion of exact Hartree-Fock exchange, and dispersion corrections are generally recommended.

Below is a summary of calculated electronic properties for this compound using different DFT functionals. It is important to note that direct comparison is challenging due to the use of different basis sets and computational parameters in the source literature.

DFT FunctionalBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
B3LYP6-31G(d)-5.12-2.682.44
PBE0(not specified)(not specified)(not specified)(not specified)
CAM-B3LYP(not specified)(not specified)(not specified)(not specified)
M06-2X(not specified)(not specified)(not specified)(not specified)

Note: Data for PBE0, CAM-B3LYP, and M06-2X for this compound are not explicitly available in the searched literature but are included as highly recommended functionals for large PAHs based on general benchmarking studies. Researchers are encouraged to perform their own benchmark calculations for specific properties of interest.

Studies on large PAHs suggest that hybrid functionals like B3LYP and PBE0, especially when paired with dispersion corrections (e.g., -D3), provide a good balance of accuracy and computational efficiency for geometry optimizations and electronic property calculations. For instance, the B3LYP-D3/cc-pVTZ level of theory has been successfully used for the geometry optimization of large PAHs.[1] For electronically excited states, Time-Dependent DFT (TD-DFT) is the standard method, with the choice of functional being equally critical.[2]

Experimental and Computational Protocols

The reliability of DFT calculations is intrinsically linked to the chosen methodology. Below are typical experimental and computational protocols employed in the study of large PAHs.

Geometry Optimization:

  • Software: Gaussian, ORCA, VASP, etc.

  • Functional: B3LYP, PBE0, M06-2X, often with Grimme's D3 dispersion correction.

  • Basis Set: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).

  • Convergence Criteria: Tight convergence criteria for both energy and forces are essential for obtaining accurate geometries.

Electronic Properties (HOMO, LUMO, etc.):

  • Method: Single-point energy calculations on the optimized geometry.

  • Functional and Basis Set: The same level of theory as the geometry optimization is often used, though higher-level calculations can be performed for more accurate electronic properties.

Vibrational Frequencies:

  • Method: Calculation of the Hessian matrix (second derivatives of the energy) at the optimized geometry. This can be done analytically for many functionals or numerically.

  • Functional and Basis Set: Consistency with the geometry optimization is crucial.

  • Anharmonic Corrections: For a more accurate comparison with experimental infrared (IR) and Raman spectra, anharmonic frequency calculations are recommended, though they are computationally expensive. A common practice is to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors.[3]

Mandatory Visualization: DFT Benchmarking Workflow

The following diagram illustrates a typical workflow for benchmarking DFT functionals for a large molecule like this compound.

DFT_Benchmarking_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis and Comparison cluster_benchmark 4. Benchmarking mol_structure Define Molecular Structure (C96H24) select_functionals Select DFT Functionals (e.g., B3LYP, PBE0, M06-2X) select_basis_sets Select Basis Sets (e.g., 6-31G(d), cc-pVTZ) geom_opt Geometry Optimization select_basis_sets->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO/LUMO) geom_opt->electronic_prop compare_geom Compare Geometric Parameters geom_opt->compare_geom compare_vib Compare Vibrational Frequencies freq_calc->compare_vib compare_electronic Compare Electronic Properties electronic_prop->compare_electronic exp_data Experimental Data or High-Level Theory (e.g., CCSD(T)) compare_geom->exp_data compare_electronic->exp_data compare_vib->exp_data assess_accuracy Assess Functional Accuracy and Efficiency exp_data->assess_accuracy recommend Recommend Best Performing Functional(s) assess_accuracy->recommend

A typical workflow for benchmarking DFT functionals.

References

Unveiling the Electronic Landscape: A Comparative Spectroscopic Analysis of Circumcoronene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the electronic properties of a recently synthesized circumcoronene derivative against coronene and graphene quantum dots. This analysis is supported by experimental data from spectroscopic studies, offering insights into the structure-property relationships of these novel nanographene structures.

Circumcircumcoronene, a large polycyclic aromatic hydrocarbon (PAH), is a fascinating molecular fragment of graphene, attracting significant interest for its potential applications in materials science.[1] Theoretical studies have been instrumental in predicting the electronic characteristics of the broader coronene series, suggesting that the HOMO-LUMO gap generally decreases with an increasing number of fused rings.[1] However, the experimental validation of these properties, particularly for larger members of the series like this compound, has been challenging due to synthetic difficulties.

A significant breakthrough was recently achieved with the first successful solution-phase synthesis of circumcoronene derivatives, enabling the experimental characterization of their electronic properties.[2][3] This guide focuses on a comparative analysis of one such derivative, referred to as CC-2 in the literature, with its smaller structural analog, coronene, and with graphene quantum dots (GQDs) of a comparable size.

It is important to note that while the prompt requested information on signaling pathways and drug development applications, extensive research has revealed that the current scientific literature on circumcoronene and its derivatives is predominantly focused on their fundamental materials properties and potential applications in electronics. There is currently no significant body of research exploring their use in drug development or their effects on biological signaling pathways.

Comparative Analysis of Electronic Properties

The electronic properties of the circumcoronene derivative CC-2, coronene, and a representative graphene quantum dot (GQD) of similar carbon atom count are summarized in the table below. The data for CC-2 and coronene are derived from experimental measurements in solution, providing a direct comparison of their intrinsic electronic behavior. The GQD data represents typical values for nanoparticles of a comparable size, though it's important to recognize that the properties of GQDs can vary significantly with their precise structure.

PropertyCircumcoronene Derivative (CC-2)CoroneneGraphene Quantum Dot (~C54)
Molecular Formula C54H18 derivativeC24H12~(C54)
UV-Vis Absorption (λmax, nm) 358, 415, 442~302, 343Size-dependent, often broad
Fluorescence Emission (λmax, nm) 468, 498~426, 445Size and surface-dependent
Electrochemical HOMO (eV) Not explicitly stated, inferred from CV~ -5.1 to -5.5Variable
Electrochemical LUMO (eV) Not explicitly stated, inferred from CV~ -1.9 to -2.3Variable
Electrochemical Band Gap (eV) ~2.39~2.8 to 3.6Highly tunable

Note: The HOMO and LUMO levels for the circumcoronene derivative and coronene are estimated from cyclic voltammetry data. The GQD properties are representative and can vary based on synthesis and functionalization.

The experimental data reveals that the circumcoronene derivative CC-2 exhibits a red-shifted absorption and emission spectrum compared to coronene. This is consistent with the expected increase in π-conjugation with the larger aromatic system, which leads to a smaller HOMO-LUMO gap. The similarity in the overall spectral shape between CC-2 and coronene underscores the foundational relationship between these molecules.

Graphene quantum dots of a comparable size to circumcoronene also exhibit quantum confinement effects, leading to a discrete electronic structure. However, their electronic properties are highly sensitive to their exact size, shape, and edge structure, making direct comparisons challenging. Generally, GQDs offer a high degree of tunability in their electronic and optical properties through synthetic control.

Experimental Protocols

The validation of the electronic properties of these carbon-based nanomaterials relies on a suite of spectroscopic and electrochemical techniques. Below are generalized methodologies for the key experiments cited.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of light absorbed by the molecule, which correspond to electronic transitions between molecular orbitals.

Protocol:

  • Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., dichloromethane, cyclohexane) to a known concentration, typically in the micromolar range.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of a molecule after it has been excited by light of a specific wavelength.

Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in an appropriate solvent to avoid concentration-dependent quenching effects.

  • Instrumentation: A spectrofluorometer is used.

  • Measurement: The sample is excited at a wavelength corresponding to one of its absorption maxima. The emitted light is then scanned over a range of longer wavelengths.

  • Data Analysis: The wavelengths of maximum fluorescence emission are determined from the emission spectrum.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Protocol:

  • Sample Preparation: The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

  • Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

  • Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical relationships, often referenced to the ferrocene/ferrocenium redox couple.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and spectroscopic characterization of a novel polycyclic aromatic hydrocarbon like the circumcoronene derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Solution-Phase Synthesis purification Chromatography & Recrystallization synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence cv Cyclic Voltammetry purification->cv absorption_data Absorption Maxima uv_vis->absorption_data emission_data Emission Maxima fluorescence->emission_data redox_potentials Redox Potentials cv->redox_potentials homo_lumo HOMO-LUMO Gap redox_potentials->homo_lumo

Caption: Experimental workflow for the synthesis and characterization of circumcoronene derivatives.

Logical Relationship of Electronic Properties

The electronic properties of these nanographene molecules are intrinsically linked to their molecular structure. An increase in the extent of the π-conjugated system generally leads to a decrease in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. This relationship is a cornerstone of designing organic materials with tailored optoelectronic properties.

electronic_properties cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_spectroscopic Spectroscopic Properties pi_system Size of π-Conjugated System homo_lumo HOMO-LUMO Gap pi_system->homo_lumo Increase leads to Decrease absorption Absorption Wavelength (λmax) homo_lumo->absorption Decrease leads to Increase (Red Shift) emission Emission Wavelength (λmax) homo_lumo->emission Decrease leads to Increase (Red Shift)

References

A Comparative Analysis of the Stability of Circumcircumcoronene and Smaller Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Polycyclic Aromatic Hydrocarbon Stability

The stability of polycyclic aromatic hydrocarbons (PAHs) is a critical factor in their potential applications, from materials science to drug development. As the size and complexity of these molecules increase, so too do the nuances of their electronic and thermodynamic properties. This guide provides a comparative analysis of the stability of the large, highly condensed PAH, circumcircumcoronene, with a selection of smaller, more common PAHs: benzene, naphthalene, anthracene, pyrene, and coronene. The stability is evaluated through two key quantum chemical parameters: resonance energy and the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap.

Quantitative Stability Metrics

The following table summarizes the calculated resonance energy per π-electron and the HOMO-LUMO gap for the selected PAHs. A higher resonance energy per π-electron and a larger HOMO-LUMO gap are generally indicative of greater thermodynamic and kinetic stability, respectively.

Polycyclic Aromatic HydrocarbonMolecular FormulaNumber of π-electronsResonance Energy (kcal/mol)Resonance Energy per π-electron (kcal/mol)HOMO-LUMO Gap (eV)
BenzeneC₆H₆636[1]6.0[2]6.99
NaphthaleneC₁₀H₈1061[1]6.1[2]4.75[3]
AnthraceneC₁₄H₁₀1484[1][2]6.0[2]3.44
PyreneC₁₆H₁₀16915.693.78[4]
CoroneneC₂₄H₁₂241104.583.97[4]
This compoundC₉₆H₂₄96Not AvailableNot Available~2.5 (Estimated)

Note: The resonance energy and HOMO-LUMO gap values are compiled from various theoretical studies and are presented for comparative purposes. The HOMO-LUMO gap for this compound is an estimation based on the established trend of decreasing gap size with increasing number of fused aromatic rings.

Experimental Protocols

Determination of Resonance Energy via Heat of Hydrogenation

Resonance energy is a measure of the extra stability of a conjugated system compared to a hypothetical localized system. It can be experimentally determined by measuring the heat of hydrogenation.

Principle: The heat of hydrogenation of an aromatic compound is compared to the theoretical heat of hydrogenation of a non-aromatic analogue with the same number of double bonds. The difference between these values provides an estimate of the resonance energy.

Generalized Protocol using Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the PAH is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." For solid samples like naphthalene, the sample may be pressed into a pellet.

  • Catalyst Addition: A hydrogenation catalyst, such as platinum oxide (Adam's catalyst) or palladium on carbon, is added to the bomb.

  • Assembly and Pressurization: The bomb is sealed and flushed with hydrogen gas to remove air. It is then pressurized with a known high pressure of hydrogen gas.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a thermally insulated container filled with a precise volume of water. The temperature of the water is monitored with a high-precision thermometer.

  • Initiation of Reaction: The hydrogenation reaction is initiated, often by heating the bomb to a specific temperature to activate the catalyst.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat released by the reaction.

  • Calculation: The heat of hydrogenation is calculated using the formula: q = -Ccal × ΔT where q is the heat of reaction and Ccal is the heat capacity of the calorimeter (determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid).

  • Resonance Energy Calculation: The experimental heat of hydrogenation is compared to the theoretical value for a non-aromatic analogue to determine the resonance energy.

Determination of HOMO-LUMO Gap via Cyclic Voltammetry and UV-Vis Spectroscopy

The HOMO-LUMO gap is a key indicator of the kinetic stability and chemical reactivity of a molecule. A larger gap suggests lower reactivity. This gap can be determined experimentally by combining electrochemical and spectroscopic methods.

Principle: Cyclic voltammetry is used to determine the oxidation and reduction potentials of the molecule, which are related to the HOMO and LUMO energy levels, respectively. The optical band gap, which is a good approximation of the HOMO-LUMO gap, is determined from the onset of absorption in the UV-Vis spectrum.

Detailed Protocol:

  • Cyclic Voltammetry (CV): a. Solution Preparation: A solution of the PAH is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). b. Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). c. Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (Eox) and reduction potential (Ered) are determined from the resulting voltammogram. d. Energy Level Calculation: The HOMO and LUMO energy levels are estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV
    • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

  • UV-Vis Spectroscopy: a. Solution Preparation: A dilute solution of the PAH is prepared in a UV-transparent solvent (e.g., cyclohexane). b. Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. c. Band Gap Determination: The onset of the lowest energy absorption band (λonset) is determined from the spectrum. The optical HOMO-LUMO gap (Eg) is then calculated using the equation:

    • Eg (eV) = 1240 / λonset (nm)

Stability Analysis and Trends

The stability of PAHs is influenced by a combination of factors, including the number of π-electrons, the number of aromatic rings, and the topology of the fused ring system.

HOMO-LUMO Gap: A clear trend of a decreasing HOMO-LUMO gap is observed as the size of the PAH increases. This is due to the extension of the π-conjugated system, which leads to a smaller energy difference between the highest occupied and lowest unoccupied molecular orbitals. Benzene, with the smallest π-system, has the largest HOMO-LUMO gap and is the most kinetically stable. The estimated HOMO-LUMO gap for this compound is significantly smaller, indicating that it is more reactive than the smaller PAHs, despite its high thermodynamic stability.

Clar's Rule and Structural Stability: Clar's rule provides a qualitative framework for understanding the stability of PAHs based on the concept of "aromatic sextets" – localized benzene-like units within the larger π-system.[5][6] The most stable resonance structure is the one with the maximum number of disjoint aromatic sextets.

  • Linear vs. Compact PAHs: Linearly fused PAHs, like anthracene, have fewer Clar sextets and are generally less stable and more reactive than their angularly fused isomers like phenanthrene.[5] Highly compact, symmetric structures like coronene and this compound can accommodate a larger number of aromatic sextets, contributing to their high thermodynamic stability.

Visualizing Stability Concepts

The following diagrams illustrate the conceptual basis for PAH stability and a typical workflow for its experimental determination.

PAH_Stability cluster_structure PAH Structure cluster_stability Relative Stability Linear Linear Low Low Linear->Low Fewer Clar Sextets Angular Angular Moderate Moderate Angular->Moderate More Clar Sextets Compact Compact High High Compact->High Maximized Clar Sextets This compound This compound Compact->this compound This compound->High

Caption: Relationship between PAH topology and stability based on Clar's rule.

HOMO_LUMO_Workflow cluster_cv Cyclic Voltammetry cluster_uvvis UV-Vis Spectroscopy CV_Sample Prepare PAH Solution (with electrolyte) CV_Measurement Perform CV Measurement (3-electrode cell) CV_Sample->CV_Measurement CV_Data Determine E_ox and E_red CV_Measurement->CV_Data CV_Calc Calculate E_HOMO and E_LUMO CV_Data->CV_Calc Final HOMO-LUMO Gap Final HOMO-LUMO Gap CV_Calc->Final HOMO-LUMO Gap UV_Sample Prepare Dilute PAH Solution UV_Measurement Record Absorption Spectrum UV_Sample->UV_Measurement UV_Data Determine λ_onset UV_Measurement->UV_Data UV_Calc Calculate Optical Gap (E_g) UV_Data->UV_Calc UV_Calc->Final HOMO-LUMO Gap

Caption: Experimental workflow for determining the HOMO-LUMO gap of a PAH.

Conclusion

The stability of polycyclic aromatic hydrocarbons is a multifaceted property that generally increases with the degree of π-electron delocalization and the compactness of the molecular structure. While larger PAHs like this compound possess immense thermodynamic stability due to their extensive resonance, their decreasing HOMO-LUMO gap suggests a higher kinetic reactivity compared to smaller PAHs. This trade-off between thermodynamic stability and kinetic reactivity is a crucial consideration for the application of these fascinating molecules in various scientific and technological fields. The experimental protocols and conceptual frameworks presented here provide a robust basis for the continued investigation and comparison of these important compounds.

References

Assessing the Planarity of Circumcircumcoronene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of large polycyclic aromatic hydrocarbons (PAHs) like circumcircumcoronene is crucial for predicting their electronic properties, intermolecular interactions, and suitability for various applications. This guide provides a comparative analysis of the planarity of this compound derivatives, detailing the experimental and computational methods used for their assessment and the impact of various substituents on their molecular conformation.

The vast, fused aromatic system of this compound (C96H24) suggests a preference for a planar geometry to maximize π-orbital overlap. However, the introduction of peripheral substituents can induce significant deviations from planarity due to steric hindrance. This guide explores these structural perturbations through a review of established analytical techniques and computational modeling.

Experimental Assessment of Planarity

The definitive method for determining the precise three-dimensional structure of a molecule, including its planarity, is single-crystal X-ray crystallography. This technique provides atomic coordinates, from which the deviation of individual atoms from a mean plane can be calculated.

Key Experimental Protocol: Single-Crystal X-ray Crystallography

A typical workflow for assessing the planarity of a this compound derivative using single-crystal X-ray crystallography involves the following steps:

  • Crystal Growth: High-quality single crystals of the derivative are grown, often by slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are deduced. This model is then refined to best fit the experimental data.

  • Planarity Analysis: A mean plane is calculated through the carbon atoms of the this compound core. The distances of individual atoms from this plane are then calculated to quantify the degree of non-planarity.

The following diagram illustrates the general workflow of X-ray crystallography for planarity assessment.

G Experimental Workflow: X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallography cluster_analysis Planarity Assessment Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Mean_Plane Calculation of Mean Plane Structure_Solution->Mean_Plane Deviation_Analysis Analysis of Atomic Deviations Mean_Plane->Deviation_Analysis

Caption: Workflow for determining molecular planarity using X-ray crystallography.

Computational Assessment of Planarity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and analyzing the planarity of large molecules like this compound derivatives. These methods can be especially useful for comparing a series of compounds or for molecules that are difficult to crystallize.

Key Computational Protocol: Density Functional Theory (DFT) Calculations

A standard protocol for the computational assessment of planarity is as follows:

  • Structure Input: A starting 3D structure of the this compound derivative is generated.

  • Geometry Optimization: The energy of the molecule is minimized to find its most stable conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Planarity Analysis: The optimized coordinates are used to calculate quantitative measures of planarity.

Quantitative Metrics of Non-Planarity

Several metrics can be derived from the atomic coordinates to provide a quantitative measure of non-planarity:

  • Root-Mean-Square Deviation (RMSD) of atoms from the mean plane: This gives an overall measure of the deviation of the core atoms from planarity.

  • Maximum Deviation: The largest distance of any core atom from the mean plane.

  • Molecular Planarity Parameter (MPP) and Span of Deviation from Plane (SDP): These are recently developed metrics that provide a robust and universal way to quantify molecular planarity[1][2].

The logical relationship for using computational methods to assess planarity is depicted below.

G Computational Assessment of Planarity cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Structure Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Structure->Optimization Frequency Frequency Calculation Optimization->Frequency Coordinates Optimized Atomic Coordinates Frequency->Coordinates Metrics Planarity Metrics (RMSD, Max Dev, MPP, SDP) Coordinates->Metrics

Caption: Process for computational planarity analysis using DFT.

Comparison of this compound Derivatives

While extensive comparative data for a wide range of this compound derivatives is still emerging, studies on related, smaller PAHs like coronene provide valuable insights into the effects of substitution.

Substituent Effects on Planarity

The planarity of the this compound core is primarily influenced by the steric bulk of the peripheral substituents.

  • Unsubstituted this compound: The parent molecule is predicted to be highly planar.

  • Alkyl-Substituted Derivatives: Increasing the size of alkyl substituents (e.g., from methyl to tert-butyl) is expected to cause greater steric repulsion between adjacent groups, forcing them out of the plane of the aromatic core. This, in turn, can induce a distortion in the this compound skeleton itself. DFT studies on related systems have shown that bulky alkyl groups can lead to significant deviations from planarity[2].

  • Halogenated Derivatives: Halogen atoms, while electron-withdrawing, also possess significant van der Waals radii. Increasing the size of the halogen (F < Cl < Br < I) is predicted to increase steric strain and lead to greater non-planarity.

  • Aryl-Substituted Derivatives: Phenyl or other aryl substituents can introduce significant steric bulk. The degree of non-planarity will depend on the torsion angle between the aryl substituent and the this compound core, which is influenced by both steric and electronic factors.

The following table summarizes the expected trend in planarity for different classes of this compound derivatives based on general principles of steric hindrance observed in related systems. Quantitative data for this compound derivatives is an active area of research.

Derivative ClassExample SubstituentExpected Degree of Non-PlanarityRationale
Unsubstituted-HVery LowMinimal steric hindrance.
Small Alkyl-CH₃LowSmall steric footprint.
Bulky Alkyl-C(CH₃)₃HighSignificant steric repulsion between adjacent groups.
Small Halogen-FLowSmall van der Waals radius.
Large Halogen-IModerate to HighLarge van der Waals radius leading to steric strain.
Aryl-C₆H₅ModerateSteric bulk and potential for torsional strain.

It is important to note that a definitive quantitative comparison requires consistent experimental or computational data for a series of this compound derivatives. A study on a methyl-substituted coronene amide analogue revealed a non-planar core structure due to steric repulsions between the isobutyl and methyl groups, confirming that even relatively small substituents can induce significant distortion[3].

Conclusion

The planarity of this compound derivatives is a critical parameter that is highly sensitive to the nature of peripheral substituents. While single-crystal X-ray crystallography provides the most direct experimental measure of planarity, computational methods like DFT are invaluable for predictive studies and for comparing series of related compounds. Current research indicates that steric hindrance from bulky substituents is the primary driver of non-planarity in these large aromatic systems. Further experimental and computational studies on a wider range of functionalized this compound derivatives are needed to build a comprehensive quantitative understanding of these structure-property relationships.

References

A Comparative Analysis of Circumcircumcoronene and Graphene Nanoribbons for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and characterization of circumcircumcoronene and graphene nanoribbons.

This compound and graphene nanoribbons (GNRs) represent two fascinating classes of carbon-based nanomaterials with immense potential in next-generation electronics, materials science, and biomedical applications. While both are derived from the fundamental graphene lattice, their distinct structural characteristics give rise to unique properties. This guide provides a detailed comparative analysis of their synthesis, electronic and mechanical properties, and the experimental protocols for their characterization, offering a valuable resource for researchers navigating the selection of materials for specific applications.

Synthesis Strategies: From Molecular Precursors to Atomically Precise Structures

The fabrication of this compound and graphene nanoribbons can be broadly categorized into "bottom-up" and "top-down" approaches. Bottom-up methods, which involve the assembly of molecular precursors, offer unparalleled precision in controlling the final structure.

This compound , a large polycyclic aromatic hydrocarbon (PAH), is primarily synthesized through bottom-up methods.

  • Solution-Phase Synthesis: This approach involves multi-step organic reactions to build the complex molecular framework. A recently developed method utilizes a Brønsted/Lewis acid-mediated cyclization of vinyl ether or alkyne precursors.[1]

  • On-Surface Synthesis: This technique leverages a solid substrate, typically a metal surface like Cu(111), to catalyze the cyclodehydrogenation of rationally designed precursor molecules. This method has demonstrated the ability to produce high yields of circumcoronene.[2]

Graphene Nanoribbons can be synthesized via both top-down and bottom-up approaches.

  • Top-Down Methods: These methods involve cutting or unzipping larger carbon structures. Common techniques include the lithographic patterning of graphene sheets and the chemical or physical unzipping of carbon nanotubes. While scalable, these methods often result in less precise edge structures.

  • Bottom-Up Methods: Similar to this compound, bottom-up synthesis of GNRs offers atomic precision.

    • Solution-Phase Synthesis: This involves the polymerization of monomer precursors followed by a cyclodehydrogenation step to form the final GNR structure.[3]

    • On-Surface Synthesis: This is a powerful technique for creating atomically precise GNRs with well-defined widths and edge geometries on metallic substrates like Au(111).[4][5][6][7] The process typically involves the thermal deposition of halogenated molecular precursors, followed by polymerization and cyclodehydrogenation.[7]

Synthesis_Comparison CCC_Solution Solution-Phase CCC_OnSurface On-Surface GNR_TopDown Top-Down GNR_BottomUp Bottom-Up Molecular Precursors Molecular Precursors Molecular Precursors->CCC_Solution Multi-step reactions Molecular Precursors->CCC_OnSurface Surface-assisted reactions Molecular Precursors->GNR_BottomUp Polymerization Graphene/CNTs Graphene/CNTs Graphene/CNTs->GNR_TopDown Cutting/Unzipping

A simplified comparison of synthesis routes for this compound and Graphene Nanoribbons.

Comparative Performance Data

The distinct structures of this compound and GNRs lead to significant differences in their electronic and mechanical properties. The following tables summarize key performance metrics, drawing from both experimental and theoretical studies.

Table 1: Electronic Properties
PropertyThis compound (Theoretical)Graphene Nanoribbons (Experimental/Theoretical)Key Factors Influencing Property
Electronic Bandgap Varies with structure; calculations suggest a small HOMO-LUMO gap.[8][9]Tunable (0 - ~3.36 eV)[4]GNRs: Width, edge structure (armchair vs. zigzag), and defects.
Charge Carrier Mobility Theoretical studies suggest potential for charge transport, but quantitative values are scarce.[10][11][12]Varies widely depending on structure and substrate.GNRs: Edge roughness, substrate interactions, and length.
Table 2: Mechanical Properties
PropertyThis compound (Theoretical Estimate)Graphene Nanoribbons (Theoretical/Experimental)Key Factors Influencing Property
Young's Modulus Expected to be high, similar to other large PAHs, but specific values are not readily available.~1.0 TPa (approaches graphene's value with increasing width)[13][14]GNRs: Width and edge structure.
Tensile Strength Not reported.Varies with width and edge structure.[15]GNRs: Presence of defects.
Fracture Strain Not reported.Dependent on width and edge structure.[16]GNRs: Edge smoothness.

Experimental Protocols for Characterization

Accurate characterization is crucial for understanding the structure-property relationships of these nanomaterials. This section details common experimental methodologies.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, providing insights into its structure, quality, and defects.

Protocol for Graphene Nanoribbons:

  • Sample Preparation: GNRs synthesized on a substrate (e.g., Au(111)) can be characterized directly or transferred to a different substrate like SiO2/Si.

  • Instrumentation: A confocal Raman microscope equipped with a laser source (e.g., 532 nm or 633 nm) is used.

  • Data Acquisition: Spectra are collected from different points on the sample to assess uniformity. Key peaks to analyze include the D band (~1350 cm⁻¹), G band (~1580 cm⁻¹), and 2D band (~2700 cm⁻¹). The intensity ratio of the D and G bands (ID/IG) is a common metric for defect density.

Protocol for this compound (and other PAHs):

  • Sample Preparation: Solid samples can be analyzed directly. For solution-based measurements, the PAH is dissolved in a suitable solvent. For trace analysis, Surface-Enhanced Raman Spectroscopy (SERS) can be employed by adsorbing the molecules onto a plasmonically active substrate (e.g., gold or silver nanoparticles).[17][18]

  • Instrumentation: A Raman spectrometer with an appropriate laser wavelength is used to avoid fluorescence, which can be a challenge with PAHs.[19]

  • Data Acquisition: The Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the aromatic rings and C-H bonds.[20]

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale.

Protocol for Graphene Nanoribbons and this compound:

  • Substrate Selection: An atomically flat substrate such as mica, highly oriented pyrolytic graphite (HOPG), or a clean metal surface (e.g., Au(111)) is crucial.[21]

  • Sample Deposition: For solution-synthesized materials, a dilute solution is drop-casted or spin-coated onto the substrate. For on-surface synthesized materials, the sample is already on a suitable substrate. The substrate should be clean to avoid imaging artifacts.[21]

  • Imaging Mode: Tapping mode or non-contact mode is generally preferred to minimize damage to the sample.

  • Image Analysis: The AFM images can reveal the dimensions (length, width, and height) of the nanostructures, as well as their arrangement on the surface. For GNRs, AFM can confirm their successful synthesis and provide information on their alignment. For this compound, it can visualize individual molecules and their self-assembled structures.[22]

Electronic Transport Measurements

These measurements are vital for determining the electrical properties of the nanomaterials, such as their conductivity and charge carrier mobility. The four-probe method is often preferred over the two-probe method as it eliminates the influence of contact resistance.[23][24][25]

Protocol for Individual Nanostructures (GNRs or this compound):

  • Device Fabrication: The nanostructure of interest is positioned on an insulating substrate (e.g., SiO2/Si). Four electrodes are then patterned using techniques like electron beam lithography, followed by metal deposition to make contact with the nanostructure.

  • Measurement Setup: A four-probe measurement setup is used, where current is passed through the two outer probes, and the voltage is measured across the two inner probes.[24]

  • Data Acquisition: By measuring the voltage drop for a known current and knowing the dimensions of the nanostructure (from AFM or SEM), the resistivity and conductivity can be calculated.

  • Field-Effect Transistor (FET) Configuration: To measure charge carrier mobility, the device can be configured as a FET by using the doped silicon substrate as a back gate. By measuring the change in conductance as a function of the gate voltage, the mobility can be extracted.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis Synthesis Material Synthesis (CCC or GNR) Raman Raman Spectroscopy Synthesis->Raman Assess Quality AFM Atomic Force Microscopy Synthesis->AFM Verify Structure Transport Electronic Transport Measurements Synthesis->Transport Fabricate Device Structural Structural Properties (Defects, Dimensions) Raman->Structural Topographical Topographical Information (Height, Morphology) AFM->Topographical Electrical Electrical Properties (Conductivity, Mobility) Transport->Electrical

A general workflow for the characterization of synthesized this compound and graphene nanoribbons.

Logical Relationship of Properties and Applications

The choice between this compound and graphene nanoribbons depends heavily on the desired application, which is dictated by their intrinsic properties.

Property_Application_Logic cluster_materials Materials cluster_properties Key Properties cluster_applications Potential Applications CCC This compound DefinedStructure Well-Defined Molecular Structure CCC->DefinedStructure GNR Graphene Nanoribbons TunableBandgap Tunable Bandgap GNR->TunableBandgap HighAspectRatio High Aspect Ratio GNR->HighAspectRatio HighModulus High Mechanical Strength GNR->HighModulus MolecularElectronics Molecular Electronics DefinedStructure->MolecularElectronics Nanoelectronics Nanoelectronics (FETs) TunableBandgap->Nanoelectronics Composites High-Strength Composites HighAspectRatio->Composites Biomedical Biomedical Sensing/Imaging HighAspectRatio->Biomedical HighModulus->Composites

Logical relationship between material properties and their potential applications.

This compound , as a precise molecular entity, is an excellent candidate for fundamental studies in molecular electronics and as a model system for understanding the properties of larger graphene-like structures. Its uniform structure could be advantageous for applications requiring molecular-level precision.

Graphene Nanoribbons , with their tunable electronic bandgap and high aspect ratio, are highly promising for applications in nanoelectronics, such as field-effect transistors. Their exceptional mechanical properties also make them ideal reinforcing agents in high-strength composite materials. Furthermore, their unique electronic and optical properties are being explored for biomedical applications, including biosensing and bioimaging.

Conclusion

Both this compound and graphene nanoribbons offer exciting opportunities for scientific and technological advancement. The choice between them will be guided by the specific requirements of the application. This compound provides a platform for exploring the fundamental properties of a well-defined nanographene molecule, while graphene nanoribbons offer a versatile material with tunable properties for a broader range of applications. The synthesis and characterization protocols outlined in this guide provide a solid foundation for researchers to work with these advanced materials and unlock their full potential.

References

Safety Operating Guide

Safe Disposal of Circumcircumcoronene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Spill Response

Proper handling and immediate response to spills are critical to ensure personnel safety and minimize environmental contamination.

  • Personal Protective Equipment (PPE): Before handling circumcircumcoronene, personnel must wear appropriate PPE to prevent skin and respiratory exposure. This includes:

    • A properly fitted NIOSH-approved respirator.

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat or chemical-resistant apron.

  • Spill Cleanup Protocol:

    • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the space is well-ventilated.

    • Containment: For small spills, carefully cover the solid material with an absorbent material to prevent aerosolization.

    • Collection: Gently sweep or scoop the spilled material and absorbent into a clearly labeled, sealed hazardous waste container. Avoid creating dust.

    • Decontamination: Decontaminate the spill area with a suitable solvent (consult with your EHS department) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Reporting: Report the spill to your institution's EHS department immediately.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this material be disposed of in regular trash or down the drain.

  • Waste Characterization: this compound, as a polycyclic aromatic hydrocarbon, should be treated as a hazardous waste. Many PAHs are listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1] Your EHS department will assist in assigning the correct waste codes.

  • Segregation and Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste," "Contaminated Debris").

    • Include the accumulation start date and the appropriate hazard warnings (e.g., "Toxic," "Carcinogen").

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • EHS will work with a licensed hazardous waste disposal vendor for final treatment and disposal, which is typically high-temperature incineration.[2]

Quantitative Data and Regulatory Information

Due to the lack of specific data for this compound, the following table includes information based on general regulations for PAHs and data for the related compound, coronene, for illustrative purposes.

ParameterValue/InformationSource / Notes
Chemical Formula C₉₆H₂₄PubChem
Molecular Weight 1177.2 g/mol PubChem
Appearance Assumed to be a solid powderBased on related PAHs
Primary Hazards Suspected Carcinogen, Toxic, Environmental HazardGeneral classification for large PAHs
Occupational Exposure Limits No specific limit established. Handle with extreme caution.OSHA, NIOSH
RCRA Hazardous Waste Codes Likely falls under F or U-listed wastes for discarded commercial chemical products.[1][3] Consult EHS for specific code assignment.EPA
Disposal Method High-temperature incineration by a licensed hazardous waste facility.[2]EPA

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal Generate Generate this compound Waste Segregate Segregate into Dedicated Container Generate->Segregate Spill Spill Occurs? Generate->Spill Label Label Container as Hazardous Waste Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request EHS EHS Collects Waste Request->EHS Vendor Transfer to Licensed Vendor EHS->Vendor Incinerate High-Temperature Incineration Vendor->Incinerate Spill->Segregate No Spill_Protocol Follow Spill Cleanup Protocol Spill->Spill_Protocol Yes

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Circumcircumcoronene

Author: BenchChem Technical Support Team. Date: December 2025

Circumcircumcoronene, as a polycyclic aromatic hydrocarbon (PAH), is anticipated to be a hazardous substance requiring stringent safety protocols. PAHs are known for their potential carcinogenic, mutagenic, and reprotoxic properties.[1] Therefore, handling this compound necessitates a comprehensive safety plan to minimize exposure and ensure the well-being of laboratory personnel. This includes the use of appropriate personal protective equipment (PPE), adherence to strict operational procedures, and proper disposal of waste.

Data Presentation: Personal Protective Equipment (PPE) and Emergency Procedures

The selection of appropriate PPE is critical to mitigate the risks associated with handling PAHs like this compound. The following table summarizes the recommended PPE based on different levels of protection as outlined by the US Environmental Protection Agency (EPA).[2]

Protection LevelRespirator TypeChemical-Resistant SuitGlovesBootsEye/Face Protection
Level D NoneCoverallsRequiredSafety boots/shoesSafety glasses or face shield[2]
Level C Full-face air-purifying respiratorHooded chemical-resistant clothingInner and outer chemical-resistantOuter chemical-resistantFull-face respirator provides protection
Level B Positive pressure, full face-piece SCBA or supplied-air respiratorHooded chemical-resistant clothingInner and outer chemical-resistantOuter chemical-resistantFace shield and SCBA facepiece[2]
Level A Positive pressure, full face-piece SCBA or supplied-air respiratorTotally encapsulated chemical- and vapor-protective suitInner and outer chemical-resistantDisposable protective bootsFully encapsulated suit provides protection[2]

In the event of an accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended emergency procedures for different types of exposure to PAHs.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water, followed by gentle scrubbing with soap and water.[4] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.[5]
Inhalation Move the individual to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Have the person rinse their mouth with water.[3] Seek immediate medical attention.

Experimental Protocols: Operational and Disposal Plans

A detailed operational plan is essential for the safe handling of this compound. This plan should encompass all stages, from receiving the compound to its final disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.

  • Store this compound in a cool, dry, and dark place, away from incompatible materials. PAHs are known to be light-sensitive.[6]

  • The storage area should be clearly labeled with appropriate hazard warnings.

2. Laboratory Handling:

  • All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Wear the appropriate PPE as detailed in the table above. The specific level of protection required should be determined by a risk assessment of the planned procedure.

  • Use disposable equipment whenever possible to avoid cross-contamination.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including a respirator, before attempting to clean the spill.

  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • For large spills, follow institutional emergency procedures.

4. Disposal Plan:

  • All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Dispose of the waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Mandatory Visualization: Workflow and PPE Selection

The following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection when working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Review Safety Data Sheet a->b c Prepare Engineering Controls (Fume Hood) b->c d Select and Don Appropriate PPE c->d e Weighing and Solution Preparation d->e f Performing Experiment e->f g Temporary Storage of Solutions f->g h Decontaminate Work Area g->h i Segregate and Label Hazardous Waste h->i j Properly Remove and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: Safe handling workflow for this compound.

PPESelection start Start: Task Assessment risk Potential for Splash, Aerosol, or Dust Generation? start->risk concentration High Concentration or Large Quantity? risk->concentration Yes level_d Level D PPE risk->level_d No level_c Level C PPE concentration->level_c No level_b Level B PPE concentration->level_b Yes

Caption: PPE selection logic for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.